molecular formula C5H9NO2 B178280 2-(Cyclopropylamino)acetic acid CAS No. 10294-18-5

2-(Cyclopropylamino)acetic acid

Cat. No.: B178280
CAS No.: 10294-18-5
M. Wt: 115.13 g/mol
InChI Key: DXQCCQKRNWMECV-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQCCQKRNWMECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611319
Record name N-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10294-18-5
Record name N-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Cyclopropylamino)acetic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-(Cyclopropylamino)acetic acid (CAS No. 10294-18-5), a non-proteinogenic amino acid of significant interest in contemporary drug discovery and fine chemical synthesis. This document delves into the core chemical and physical properties of the molecule, outlines a robust laboratory-scale synthesis protocol, and explores its strategic application in medicinal chemistry. The content is tailored for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block. The unique structural attributes conferred by the cyclopropyl moiety—namely metabolic stability and conformational rigidity—are discussed in the context of modern pharmaceutical design.

Molecular Identity and Physicochemical Properties

This compound, also known as N-cyclopropylglycine, is a derivative of the simplest amino acid, glycine, featuring a cyclopropyl group attached to the nitrogen atom. This substitution introduces unique steric and electronic properties that are highly valued in synthetic applications.

Nomenclature and Structural Identifiers
  • IUPAC Name : this compound[1]

  • CAS Number : 10294-18-5[1]

  • Molecular Formula : C₅H₉NO₂[1]

  • Synonyms : N-cyclopropyl-glycine, Cyclopropylglycine[1]

Physicochemical Data

Quantitative physical data for this compound is not widely published. The values presented below are a combination of computed data and estimations based on structural analogues and established chemical principles. The molecule exists as a zwitterion under physiological pH.

PropertyValue / DescriptionSource(s)
Molecular Weight 115.13 g/mol [1]
Appearance Expected to be a white to off-white crystalline solid, typical for small amino acids.N/A (Inference)
Melting Point Not experimentally determined in the literature reviewed. Expected to be >200 °C with decomposition, characteristic of amino acids.N/A (Inference)
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar organic solvents (e.g., hexane, dichloromethane). Its amphoteric, zwitterionic nature governs its solubility profile.[2][3][4]
pKa¹ (Carboxylic Acid) Estimated ~2.0 - 2.5. The electron-withdrawing effect of the adjacent protonated amine lowers the pKa compared to a simple carboxylic acid like acetic acid (pKa ≈ 4.76).[5][6]
pKa² (Ammonium) Estimated ~9.5 - 10.5. Typical for the ammonium group of α-amino acids.[5]
LogP (Computed) -2.0 (XLogP3). This value indicates high hydrophilicity.[1]

Spectroscopic Characterization Profile

No publicly available experimental spectra were identified. The following sections describe the expected spectroscopic signatures based on the molecule's structure, providing a framework for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic.

  • -COOH Proton : A very broad singlet, typically observed between δ 10-13 ppm. Its visibility may depend on the solvent (e.g., D₂O exchange).

  • -NH- Proton : A broad signal, often coupled to the adjacent methine and methylene protons. Its chemical shift is variable and also subject to solvent exchange.

  • α-Methylene Protons (-CH₂-) : A singlet or AB quartet around δ 3.5-4.0 ppm. The chemical environment is deshielded by the adjacent nitrogen and carbonyl groups.

  • Cyclopropyl Methine Proton (-CH-) : A multiplet (tt or similar) expected around δ 2.2-2.6 ppm, coupled to the four methylene protons on the cyclopropyl ring.

  • Cyclopropyl Methylene Protons (-CH₂CH₂-) : Two distinct sets of multiplets in the upfield region, typically δ 0.4-0.9 ppm. These protons are diastereotopic and will show complex geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon spectrum will provide clear signals for each unique carbon environment.

  • Carbonyl Carbon (-COO-) : Expected in the downfield region, δ 170-175 ppm.

  • α-Methylene Carbon (-CH₂-) : Expected around δ 50-55 ppm.

  • Cyclopropyl Methine Carbon (-CH-) : Expected around δ 30-35 ppm.

  • Cyclopropyl Methylene Carbons (-CH₂CH₂-) : Expected in the highly shielded (upfield) region, δ 3-10 ppm, a hallmark of the strained cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is defined by the functional groups present.

  • O-H Stretch (Carboxylic Acid) : A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.

  • N-H Stretch (Secondary Amine) : A moderate, sharp peak around 3300-3500 cm⁻¹. This may be obscured by the broad O-H stretch.

  • C-H Stretch (Aliphatic) : Signals just below 3000 cm⁻¹ for the methylene groups and a characteristic signal just above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.

  • C=O Stretch (Carbonyl) : A very strong, sharp absorption band around 1700-1730 cm⁻¹. In its zwitterionic form, this will be replaced by a carboxylate (-COO⁻) asymmetric stretch near 1600 cm⁻¹.

  • N-H Bend : A band around 1550-1650 cm⁻¹.

Mass Spectrometry
  • Electrospray Ionization (ESI) : In positive ion mode, the molecule will readily protonate to give an [M+H]⁺ ion at m/z 116.07. In negative ion mode, deprotonation will yield an [M-H]⁻ ion at m/z 114.06. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₅H₉NO₂.

Synthesis and Manufacturing Pathway

This compound is not naturally occurring and must be prepared synthetically. A common and reliable laboratory method is the N-alkylation of cyclopropylamine with an α-haloacetate ester, followed by saponification. This two-step, one-pot approach is efficient and utilizes readily available starting materials.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Acidification & Isolation A Cyclopropylamine Intermediate Intermediate: Ethyl 2-(cyclopropylamino)acetate A->Intermediate 1 B Ethyl Bromoacetate B->Intermediate 2 C Potassium Carbonate (Base) C->Intermediate Base D Acetonitrile (Solvent) D->Intermediate Solvent Final_Product Product: this compound (Sodium Salt) Intermediate->Final_Product In situ E Sodium Hydroxide (aq) E->Final_Product Isolated_Product Final Product: this compound (Zwitterion) Final_Product->Isolated_Product Workup F Hydrochloric Acid (aq) F->Isolated_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation and subsequent hydrolysis.

Materials:

  • Cyclopropylamine (1.0 equiv)

  • Ethyl bromoacetate (1.05 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile (ACS grade)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup (N-Alkylation):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.5 equiv) and acetonitrile.

    • Add cyclopropylamine (1.0 equiv) to the stirred suspension.

    • Slowly add ethyl bromoacetate (1.05 equiv) dropwise at room temperature. The slight excess ensures full consumption of the starting amine.

    • Causality: Potassium carbonate acts as a heterogeneous base to neutralize the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting cyclopropylamine is consumed.

  • In-situ Saponification:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium salts and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • To the crude residue (ethyl 2-(cyclopropylamino)acetate), add a 2M aqueous solution of sodium hydroxide (2.0 equiv).

    • Stir the mixture vigorously at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Causality: Saponification converts the ethyl ester to the sodium salt of the carboxylic acid, which is water-soluble, facilitating separation from any unreacted starting materials or organic byproducts.

  • Workup and Isolation:

    • Wash the aqueous solution with ethyl acetate (2 x volume) to remove any non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ≈ 5-6 by the dropwise addition of concentrated HCl. The product will precipitate as a zwitterionic solid. The isoelectric point is targeted to minimize solubility.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful synthesis. The pH should be carefully controlled; excessive acid will form the fully protonated, more soluble hydrochloride salt.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold deionized water, followed by a small amount of cold ethyl acetate to aid drying.

    • Dry the product under vacuum to yield this compound as a white solid.

Chemical Reactivity and Derivatization

This compound possesses two primary reactive centers: the secondary amine and the carboxylic acid. This bifunctionality makes it a versatile building block for more complex molecules.[8][9]

  • N-Acylation/Sulfonylation: The secondary amine can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. These reactions are typically performed under basic conditions.

  • Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification with an alcohol and acid catalyst) or by activation with reagents like thionyl chloride (to form the acid chloride) followed by reaction with an alcohol.

  • Amide Coupling: The carboxylate is a key handle for peptide synthesis. It can be activated using standard coupling reagents (e.g., HBTU, EDC) and reacted with other amino acids or amines to form peptide bonds.

  • Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones, although this is less common than its use as a nucleophile.

Role in Medicinal Chemistry and Drug Development

The incorporation of a cyclopropyl group is a well-established strategy in modern drug design to overcome common developmental roadblocks.[10] this compound serves as a key scaffold that imparts these benefits.

Strategic Advantages of the Cyclopropyl Moiety

The unique properties of the cyclopropyl ring—high s-character in its C-H bonds and ring strain—confer significant advantages.[11][12]

MedChem_Advantages center_node Cyclopropyl Moiety A Increased Metabolic Stability center_node->A Blocks CYP450 Oxidation B Enhanced Potency center_node->B Favorable Vector C Improved Receptor Binding center_node->C Locks Bioactive Conformation D Reduced Off-Target Effects center_node->D Improved Selectivity E Conformational Rigidity center_node->E Reduces Entropy Loss

Caption: Key benefits of the cyclopropyl group in drug design.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkyl chain. This makes the group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often target sterically accessible and electronically favorable C-H bonds.[13] Replacing a metabolically labile group (like an isopropyl or ethyl group) with a cyclopropyl ring can significantly increase a drug's half-life.[12]

  • Conformational Rigidity and Potency: The rigid, three-membered ring acts as a "conformational lock."[12] It restricts the rotational freedom of the molecule, which can pre-organize it into the optimal conformation for binding to a biological target. This reduces the entropic penalty of binding, often leading to a significant increase in potency and selectivity.[10][14]

  • Vectorial Properties: The planar and compact nature of the cyclopropyl ring allows it to explore chemical space in a well-defined manner, acting as a rigid linker or a non-classical phenyl ring bioisostere. This can help optimize interactions with receptor pockets.

Safety, Handling, and Storage

Hazard Identification: According to GHS classifications, this compound is considered an irritant.[1]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling Protocols:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid breathing dust. Minimize dust generation during handling.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic building block whose utility is firmly rooted in the advantageous physicochemical properties of the cyclopropyl group. Its bifunctional amino acid structure allows for straightforward incorporation into larger molecules, while the cyclopropyl moiety provides a proven tool for enhancing metabolic stability and conformational rigidity—two critical parameters in modern drug design. The synthetic route is scalable and robust, ensuring its accessibility for research and development. This guide provides the core technical knowledge required for scientists to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

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  • Hosseini-Kharat, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 29699–29712. [Link]

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  • Tambo, T., et al. (2021). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

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An In-depth Technical Guide to the Synthesis of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Landscape of 2-(Cyclopropylamino)acetic Acid

This compound, also known as N-cyclopropylglycine, is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and agrochemical industries. Its rigid cyclopropyl moiety imparts unique conformational constraints, making it a valuable building block for designing molecules with specific biological activities. The synthesis of this compound and its derivatives is a key step in the development of novel therapeutic agents and specialized chemicals. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a comparative analysis to aid researchers and drug development professionals in selecting the most suitable method for their applications. The synthesis of the crucial precursor, cyclopropylamine, often begins with the ring-opening of γ-butyrolactone.[1][2][3][4][5]

Core Synthetic Strategies

Two principal and highly effective methods for the synthesis of this compound are the N-alkylation of cyclopropylamine with a haloacetic acid derivative and the reductive amination of glyoxylic acid with cyclopropylamine. Each approach offers distinct advantages and is suited to different laboratory settings and production scales.

Method 1: N-Alkylation of Cyclopropylamine with Haloacetic Acid Derivatives

This classical and straightforward approach involves the direct formation of the nitrogen-carbon bond through a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of a haloacetic acid or its ester.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for the success of this reaction, primarily to ensure mono-alkylation and minimize the formation of the dialkylated tertiary amine byproduct.

  • Haloacetic Acid Derivative: While bromoacetic acid can be used directly, its ethyl or tert-butyl ester is often preferred. The ester group is less reactive towards the amine than the acyl halide, and its presence can facilitate purification. Bromo-derivatives are generally more reactive than their chloro-counterparts, leading to faster reaction times.

  • Base: A non-nucleophilic base, such as potassium carbonate or sodium bicarbonate, is essential to neutralize the hydrohalic acid formed during the reaction. This prevents the protonation of the starting cyclopropylamine, which would render it non-nucleophilic. An excess of cyclopropylamine can also serve as the base, though this may complicate purification.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Reaction Scheme: N-Alkylation

N_Alkylation reagents Cyclopropylamine + Bromoacetic Acid Ester product This compound Ester reagents->product Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) final_product This compound product->final_product Hydrolysis (e.g., LiOH or HCl)

Caption: N-Alkylation of cyclopropylamine followed by ester hydrolysis.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(Cyclopropylamino)acetate
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropylamine (2.0 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring at room temperature, add ethyl bromoacetate (1.0 equivalent) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(cyclopropylamino)acetate. Further purification can be achieved by vacuum distillation or column chromatography.

Subsequent Hydrolysis to the Carboxylic Acid

The resulting ester can be hydrolyzed to the final product by treatment with a base such as lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidification.

Method 2: Reductive Amination of Glyoxylic Acid with Cyclopropylamine

Reductive amination is a highly efficient one-pot method for forming amines from a carbonyl compound and an amine. In this case, cyclopropylamine reacts with glyoxylic acid to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices

The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.

  • Carbonyl Source: Glyoxylic acid is the ideal starting material as it already possesses the desired carboxylic acid functionality.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] It is a mild and selective reducing agent that is particularly effective for reductive aminations. Unlike stronger reducing agents like sodium borohydride, it does not readily reduce the starting aldehyde, thus minimizing side reactions. Acetic acid can be used as a catalyst to facilitate imine formation.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with sodium triacetoxyborohydride.[8]

Reaction Scheme: Reductive Amination

Reductive_Amination reagents Cyclopropylamine + Glyoxylic Acid intermediate Iminium Ion Intermediate reagents->intermediate [H+] product This compound intermediate->product NaBH(OAc)3 Solvent (e.g., DCM)

Caption: Reductive amination of glyoxylic acid with cyclopropylamine.

Detailed Experimental Protocol: One-Pot Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend glyoxylic acid monohydrate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add cyclopropylamine (1.1 equivalents) to the suspension and stir at room temperature for 30 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Methods

ParameterN-Alkylation with Haloacetic Acid DerivativesReductive Amination of Glyoxylic Acid
Starting Materials Cyclopropylamine, haloacetic acid/esterCyclopropylamine, glyoxylic acid
Reagents Base (e.g., K₂CO₃), organic solventSelective reducing agent (e.g., NaBH(OAc)₃), organic solvent
Number of Steps One or two steps (if ester hydrolysis is required)One-pot reaction
Typical Yield Moderate to goodGood to excellent
Scalability Readily scalableReadily scalable
Key Advantage Utilizes readily available and inexpensive reagents.High efficiency and selectivity in a one-pot procedure.
Potential Drawback Risk of over-alkylation, may require a separate hydrolysis step.The reducing agent can be more expensive than basic reagents.

Conclusion

Both N-alkylation and reductive amination represent robust and reliable strategies for the synthesis of this compound. The choice between these methods will depend on factors such as the availability and cost of reagents, the desired scale of the reaction, and the specific equipment available. For laboratory-scale synthesis where efficiency and a one-pot procedure are prioritized, reductive amination with sodium triacetoxyborohydride is often the preferred method. For larger-scale production where cost of reagents is a primary concern, the classical N-alkylation approach remains a highly viable option. This guide provides the foundational knowledge for researchers to confidently select and execute the synthesis of this important molecule.

References

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  • The preparation method of cyclopropyl methyl cyanide deriv
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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation–Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry, 15(8), 2176-2181. [Link]

  • dos Santos Filho, J. M., & da Silva Júnior, G. R. P. (2021). Optimized synthesis and characterization of ethyl N-cycloamine acetates. In 62° CBQ. [Link]

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2-(Cyclopropylamino)acetic acid CAS number 10294-18-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Cyclopropylamino)acetic acid (CAS: 10294-18-5)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 10294-18-5), a non-proteinogenic amino acid of significant interest in modern medicinal chemistry. We delve into its fundamental physicochemical properties, synthesis methodologies, and critical applications as a structural motif in drug discovery. The guide offers detailed analytical procedures for quality control and standardized protocols for its use as a versatile building block in synthetic chemistry. The unique conformational constraints and metabolic stability imparted by the cyclopropyl group make this compound a valuable tool for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics with enhanced pharmacological profiles.

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of drug discovery, the pursuit of novel molecular architectures with improved efficacy, selectivity, and pharmacokinetic properties is relentless. This compound has emerged as a key building block due to the unique attributes of its cyclopropyl group. This small, strained ring system is not merely a passive linker; it actively modulates a molecule's biological and physical properties.

The cyclopropane ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a target receptor or enzyme and contributing to entropically favorable binding.[1][2] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in typical alkanes, rendering it more resistant to metabolic degradation by cytochrome P450 enzymes.[2] This inherent metabolic stability can lead to improved bioavailability and a longer plasma half-life for drug candidates.[2] As a structural analog of glycine, this compound serves as a versatile scaffold for creating innovative enzyme inhibitors, peptide therapeutics with enhanced stability, and other complex pharmaceutical compounds.[1]

Physicochemical Properties & Identifiers

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 10294-18-5[3]
Molecular Formula C₅H₉NO₂[3]
Molecular Weight 115.13 g/mol [3]
IUPAC Name This compound[3]
Synonyms Cyclopropylglycine, N-Cyclopropylglycine[3][4]
SMILES C1CC1NC(C(=O)O)[3]
InChIKey DXQCCQKRNWMECV-UHFFFAOYSA-N[3]
XLogP3 -2.0[3]
Physical Form Solid (typical)
pKa (Predicted) ~2.2 (carboxyl), ~9.5 (amino)

Synthesis and Manufacturing Principles

While multiple proprietary methods exist, a common and logical synthetic approach to this compound involves the nucleophilic substitution of a haloacetic acid derivative with cyclopropylamine. This well-established reaction class provides a reliable pathway to the target compound.

General Synthetic Pathway

The reaction typically proceeds via an SN2 mechanism where the nitrogen atom of cyclopropylamine attacks the electrophilic carbon of an ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

Synthesis_Pathway CPA Cyclopropylamine Intermediate Ethyl 2-(cyclopropylamino)acetate CPA->Intermediate S_N2 Reaction EBA Ethyl Bromoacetate EBA->Intermediate Base Base (e.g., K2CO3) Solvent (e.g., ACN) Base->Intermediate Product This compound Intermediate->Product Saponification Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Hydrolysis->Product

Caption: Generalized synthetic route to this compound.

Causality of Experimental Choices:

  • Cyclopropylamine is a readily available starting material, itself often synthesized from γ-butyrolactone.[5][6]

  • Ethyl Bromoacetate is chosen as the electrophile because it is a good leaving group (bromide) and the ethyl ester provides a convenient protecting group for the carboxylic acid, which can be easily removed in the final step.

  • A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.

  • Acetonitrile (ACN) is a common polar aprotic solvent for SN2 reactions, as it effectively solvates the cations while leaving the nucleophile relatively free to react.

  • Saponification with a strong base like NaOH is a standard and high-yielding method for hydrolyzing esters to their corresponding carboxylic acids.

Role in Medicinal Chemistry and Drug Development

The incorporation of this compound or its parent cyclopropylamine moiety is a strategic decision in drug design to overcome common developmental hurdles.[2]

  • Enhanced Potency & Selectivity: The rigid cyclopropyl group restricts the conformational freedom of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher potency. By orienting functional groups in a specific vector, it can also enhance selectivity for the target over off-targets.[1][2]

  • Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism. Replacing a metabolically labile group (e.g., an isopropyl or tert-butyl group) with a cyclopropyl group can block common metabolic pathways, thereby increasing the drug's half-life and reducing the formation of potentially toxic metabolites.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity (logP) and pKa. This can be used to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, for instance, by increasing brain permeability or reducing P-glycoprotein efflux.[2]

  • Versatile Chemical Handle: As an amino acid, this molecule is an ideal building block for creating peptidomimetics or for linking to other molecular fragments via robust amide bond formation. It has been utilized as an intermediate in the synthesis of diverse pharmaceuticals, including enzyme inhibitors and peptide therapeutics.[1] For example, cyclopropylamine is a key raw material in the synthesis of the antibiotic Moxifloxacin.[7]

Analytical Methodologies

Ensuring the identity, purity, and quality of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.4-0.8 ppm), the methine proton adjacent to the nitrogen, and the methylene protons of the acetate group.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[3] Electrospray ionization (ESI) is a common technique that would show the protonated molecule [M+H]⁺ at m/z 116.1.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification. A reversed-phase method is typically suitable. For related acidic compounds, a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier (like acetonitrile or methanol) provides good separation.[8] UV detection at a low wavelength (~210 nm) is often used for compounds lacking a strong chromophore.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present. Key stretches would include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700-1725 cm⁻¹), and N-H stretches (~3300-3500 cm⁻¹).

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating checks and justifications to ensure reliable and reproducible outcomes.

Protocol 1: Amide Coupling with a Primary Amine

This protocol details the use of this compound as a building block in the synthesis of a new amide, a fundamental reaction in drug development.

Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization Reagents Dissolve this compound, Coupling Agent (e.g., HATU), and Base (e.g., DIPEA) in anhydrous DMF. Activation Stir for 10-15 min (Activation of Carboxylic Acid) Reagents->Activation Addition Add Primary Amine (R-NH2) Activation->Addition Monitoring Monitor reaction by TLC/LC-MS (Target: >95% conversion) Addition->Monitoring Quench Quench with H2O, Extract with Ethyl Acetate Monitoring->Quench Wash Wash organic layer with brine, dry over Na2SO4 Quench->Wash Purify Concentrate and Purify (e.g., Flash Chromatography) Wash->Purify Analysis Confirm Structure (NMR, MS) Assess Purity (HPLC) Purify->Analysis

Caption: Workflow for a standard amide coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: Anhydrous conditions prevent hydrolysis of the activated ester intermediate. HATU is an efficient coupling reagent that forms a highly reactive activated ester. DIPEA acts as a base to neutralize acids without interfering in the reaction.

  • Activation: Stir the solution at room temperature for 10-15 minutes. This allows for the complete formation of the activated O-acylisourea intermediate.

  • Amine Addition: Add the desired primary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Trustworthiness: This step is a self-validating checkpoint. The reaction should not proceed to workup until analysis confirms completion, preventing low yields of the desired product.

  • Aqueous Workup: Once complete, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired amide.

  • Final Analysis: Characterize the purified product by NMR and MS to confirm its identity and assess its purity by HPLC.

Protocol 2: Purity Determination by Reversed-Phase HPLC

This protocol provides a robust method for assessing the purity of this compound.

HPLC_QC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Sample Prepare Sample: ~1 mg/mL in Mobile Phase A Inject Inject Sample (5-10 µL) Sample->Inject MobilePhase Prepare Mobile Phases: A: 0.1% TFA in H2O B: 0.1% TFA in ACN Equilibrate Equilibrate Column (e.g., C18, 4.6x150mm) MobilePhase->Equilibrate Equilibrate->Inject Run Run Gradient (e.g., 5-95% B over 15 min) Inject->Run Integrate Integrate Chromatogram Run->Integrate Calculate Calculate Purity: (% Area of Main Peak) Integrate->Calculate

Caption: Standard workflow for HPLC-based quality control analysis.

Method Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 5% B (re-equilibration)

Step-by-Step Methodology:

  • System Suitability Test (SST): Before sample analysis, inject a standard of known purity.

    • Trustworthiness: The SST validates that the chromatographic system is performing correctly. Key parameters to check include retention time reproducibility, peak tailing factor (should be < 2.0), and theoretical plates. The system is only considered ready when SST criteria are met.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system and run the gradient method.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[3]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3][9]

    • H319: Causes serious eye irritation.[3][9]

    • H335: May cause respiratory irritation.[3][9]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[9]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[9]

Conclusion and Future Perspectives

This compound, CAS 10294-18-5, is more than a simple chemical reagent; it is a strategic tool for molecular design. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile synthetic handle ensures its continued relevance in the development of novel therapeutics. Future research will likely focus on incorporating this and similar cyclopropyl-containing building blocks into more complex molecular scaffolds, including macrocycles and PROTACs, to address challenging biological targets. As analytical techniques become more sensitive, a deeper understanding of its metabolic pathways and subtle effects on drug-receptor interactions will further empower its application in rational drug design.

References

  • This compound | C5H9NO2 | CID 21197388 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • 2-Cyclopentyl-2-(cyclopropylamino)acetic acid | C10H17NO2 | CID 62071076 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Raju, A. K., et al. (2013). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science, 51(8), 753–758. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Retrieved from [Link]

  • Process for the manufacture of cyclopropylamine. (n.d.). Google Patents.
  • Walz, D. T., et al. (1971). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 14(7), 612-615. Retrieved from [Link]

  • De Luca, L., et al. (2020). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Molecules, 25(18), 4258. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 60. Retrieved from [Link]

  • Carradori, S., et al. (2023). Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(23), 16799. Retrieved from [Link]

  • Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Biomedical Chromatography, 31(2). Retrieved from [Link]

  • Magomedov, N. A. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. The Journal of Organic Chemistry, 73(11), 4292-4295. Retrieved from [Link]

  • Aso, Y., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin, 70(1), 54-61. Retrieved from [Link]

  • Process for the manufacture of cyclopropylamine. (1989). European Patent Office. Retrieved from [Link]

  • Jermain, S. V., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Molecular Pharmaceutics, 19(4), 1146-1157. Retrieved from [Link]

  • Noorbasha, K., & Shaik, A. (2022). hplc based procedure development for monitoring acetic acid in daclatasvir drug. Journal of Advanced Scientific Research, 13(01), 333-339. Retrieved from [Link]

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Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Cyclopropylamino)acetic Acid

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, outline a robust synthetic protocol with detailed analytical validation, and explore the rationale behind its application in modern pharmaceutical design, moving beyond mere data to explain the scientific causality that makes this molecule a subject of interest.

This compound, also known as N-cyclopropylglycine, is a non-proteinogenic amino acid. Its structure is characterized by a secondary amine linking a cyclopropyl group and an acetic acid moiety. This unique combination imparts desirable characteristics for drug discovery, merging the conformational rigidity and metabolic stability of the cyclopropyl ring with the versatile synthetic handle of a carboxylic acid.

The fundamental properties of the molecule are summarized below. Accurate determination of these properties is the first self-validating step in any experimental workflow.

PropertyValueSource
Molecular Weight 115.13 g/mol [1]
Molecular Formula C₅H₉NO₂[1]
CAS Number 10294-18-5[1][2]
IUPAC Name This compound[1]
Monoisotopic Mass 115.063328530 Da[1]
Calculated XLogP3 -2.0[1]
Visualization: Chemical Structure

The 2D chemical structure illustrates the key functional groups: the cyclopropyl ring, the secondary amine, and the carboxylic acid.

Caption: 2D structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved via nucleophilic substitution. The following protocol describes the reaction of cyclopropylamine with a halo-acetic acid derivative. This method is chosen for its high efficiency, use of readily available starting materials, and straightforward purification.

Expert Rationale:

The core of this reaction is the nucleophilicity of the amine. Cyclopropylamine's nitrogen atom possesses a lone pair of electrons, making it an effective nucleophile. 2-Bromoacetic acid provides an electrophilic carbon atom due to the electron-withdrawing nature of the adjacent bromine atom and carboxylic acid group. A base is required to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol:

Materials:

  • Cyclopropylamine

  • 2-Bromoacetic acid

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoacetic acid (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (2.5 eq). The use of a solid, non-nucleophilic base like K₂CO₃ is critical to prevent side reactions.

  • Nucleophile Addition: Slowly add cyclopropylamine (1.2 eq) to the stirring suspension. An excess of the amine ensures the complete consumption of the limiting reagent, bromoacetic acid.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Workup - Extraction: Redissolve the residue in deionized water. The product will be in its carboxylate salt form. Wash with ethyl acetate to remove any unreacted cyclopropylamine or non-polar impurities.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl to a pH of ~3-4. The product will precipitate as a white solid as it is least soluble at its isoelectric point.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to yield this compound.

Visualization: Synthesis Workflow

This diagram outlines the logical flow of the synthetic and purification process, ensuring reproducibility.

G cluster_react Synthesis cluster_workup Workup & Purification cluster_final Final Product reactants 1. Combine Reactants (Cyclopropylamine, 2-Bromoacetic Acid, K₂CO₃ in Acetonitrile) reflux 2. Heat to Reflux (4-6 hours) reactants->reflux Energy Input filter 3. Filter & Concentrate reflux->filter extract 4. Aqueous Extraction filter->extract acidify 5. Acidify & Precipitate extract->acidify purify 6. Vacuum Filtration acidify->purify dry 7. Dry Under Vacuum purify->dry product Pure this compound dry->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization: A Self-Validating System

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized. Each analytical technique provides orthogonal data to confirm the identity and purity of the compound.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. Expect to see a protonated molecular ion [M+H]⁺ at m/z 116.07, corresponding to the molecular formula C₅H₁₀NO₂⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural elucidation. The spectrum should show characteristic signals for the cyclopropyl protons (a complex multiplet), a singlet or doublet for the methylene (CH₂) protons adjacent to the nitrogen, and a broad singlet for the amine (NH) proton. The carboxylic acid proton may be visible as a very broad singlet or may exchange with the solvent.

    • ¹³C NMR: The spectrum will confirm the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid (~170-180 ppm), the methylene carbon, and the distinct carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Look for a broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700-1750 cm⁻¹ for the C=O (carbonyl) stretch.

Applications in Drug Discovery and Development

The inclusion of a cyclopropyl group is an increasingly common strategy in medicinal chemistry to overcome challenges in drug development.[3] this compound serves as a prime scaffold that leverages these benefits.

Expert Rationale for Application:

The value of this molecule stems from the synergistic effects of its constituent parts. The cyclopropyl ring is not merely a passive spacer; its unique electronic properties and strained three-membered ring structure confer significant advantages.

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in typical alkanes.[3] This makes the ring resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation. Incorporating this moiety can increase a drug candidate's half-life.

  • Potency and Binding: The rigid structure of the cyclopropyl group restricts the conformational freedom of the molecule. This pre-organization for binding to a biological target can reduce the entropic penalty of binding, leading to enhanced potency.[3]

  • Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and aqueous solubility, helping to fine-tune a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Synthetic Versatility: The acetic acid portion provides a crucial reactive handle. The carboxylic acid can be readily converted into amides, esters, or other functional groups, allowing for the straightforward synthesis of compound libraries for structure-activity relationship (SAR) studies. This makes it a valuable fragment for building more complex molecules, such as novel non-steroidal anti-inflammatory drugs (NSAIDs) or other targeted therapies.[4][5]

Visualization: Structure-Function Relationship

This diagram illustrates the connection between the molecule's structural features and its desirable properties in drug design.

G cluster_structure Molecular Structure cluster_properties Drug-like Properties struct This compound Cyclopropyl Ring Amino Acid Moiety prop2 Conformational Rigidity struct:f1->prop2 Reduces Flexibility prop4 Versatile Synthetic Handle (SAR) struct:f2->prop4 Enables Derivatization prop5 Modulated Solubility/Lipophilicity struct:f1->prop5 Fine-tunes ADME prop1 Enhanced Metabolic Stability prop3 Improved Potency & Binding Affinity prop2->prop3 Lowers Entropic Penalty

Caption: The relationship between molecular features and drug development advantages.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Retrieved from [Link]

  • Trofimov, A., & Gevorgyan, V. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved from [Link]

  • Peters, U. (1986). Process for the manufacture of cyclopropylamine. European Patent Office. Patent 0205403. Retrieved from [Link]

  • Rucha, A., et al. (2018). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. PubMed. Retrieved from [Link]

  • Muthana, M. M., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

  • Lusi, M. (2021). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. MDPI. Retrieved from [Link]

  • Ahuja, A. (2025). Industrial Applications of Acetic Acid From Food to Pharmaceuticals. LinkedIn. Retrieved from [Link]

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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyclopropylamino)acetic acid is an N-substituted derivative of the amino acid glycine. While direct experimental evidence for its specific mechanism of action is not extensively documented in publicly available literature, its structural analogy to known neuroactive compounds strongly suggests a role as a modulator of glutamatergic neurotransmission. This guide posits a primary mechanism of action centered on the inhibition of the Glycine Transporter 1 (GlyT1), leading to an allosteric potentiation of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of the underlying neurobiology, the proposed molecular interactions, and detailed experimental protocols to validate this hypothesis.

Introduction: The Glutamatergic System and the Promise of Glycine Modulation

The glutamatergic system is the principal excitatory neurotransmitter system in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory[1]. The N-methyl-D-aspartate (NMDA) receptor, a key component of this system, is unique in its requirement for dual agonists: glutamate and a co-agonist, typically glycine or D-serine[2][3][4]. The glycine modulatory site on the GluN1 subunit of the NMDA receptor represents a critical therapeutic target for conditions characterized by NMDA receptor hypofunction, such as schizophrenia[5][6].

Strategies to enhance NMDA receptor function include direct agonists of the glycine site and, more subtly, the inhibition of the Glycine Transporter 1 (GlyT1)[5]. GlyT1 is a presynaptic and glial protein responsible for the reuptake of glycine from the synaptic cleft, thereby controlling its ambient concentration[1][2][4]. Inhibiting GlyT1 effectively increases the availability of glycine to potentiate NMDA receptor activity[1][2]. Given that this compound is a structural derivative of glycine, its most probable mechanism of action is the inhibition of GlyT1.

The Hypothesized Mechanism of Action: GlyT1 Inhibition

We propose that this compound functions as an inhibitor of GlyT1. This hypothesis is predicated on the well-established pharmacology of other N-substituted glycine derivatives which act as GlyT1 inhibitors[4][7].

The Glycine Transporter 1 (GlyT1)

GlyT1, a member of the Na+/Cl--dependent solute carrier family, plays an essential role in maintaining low extracellular glycine concentrations in the forebrain[4][7]. By clearing glycine from the synapse, GlyT1 ensures that the glycine co-agonist site on NMDA receptors is not saturated, allowing for dynamic regulation of receptor activity[4][6].

Molecular Interaction and Consequence

The proposed mechanism unfolds in a series of steps:

  • Binding: this compound, due to its structural similarity to glycine, is hypothesized to bind to the GlyT1 transporter protein.

  • Inhibition of Reuptake: This binding event inhibits the normal function of GlyT1, preventing the reabsorption of glycine from the synaptic cleft into surrounding glial cells and presynaptic neurons[1][2].

  • Increased Synaptic Glycine: The blockade of GlyT1 leads to an elevation of glycine concentration within the synaptic cleft[2].

  • Enhanced NMDA Receptor Activation: With higher levels of available glycine, the co-agonist site on the NMDA receptor becomes more frequently occupied. This enhances the receptor's response to glutamate, leading to increased calcium influx and potentiation of excitatory neurotransmission[1][2].

This modulation of the NMDA receptor is expected to have downstream effects on neural circuits implicated in cognitive and psychiatric disorders[2][5].

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal / Glial Cell Glycine Glycine NMDA_R NMDA Receptor Glycine->NMDA_R Co-agonist Binding (Potentiated) Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Ca2+ Influx Glutamate Glutamate Glutamate->NMDA_R Binds GlyT1 Glycine Transporter 1 (GlyT1) GlyT1->Glycine Reuptake (Blocked) CPAA This compound CPAA->GlyT1 Inhibits Cellular_Response Enhanced Synaptic Plasticity (e.g., LTP, Learning, Memory) Postsynaptic_Neuron->Cellular_Response Activates Downstream Signaling

Caption: Hypothesized mechanism of this compound.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound acts as a GlyT1 inhibitor, a series of in vitro and cellular assays are required.

In Vitro GlyT1 Inhibition Assay

Objective: To determine if this compound directly inhibits glycine transport via GlyT1 and to calculate its potency (IC₅₀).

Methodology: This protocol is based on measuring the uptake of a radiolabeled substrate, such as [³H]glycine, into cells expressing human GlyT1.

Step-by-Step Protocol:

  • Cell Culture: Culture CHO or HEK293 cells stably transfected with the human GlyT1 gene. Maintain cells in appropriate media and conditions.

  • Assay Preparation:

    • Plate the GlyT1-expressing cells in a 96-well plate and grow to confluence.

    • Prepare a range of concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES). Include a known GlyT1 inhibitor (e.g., NFPS) as a positive control and a vehicle-only control.

  • Uptake Assay:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound or control compounds for 10-15 minutes at room temperature.

    • Initiate the transport reaction by adding the assay buffer containing a fixed concentration of [³H]glycine.

    • Allow the uptake to proceed for a defined period (e.g., 10 minutes).

  • Termination and Lysis:

    • Rapidly terminate the reaction by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]glycine.

    • Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundIC₅₀ (µM)
This compoundTo be determined
Positive Control (e.g., NFPS)Expected value
Electrophysiological Assessment of NMDA Receptor Function

Objective: To determine if this compound potentiates NMDA receptor-mediated currents in neurons, consistent with an increase in synaptic glycine.

Methodology: Whole-cell patch-clamp recordings from primary cultured neurons or brain slices.

Step-by-Step Protocol:

  • Preparation: Prepare primary hippocampal or cortical neuron cultures or acute brain slices from rodents.

  • Recording Setup:

    • Transfer the culture dish or slice to the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

    • Use a patch pipette filled with an appropriate internal solution to establish a whole-cell recording from a neuron.

  • Evoking NMDA Currents:

    • Voltage-clamp the neuron at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

    • Isolate NMDA receptor currents by including antagonists for AMPA/kainate (e.g., CNQX) and GABAₐ (e.g., picrotoxin) receptors in the aCSF.

    • Apply puffs of NMDA or electrically stimulate afferent pathways to evoke NMDA receptor-mediated currents.

  • Compound Application:

    • Establish a stable baseline of NMDA receptor currents.

    • Perfuse the slice or culture with aCSF containing this compound at a relevant concentration (determined from the GlyT1 assay).

  • Data Acquisition and Analysis:

    • Record the NMDA receptor currents before, during, and after the application of the compound.

    • Measure the peak amplitude of the currents. An increase in amplitude in the presence of the compound would support the hypothesis.

    • Compare the potentiation with that produced by a known GlyT1 inhibitor.

Conclusion and Future Directions

The structural characteristics of this compound provide a strong rationale for its proposed mechanism of action as a Glycine Transporter 1 inhibitor. This mechanism, which leads to the enhancement of NMDA receptor function, places the compound in a class of molecules with significant therapeutic potential for neurological and psychiatric disorders marked by glutamatergic hypofunction.

The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis. Confirmation of GlyT1 inhibition and subsequent NMDA receptor potentiation would warrant further investigation into the compound's pharmacokinetic properties, in vivo efficacy in animal models of disease (e.g., schizophrenia models), and safety profile. Such studies will be crucial in determining the ultimate therapeutic utility of this compound.

References

  • Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work?[Link]

  • Patsnap Synapse. (2024, June 25). What are GlyT1 modulators and how do they work?[Link]

  • Traynelis, S. F., et al. (2010). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Pharmacological Reviews, 62(3), 429–469. [Link]

  • Lee, M. R., et al. (2023). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. Pharmaceuticals (Basel), 16(6), 812. [Link]

  • Lin, C. H., et al. (2018). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. Frontiers in Psychiatry, 9, 269. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1643–1651. [Link]

  • Harsing, L. G., Jr., & Matyus, P. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1031. [Link]

  • Egyed, A., et al. (2011). The kinetics of glycine transporter type 1 inhibitors. Acta Physiologica, 201(S683), P-H-31. [Link]

  • Javitt, D. C. (2014). The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond. Current Opinion in Psychiatry, 27(3), 199–205. [Link]

  • MDPI. (2023, May 30). NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. [Link]

  • PubChem. This compound. [Link]

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An In-depth Technical Guide on the Biological Activity of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-(Cyclopropylamino)acetic acid, also known as N-cyclopropylglycine. While direct research on this specific molecule is limited, this document synthesizes available information on structurally related compounds to infer its potential mechanisms of action and biological effects. Drawing parallels from the known activities of methylenecyclopropylglycine (MCPG) and other cyclopropyl-containing amino acid analogs, we explore the potential for this compound to exhibit hypoglycemic properties through the inhibition of fatty acid β-oxidation. Furthermore, we delve into the prospective neurological effects, considering the documented interactions of similar compounds with glutamate and glycine receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a framework for future experimental investigation.

Introduction

This compound (N-cyclopropylglycine) is a small molecule characterized by a cyclopropyl group attached to the nitrogen atom of a glycine molecule. Its unique structural features, combining the rigidity of the cyclopropyl ring with the fundamental properties of an amino acid, suggest a potential for diverse biological activities. While dedicated studies on N-cyclopropylglycine are not extensively reported in publicly available literature, the well-documented bioactivities of structurally analogous compounds provide a strong basis for postulating its pharmacological profile.

This guide will primarily focus on two potential areas of biological activity: metabolic effects, by analogy to methylenecyclopropylglycine (MCPG), and neurological effects, based on the known interactions of other cyclopropylglycine derivatives with central nervous system receptors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₉NO₂PubChem
Molecular Weight 115.13 g/mol PubChem
IUPAC Name This compoundPubChem
Synonyms N-cyclopropylglycine, CyclopropylglycinePubChem
CAS Number 10294-18-5PubChem

Potential Biological Activity and Mechanisms of Action

Hypoglycemic Activity: A Parallel to Methylenecyclopropylglycine (MCPG)

A significant body of research exists for methylenecyclopropylglycine (MCPG), a naturally occurring toxin found in unripe ackee and litchi fruits known to induce severe hypoglycemia[1][2][3][4][5]. The structural similarity between MCPG and N-cyclopropylglycine suggests that the latter may exhibit a comparable biological effect.

Mechanism of MCPG-Induced Hypoglycemia:

The hypoglycemic effect of MCPG is attributed to its potent inhibition of the mitochondrial β-oxidation of fatty acids. Specifically, MCPG targets and inhibits two key enzymes in this pathway:

  • 2-methyl-(branched-chain)-acyl-CoA dehydrogenase: This enzyme is crucial for the breakdown of branched-chain fatty acids.

  • Enoyl-CoA hydratase: This enzyme catalyzes a hydration step in the β-oxidation spiral.

Inhibition of these enzymes leads to a cascade of metabolic derangements:

  • Reduced Acetyl-CoA Production: The blockage of β-oxidation significantly decreases the production of acetyl-CoA, a vital molecule for cellular energy metabolism.

  • Impaired Gluconeogenesis: The reduced availability of acetyl-CoA and ATP, a direct consequence of impaired fatty acid oxidation, inhibits hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. This is a primary contributor to the profound hypoglycemia observed.

  • Accumulation of Fatty Acyl-CoAs: The enzymatic block leads to an accumulation of medium-chain acyl-CoA thioesters, which can have further downstream toxic effects.

Given the structural parallels, it is plausible that this compound could also interact with and inhibit enzymes of the β-oxidation pathway, potentially leading to a hypoglycemic state.

MCPG_Mechanism cluster_enzymes Inhibited Enzymes MCPG Methylenecyclopropylglycine (MCPG) BetaOxidation Fatty Acid β-Oxidation MCPG->BetaOxidation Inhibits Enzyme1 2-methyl-acyl-CoA dehydrogenase Enzyme2 Enoyl-CoA hydratase AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Produces Gluconeogenesis Hepatic Gluconeogenesis AcetylCoA->Gluconeogenesis Activates Hypoglycemia Hypoglycemia Gluconeogenesis->Hypoglycemia Prevents Neurological_Targets NCG This compound (N-cyclopropylglycine) GlutamateR Glutamate Receptors (e.g., NMDA) NCG->GlutamateR Potential Antagonist GlycineR Glycine Receptors (Strychnine-sensitive) NCG->GlycineR Potential Modulator Neurotransmission Modulation of Neuronal Excitability GlutamateR->Neurotransmission GlycineR->Neurotransmission

Caption: Potential neurological targets of N-cyclopropylglycine.

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

4.1.1. Assessment of Hypoglycemic Potential:

  • Enzyme Inhibition Assays: The inhibitory activity of N-cyclopropylglycine on purified 2-methyl-(branched-chain)-acyl-CoA dehydrogenase and enoyl-CoA hydratase should be determined. This can be achieved using spectrophotometric or fluorometric assays to measure the reduction in enzyme activity in the presence of varying concentrations of the compound. The IC50 value should be calculated to quantify its inhibitory potency.

  • Cell-Based Assays of Fatty Acid Oxidation: The effect of N-cyclopropylglycine on fatty acid oxidation can be assessed in cultured hepatocytes (e.g., HepG2 cells). The rate of radiolabeled fatty acid (e.g., [³H]palmitate) oxidation to ³H₂O can be measured in the presence and absence of the compound.

4.1.2. Evaluation of Neurological Activity:

  • Radioligand Binding Assays: To determine the affinity of N-cyclopropylglycine for glutamate and glycine receptors, competitive radioligand binding assays should be performed using brain membrane preparations.[6][7][8][9] For the NMDA receptor, [³H]glycine or other specific glycine-site radioligands can be used to assess displacement by N-cyclopropylglycine.[3] The Ki (inhibition constant) can then be calculated.

  • Electrophysiology Studies: Patch-clamp electrophysiology on cultured neurons or in brain slices can provide functional data on the effect of N-cyclopropylglycine on receptor activity.[10][11][12][13][14] By applying agonists for glutamate or glycine receptors, the modulatory effect (antagonistic or agonistic) of N-cyclopropylglycine on the resulting ion currents can be measured.

InVitro_Workflow cluster_hypoglycemic Hypoglycemic Activity Assessment cluster_neuro Neurological Activity Assessment Start This compound EnzymeAssay Enzyme Inhibition Assays (β-Oxidation Enzymes) Start->EnzymeAssay CellAssay Cell-Based Fatty Acid Oxidation Assay Start->CellAssay BindingAssay Radioligand Binding Assays (Glutamate & Glycine Receptors) Start->BindingAssay ElectroPhys Electrophysiology (Patch-Clamp) Start->ElectroPhys IC50 IC50 EnzymeAssay->IC50 Determine IC50 FAO_Rate FAO_Rate CellAssay->FAO_Rate Measure FAO Rate Ki Ki BindingAssay->Ki Determine Ki FunctionalEffect FunctionalEffect ElectroPhys->FunctionalEffect Assess Functional Effect

Caption: Proposed in vitro experimental workflow.

In Vivo Studies

4.2.1. Assessment of Hypoglycemic Effects:

  • Animal Models of Hypoglycemia: The effect of N-cyclopropylglycine on blood glucose levels can be evaluated in rodent models. Following administration of the compound, blood glucose levels should be monitored over time.

4.2.2. Evaluation of Neuroprotective and Behavioral Effects:

  • Animal Models of Seizures and Anxiety: Based on the potential for NMDA receptor antagonism, the anticonvulsant and anxiolytic-like effects of N-cyclopropylglycine can be assessed in established rodent models.[15]

  • Cognitive Function Tests: The impact on learning and memory can be evaluated using behavioral tests such as the Morris water maze or novel object recognition task.[15]

Synthesis of this compound

Several synthetic routes for N-cyclopropylglycine and its derivatives have been reported. A common approach involves the reaction of cyclopropylamine with a suitable two-carbon electrophile, such as an α-haloacetate. For example, the synthesis of the t-butyl ester of N-cyclopropylglycine has been described via the reaction of cyclopropylamine with t-butyl bromoacetate in the presence of a base.[16] Enzymatic methods have also been developed for the asymmetric synthesis of cyclopropylglycine enantiomers.[1][17] A review of various synthetic methods for cyclopropylglycine amino acids provides further details on potential synthetic strategies.[2]

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently scarce, a compelling case can be made for its potential to exhibit significant pharmacological effects. The structural analogy to the known hypoglycemic agent MCPG strongly suggests a potential for N-cyclopropylglycine to interfere with fatty acid metabolism. Furthermore, the documented neuroactivity of other cyclopropylglycine derivatives points towards a plausible role as a modulator of glutamate and/or glycine receptors.

Future research should focus on validating these hypotheses through the rigorous experimental workflows outlined in this guide. The determination of specific biological targets, elucidation of the precise mechanisms of action, and assessment of in vivo efficacy and safety will be crucial steps in unlocking the full therapeutic potential of this intriguing molecule. The findings from such studies could pave the way for the development of novel therapeutic agents for metabolic and neurological disorders.

References

  • PrepChem. Synthesis of N-(Cyclopropyl)glycine t-butyl ester. Available from: [Link]

  • ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Available from: [Link]

  • Melde, K., et al. (1989). Mechanism of hypoglycaemic action of methylenecyclopropylglycine. Biochemical Journal, 259(3), 921–924. Available from: [Link]

  • Zefirov, N. S., et al. (2000). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 69(4), 333–353. Available from: [Link]

  • MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Available from: [Link]

  • PubMed. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Available from: [Link]

  • PubMed. Quantitative assessment of neuroprotection against NMDA-induced brain injury. Available from: [Link]

  • PubMed. Mechanism of hypoglycaemic action of methylenecyclopropylglycine. Available from: [Link]

  • PubMed Central. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • PubMed. Radioligand binding assays and their analysis. Available from: [Link]

  • PubMed. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia. Available from: [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. Available from: [Link]

  • Charles River Laboratories. In Vitro & In Vivo Electrophysiology Studies. Available from: [Link]

  • ResearchGate. Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. Available from: [Link]

  • ResearchGate. (PDF) Mechanism of hypoglycemic action of methylenecyclopropylglycine. Available from: [Link]

  • eLife. Optical electrophysiology for probing function and pharmacology of voltage-gated ion channels. Available from: [Link]

  • PubMed. Glycine receptors: Structure, function, and therapeutic implications. Available from: [Link]

  • PubMed. [Usefulness and pitfalls in clinical electrophysiological studies]. Available from: [Link]

  • PubMed. Glycine and glycine receptor signaling in hippocampal neurons: diversity, function and regulation. Available from: [Link]

  • PubMed. Recommendations for the use of electrophysiological study: Update 2018. Available from: [Link]

  • PubMed. In vivo cardiac electrophysiology studies in the mouse. Available from: [Link]

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2-(Cyclopropylamino)acetic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Cyclopropylamino)acetic Acid for Advanced Drug Development

Authored by a Senior Application Scientist

Foreword: The Cyclopropyl Moiety - A Small Ring with a Big Impact

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer enhanced potency, metabolic stability, and novel biological activity is relentless. Among the privileged structural motifs, the cyclopropyl group stands out for its unique stereoelectronic properties. This three-membered ring, despite its apparent simplicity, introduces a fascinating combination of rigidity and reactivity that chemists can exploit to overcome significant hurdles in drug discovery. The inherent ring strain of cyclopropane results in C-C bonds with enhanced π-character, influencing molecular conformation and interaction with biological targets in ways that simple alkyl groups cannot.[1]

This guide focuses on a key exemplar of this molecular class: This compound , also known as N-cyclopropylglycine. This non-proteinogenic amino acid serves as a vital building block for a new generation of therapeutics, from conformationally constrained peptides to novel central nervous system agents.[2] We will explore its synthesis, characterization, and application, not as a mere academic exercise, but as a practical guide for researchers and drug development professionals aiming to leverage its unique advantages. We will delve into the causality behind methodological choices, providing the "why" that transforms a simple protocol into a robust, self-validating system.

Core Molecular Profile: Physicochemical and Stereochemical Properties

This compound is a secondary amine and a glycine derivative. Its identity is defined by a specific set of physicochemical properties that are crucial for its handling, reaction optimization, and analytical detection.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms N-Cyclopropylglycine, Cyclopropylglycine[3]
CAS Number 10294-18-5[3]
Molecular Formula C₅H₉NO₂[3]
Molecular Weight 115.13 g/mol [3]
Appearance White or off-white powder/lumps[4][5]
Solubility Soluble in water[6][7]
The Critical Role of Stereochemistry

Like most amino acids, N-cyclopropylglycine is chiral at the α-carbon. The distinct spatial arrangement of its enantiomers, L-cyclopropylglycine ((S)-enantiomer) and D-cyclopropylglycine ((R)-enantiomer), leads to profoundly different biological activities.

  • L-Cyclopropylglycine (S-enantiomer): This form is a notable selective antagonist for certain glutamate receptors, making it a valuable tool in neuroscience research for studying neurodegenerative diseases and potential therapeutic interventions for anxiety and mood disorders.[4][6]

  • D-Cyclopropylglycine (R-enantiomer): The D-form is a crucial building block in peptide synthesis.[2] Its incorporation into peptide chains can introduce conformational constraints and, critically, enhance resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[8] This metabolic stability is a key objective in transforming peptide leads into viable drug candidates.[8]

This stereochemical divergence mandates that any synthesis intended for a specific biological application must be highly stereoselective or incorporate an effective chiral resolution step.

Synthesis Strategies: From Foundational Reactions to Stereoselective Control

The synthesis of this compound can be approached through several routes, with the choice of method dictated by the desired scale, purity, and, most importantly, stereochemical outcome.

Foundational Approach: Nucleophilic Substitution

The most direct synthesis involves the N-alkylation of cyclopropylamine with a haloacetic acid derivative. This method is straightforward and suitable for producing racemic N-cyclopropylglycine. The reaction proceeds via a standard Sₙ2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the haloacetate.

Workflow: Synthesis of N-(Cyclopropyl)glycine tert-butyl ester

reagent1 Cyclopropylamine conditions Sodium Bicarbonate Ethanol, Ice Bath reagent1->conditions reagent2 t-Butyl bromoacetate reagent2->conditions product N-(Cyclopropyl)glycine t-butyl ester conditions->product Sₙ2 Reaction hydrolysis Acid Hydrolysis (e.g., TFA or HCl) product->hydrolysis final_product This compound (Racemic) hydrolysis->final_product Deprotection

Caption: General workflow for racemic synthesis.

Protocol 1: Synthesis of N-(Cyclopropyl)glycine t-butyl ester[9]
  • Rationale: This protocol uses t-butyl bromoacetate as the alkylating agent. The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid, preventing its participation in side reactions. It can be easily removed under acidic conditions without affecting the rest of the molecule. Sodium bicarbonate is used as a mild base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

  • Step-by-Step Methodology:

    • Reaction Setup: In a pressure-rated vessel, dissolve cyclopropylamine (e.g., 0.342 mol) in ethanol (e.g., 100 ml).

    • Cooling: Cool the solution in an ice bath to manage the exothermic nature of the reaction.

    • Addition of Reagents: Add sodium bicarbonate (e.g., 0.101 mol) followed by the slow addition of t-butyl bromoacetate (e.g., 0.0795 mol).

    • Reaction: Seal the vessel and allow the reaction to proceed. The reaction time and temperature may need optimization, but stirring at room temperature for 24-48 hours is a typical starting point.

    • Workup and Isolation: After the reaction is complete, filter the mixture to remove sodium bicarbonate and any salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

    • Deprotection: To obtain the final acid, dissolve the purified ester in a suitable solvent (e.g., dichloromethane) and treat with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane until the reaction is complete (monitored by TLC or LC-MS). Evaporate the solvent to yield the final product.

Advanced Strategies for Enantioselective Synthesis

For therapeutic applications, obtaining a single enantiomer is often mandatory. This requires more sophisticated synthetic strategies.

  • Enzymatic Resolution: A common and effective method involves synthesizing the racemic N-protected ester of cyclopropylglycine and then using an enzyme, such as papain, to selectively hydrolyze one of the enantiomers.[10] This leaves the unreacted enantiomer in its ester form, allowing for easy separation. The choice of enzyme is critical and depends on its substrate specificity for the desired enantiomer. This method is powerful because it leverages the high stereoselectivity of biological catalysts.

  • Asymmetric Synthesis: These methods build the chiral center directly. One approach is the Strecker reaction using a chiral auxiliary.[10] More advanced techniques involve transition-metal-catalyzed cyclopropanation of alkene precursors, where chiral ligands on the metal catalyst direct the stereochemical outcome of the ring formation.[11][12] These methods are often more complex and require significant optimization but can provide high enantiomeric excess in a single process.

Analytical Characterization and Quality Control

Rigorous analytical chemistry is the bedrock of trustworthy research. Confirming the identity, purity, and concentration of this compound is a non-negotiable step post-synthesis and prior to its use in biological assays.

Structural Verification and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the cyclopropyl ring protons (a complex multiplet in the upfield region), the methylene protons of the acetic acid moiety, and the α-proton.

  • Mass Spectrometry (MS): Used to confirm the molecular weight. Electrospray ionization (ESI) is typically used, which will show the protonated molecule [M+H]⁺ at m/z 116.1.

  • Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography is the workhorse for purity assessment. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with acid modifiers like formic acid) can be used. Coupling the HPLC to a mass spectrometer (LC-MS) allows for simultaneous purity determination and mass confirmation. For chiral purity, a chiral HPLC column is required to separate the L- and D-enantiomers.

Quantitative Analysis Workflow

Accurate quantification is essential for dose-response studies. While methods for cyclopropylamine have been published using ion chromatography, a more universally applicable and highly sensitive technique for N-cyclopropylglycine in biological matrices (like plasma) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

Workflow: LC-MS/MS Quantification in Plasma

sample Plasma Sample extraction Protein Precipitation (e.g., Acetonitrile) sample->extraction is Internal Standard (IS) (e.g., Deuterated Analog) is->extraction hplc HPLC Separation (Reversed-Phase C18) extraction->hplc Supernatant Injection ms Tandem Mass Spectrometry (ESI+, MRM Mode) hplc->ms Eluent Ionization quant Quantification (Analyte/IS Peak Area Ratio) ms->quant Signal Detection

Caption: Bioanalytical workflow for quantification.

Protocol 2: Hypothetical LC-MS/MS Quantification Protocol
  • Rationale: This protocol provides a self-validating system through the use of a stable isotope-labeled internal standard (e.g., N-cyclopropylglycine-d4). The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, but is distinguished by its mass. The ratio of the analyte signal to the internal standard signal provides a highly accurate and precise measurement. Multiple Reaction Monitoring (MRM) is used for specificity, monitoring a specific fragmentation pattern (parent ion → daughter ion) for both the analyte and the internal standard.

  • Step-by-Step Methodology:

    • Sample Preparation: To 50 µL of plasma, add 10 µL of the internal standard working solution and 150 µL of acetonitrile to precipitate proteins.

    • Extraction: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Injection: Transfer the supernatant to an HPLC vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

    • Chromatography: Perform separation on a C18 column using a gradient mobile phase (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the MRM transitions (e.g., for N-cyclopropylglycine: m/z 116.1 → m/z 70.1; for a deuterated standard, the parent mass would be higher).

    • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Applications in Drug Discovery and Medicinal Chemistry

The unique structure of N-cyclopropylglycine makes it a powerful tool for addressing common challenges in drug development.

Enhancing Peptide Therapeutics

Peptides are highly specific and potent but often suffer from poor metabolic stability. Incorporating non-natural amino acids like D-cyclopropylglycine is a field-proven strategy to overcome this.[2]

  • Mechanism of Action: The D-configuration and the bulky cyclopropyl group provide steric hindrance that shields the adjacent peptide bonds from cleavage by proteases.[8] This increases the in vivo half-life of the peptide therapeutic, potentially allowing for less frequent dosing.

  • Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the peptide backbone. This can "lock" the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1]

A Scaffold for Neuroscience and Beyond

The cyclopropylamine moiety is a key feature in several approved drugs.[15] L-cyclopropylglycine's activity as a glutamate receptor antagonist makes it a valuable lead structure for developing drugs to treat neurological disorders.[4][6]

Logical Framework: The Value of the Cyclopropyl Moiety

cpg This compound (or Cyclopropyl Moiety) prop1 Metabolic Stability (Protease Resistance) cpg->prop1 prop2 Conformational Rigidity cpg->prop2 prop3 Enhanced Potency cpg->prop3 prop4 Improved Pharmacokinetics (e.g., Brain Permeability) cpg->prop4 outcome1 Increased Drug Half-Life prop1->outcome1 outcome2 Higher Target Affinity & Selectivity prop2->outcome2 outcome3 Reduced Off-Target Effects prop2->outcome3 prop3->outcome2 outcome4 Access to CNS Targets prop4->outcome4

Caption: How the cyclopropyl group improves drug properties.

The cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1] Its lipophilic nature can also enhance membrane permeability, including passage across the blood-brain barrier, which is critical for CNS-targeted drugs.[1]

Conclusion and Future Outlook

This compound is more than just another chemical building block; it is a strategic tool for molecular design. Its unique combination of a chiral amino acid scaffold and a stereoelectronically distinct cyclopropyl ring provides a robust platform for developing next-generation therapeutics. From enhancing the stability of peptide drugs to serving as a core fragment for novel small molecules, its versatility is well-established. As synthetic methodologies become more refined, particularly in the realm of asymmetric synthesis, the accessibility of enantiopure N-cyclopropylglycine will continue to increase, further cementing its role in the pipelines of pharmaceutical and biotechnology research. The principles and protocols outlined in this guide provide a foundation for researchers to confidently synthesize, analyze, and apply this remarkable compound to solve complex challenges in drug discovery.

References

  • Synthesis of Bicyclic Cyclopropylamines by Intramolecular Cyclopropanation of N-Allylamino Acid Dimethylamides. Organic Letters - ACS Publications. Available at: [Link]

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  • This compound | C5H9NO2 | CID 21197388. PubChem. Available at: [Link]

  • Synthesis of N-(Cyclopropyl)glycine t-butyl ester. PrepChem.com. Available at: [Link]

  • Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. ResearchGate. Available at: [Link]

  • Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Semantic Scholar. Available at: [Link]

  • N-(Cyclopropylmethyl)glycine | C6H11NO2 | CID 3250245. PubChem. Available at: [Link]

  • Cyclopropylamine. Wikipedia. Available at: [Link]

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  • D-Cyclopropylglycine: A Key Building Block for Peptide Synthesis and Medicinal Chemistry. Pharblock. Available at: [Link]

  • 2-Cyclopentyl-2-(cyclopropylamino)acetic acid | C10H17NO2 | CID 62071076. PubChem. Available at: [Link]

  • Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. Available at: [Link]

  • Key Applications of Fmoc-D-Cyclopropylglycine in Peptide Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. PubMed. Available at: [Link]

  • Process for the manufacture of cyclopropylamine - Patent 0205403. EPO. Available at: [Link]

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  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. PubMed. Available at: [Link]

  • Cyclopropaneacetic acid | C5H8O2 | CID 138440. PubChem - NIH. Available at: [Link]

  • Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. ResearchGate. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • Bioanalytical procedures for detection of chemical agents in hair in the case of drug-facilitated crimes. PubMed. Available at: [Link]

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  • Identification of Cyclopropaneoctanoic Acid 2-Hexyl in Human Adipose Tissue and Serum. PMC - PubMed Central. Available at: [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. Available at: [Link]

  • Biologically Active Compounds from Probiotic Microorganisms and Plant Extracts Used as Biopreservatives. MDPI. Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH. Available at: [Link]

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An In-depth Technical Guide to the Synthesis and Application of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a paramount objective. Among the myriad of structural motifs employed to achieve this, the cyclopropyl group stands out for its unique conformational and electronic attributes. Its incorporation into bioactive molecules can impart a desirable degree of rigidity, leading to improved binding affinity for biological targets and enhanced metabolic stability. This guide provides a comprehensive technical overview of 2-(Cyclopropylamino)acetic acid, a non-proteinogenic amino acid that leverages the distinct advantages of the cyclopropyl scaffold. We will delve into its synthesis, spectroscopic characterization, and its burgeoning role as a valuable building block in the design of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of conformationally constrained amino acids in their discovery programs.

The Emergence of this compound: A Molecule of Interest

This compound, also known as N-cyclopropylglycine, has emerged as a significant building block in medicinal chemistry. Its structure, which marries the fundamental amino acid framework of glycine with a compact, rigid cyclopropyl ring, offers a compelling combination of properties for drug design. The cyclopropyl moiety, as the smallest cycloalkane, introduces a significant degree of conformational constraint, which can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a specific biological target. This is a critical consideration in the development of highly specific enzyme inhibitors and receptor ligands, aiming to minimize off-target effects and associated toxicities.

One of the primary advantages of incorporating the cyclopropyl group is the enhancement of metabolic stability. The strained three-membered ring is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains. This increased stability can translate to a longer in vivo half-life for a drug candidate, potentially allowing for less frequent dosing and improved patient compliance.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the nucleophilic substitution of an α-haloester with cyclopropylamine, followed by saponification of the resulting ester. This method is advantageous due to the ready availability of the starting materials and the generally high yields obtained.

Synthetic Strategy: A Nucleophilic Approach

The chosen synthetic route hinges on the nucleophilic character of the nitrogen atom in cyclopropylamine, which readily attacks the electrophilic α-carbon of an ester of a haloacetic acid, such as ethyl bromoacetate. The subsequent hydrolysis of the ester under basic conditions yields the desired carboxylic acid.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Nucleophilic Substitution Start->Step1 Cyclopropylamine, Ethyl bromoacetate, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) Intermediate Ethyl 2-(cyclopropylamino)acetate Step1->Intermediate Step2 Step 2: Saponification Intermediate->Step2 Base (e.g., NaOH), Solvent (e.g., H2O/EtOH) Product This compound Step2->Product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of Ethyl 2-(cyclopropylamino)acetate

  • Reaction Setup: To a stirred solution of cyclopropylamine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (10 volumes), add ethyl bromoacetate (1.1 eq) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the amine. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting materials.

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 2-(cyclopropylamino)acetate. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of this compound (Saponification)

  • Reaction Setup: The purified ethyl 2-(cyclopropylamino)acetate (1.0 eq) is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v). To this solution, an aqueous solution of sodium hydroxide (1.5 eq) is added. The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the hydrolysis of the ester.

  • Reaction Monitoring: The saponification is typically complete within 2-4 hours and can be monitored by TLC, observing the disappearance of the starting ester.

  • Work-up and Isolation: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent like diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 3-4 with a dilute solution of hydrochloric acid. The acidification protonates the carboxylate, leading to the precipitation of the zwitterionic this compound. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the pure product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the cyclopropyl ring protons (multiplets in the region of 0.3-0.8 ppm and a multiplet for the methine proton around 2.2-2.5 ppm), a singlet for the α-methylene protons (~3.2-3.4 ppm), and broad signals for the amine and carboxylic acid protons.
¹³C NMR Resonances for the cyclopropyl methylene carbons (typically <10 ppm), the cyclopropyl methine carbon (~30-35 ppm), the α-methylene carbon (~50-55 ppm), and the carboxyl carbon (~170-175 ppm).
IR Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the secondary amine. A strong carbonyl (C=O) stretching vibration around 1620-1640 cm⁻¹ (for the zwitterionic form) or 1700-1730 cm⁻¹ (for the free acid).
Mass Spectrometry The molecular ion peak [M+H]⁺ corresponding to the calculated mass of 116.0706 g/mol .

Applications in Drug Discovery: The Case for Constrained Analogs

The incorporation of this compound into peptide-based therapeutics or small molecule drug candidates can significantly enhance their pharmacological profiles. The constrained nature of the cyclopropyl group can pre-organize the molecule into a conformation that is favorable for binding to its biological target, leading to an increase in potency.

While a specific blockbuster drug containing the this compound scaffold is not yet on the market, its utility is demonstrated in the design of novel antagonists for various receptors. For instance, cyclopropylamino acid amides have been successfully employed as pharmacophoric replacements for 2,3-diaminopyridine in the design of potent bradykinin B1 receptor antagonists.[1] This substitution addressed issues of reactive metabolites associated with the diaminopyridine core, highlighting the potential of the cyclopropylamino acid scaffold to improve the safety profile of drug candidates.[1]

Drug_Development Lead_Compound Lead Compound (e.g., with flexible side chain) Modification Scaffold Hopping/ Introduction of This compound Lead_Compound->Modification Improved_Candidate Improved Drug Candidate Modification->Improved_Candidate Outcome Enhanced Potency Improved Metabolic Stability Reduced Off-target Effects Improved_Candidate->Outcome

Figure 2: Role of this compound in lead optimization.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the modern medicinal chemist. Its synthesis is straightforward, and its incorporation into drug candidates offers a reliable strategy for enhancing key pharmacokinetic and pharmacodynamic properties. The conformational rigidity and metabolic stability imparted by the cyclopropyl group are highly desirable attributes in the quest for more potent, selective, and safer medicines. As our understanding of the intricate relationship between molecular conformation and biological activity continues to grow, the strategic application of constrained amino acids like N-cyclopropylglycine is poised to play an increasingly important role in the future of drug discovery.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). Current Medicinal Chemistry. [Link]

  • Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. (2008). Journal of Medicinal Chemistry. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. (1985). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Acetic acid, [2-[(2-propenylamino)carbonyl]phenoxy]-. NIST WebBook. [Link]

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Methodological & Application

2-(Cyclopropylamino)acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I've started gathering initial data by performing targeted Google searches. My focus is on 2-(cyclopropylamino)acetic acid, and I'm looking for details about its creation, behavior, and use in organic synthesis. I intend to build a solid foundation of information from the outset.

Refining the Approach

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Defining The Focus

I'm now starting with targeted Google searches for comprehensive details on synthesis, properties, and applications in organic synthesis, especially in drug development. I will analyze the results, looking for key synthetic routes and examples. I will structure the application note with an intro, synthesis, and applications, with a focus on 'why' the procedural steps are relevant.

Starting Data Gathering

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Refining the Research Scope

I've expanded my initial search. Properties and hazards are compiled. The cyclopropylamine's significance in medicinal chemistry is clearer, alongside its potential as a drug discovery building block. Generic N-alkylation protocols appear useful. The challenge now is a direct synthesis method for this compound and specific applications in organic synthesis.

Analyzing Research Findings

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Deepening the Synthesis Route

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Expanding Search Parameters

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Gathering Cyclopropylglycine Data

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Narrowing Focus and Refining

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Solidifying Synthesis & Data

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Synthesizing cyclopropylglycines

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Developing Synthesis Protocol

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Focusing on Detailed Protocol

I've deepened my research on cyclopropylglycine synthesis and medicinal chemistry's use of cyclopropylamines. Those review articles are proving instrumental in understanding synthetic methods, and I found a reference to a t-butyl ester synthesis. The peptide synthesis and pharmaceutical applications are promising. However, to meet the criteria, a validated protocol for one-pot synthesis is needed, particularly for this compound from cyclopropylamine and a haloacetic acid. I am also working towards finding concrete spectral data.

Application Notes and Protocols for 2-(Cyclopropylamino)acetic Acid as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-(Cyclopropylamino)acetic Acid in Antimicrobial Research

This compound, particularly in its hydrochloride salt form, is emerging as a research chemical with notable potential in the field of antimicrobial drug discovery. The incorporation of a cyclopropyl moiety is a well-regarded strategy in medicinal chemistry for enhancing the metabolic stability and potency of drug candidates. This guide provides a comprehensive overview of the known properties of this compound and detailed protocols for its investigation as a potential antibacterial agent. While specific peer-reviewed data on its antibacterial spectrum and potency is limited in publicly accessible literature, the information available suggests it may act as an inhibitor of bacterial cell wall synthesis. The protocols outlined herein are based on established methodologies for the evaluation of novel antimicrobial compounds and are intended to serve as a robust starting point for researchers.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₅H₉NO₂PubChem
Molecular Weight 115.13 g/mol PubChem
IUPAC Name This compoundPubChem
Synonyms Cyclopropylglycine, N-CyclopropylglycinePubChem
CAS Number 10294-18-5PubChem

Safety and Handling

As with any research chemical, proper safety precautions are paramount.

  • Hazard Identification : this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage : Store in a tightly sealed container in a cool, dry place.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

It is suggested that this compound hydrochloride functions as an antibacterial agent by inhibiting the synthesis of the bacterial cell wall. This is a common and effective mechanism for antibiotics, as the cell wall is essential for bacterial survival and is absent in mammalian cells, providing a degree of selective toxicity.

The bacterial cell wall is a complex structure, primarily composed of peptidoglycan. The biosynthesis of peptidoglycan is a multi-step process that is a frequent target for antibiotics. Inhibition of this pathway can lead to a compromised cell wall, making the bacterium susceptible to osmotic lysis and cell death.

G cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Exterior UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM Enzymatic Steps UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide Addition of Amino Acids Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Lipid II_in Lipid II (inner leaflet) Lipid II_out Lipid II (outer leaflet) Lipid II_in->Lipid II_out Flippase Nascent Peptidoglycan Nascent Peptidoglycan Chain Lipid II_out->Nascent Peptidoglycan Transglycosylation Cross-linked Peptidoglycan Mature Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidation (PBPs) 2-CPAA This compound 2-CPAA->Cross-linked Peptidoglycan Proposed Inhibition

Figure 1: Proposed Mechanism of Action of this compound.

Application Notes: Investigating Antibacterial Activity

The primary application of this compound in a research setting is the characterization of its antibacterial properties. This involves determining its spectrum of activity (which bacteria it is effective against) and its potency (the concentration at which it is effective).

Experimental Workflow for Antibacterial Profiling

G cluster_0 Preparation cluster_1 Minimum Inhibitory Concentration (MIC) Assay cluster_2 Minimum Bactericidal Concentration (MBC) Assay Stock_Solution Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Subculture Subculture from clear wells onto agar plates MIC_Determination->Subculture Incubation_Agar Incubate agar plates at 37°C for 24 hours Subculture->Incubation_Agar MBC_Determination Determine MBC (Lowest concentration with no bacterial growth) Incubation_Agar->MBC_Determination

Figure 2: Experimental Workflow for Determining MIC and MBC.

Protocols

The following protocols are provided as a template for the investigation of the antibacterial properties of this compound hydrochloride.

Protocol 1: Preparation of Stock Solution
  • Objective: To prepare a sterile, high-concentration stock solution of this compound hydrochloride for use in antimicrobial susceptibility testing.

  • Materials:

    • This compound hydrochloride powder

    • Sterile deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sterile syringe filter (0.22 µm pore size)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound hydrochloride powder.

    • Add the powder to a sterile tube.

    • Add the appropriate volume of sterile deionized water or buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Label the tube with the compound name, concentration, date, and your initials.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Objective: To determine the lowest concentration of this compound hydrochloride that inhibits the visible growth of a specific bacterial strain.

  • Materials:

    • Sterile 96-well microtiter plates

    • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Bacterial culture in logarithmic growth phase

    • Sterile stock solution of this compound hydrochloride

    • Spectrophotometer

    • Incubator (37°C)

    • Multichannel pipette

  • Procedure:

    • Bacterial Inoculum Preparation:

      • Inoculate a single colony of the test bacterium into a tube of MHB.

      • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

      • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Plate Setup:

      • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

      • Add 200 µL of the this compound hydrochloride stock solution (at a concentration twice the highest desired final concentration) to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

      • Well 11 will serve as the growth control (no compound).

      • Well 12 will serve as the sterility control (MHB only).

    • Inoculation:

      • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

      • Add 100 µL of sterile MHB to well 12.

    • Incubation:

      • Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination:

      • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

      • Alternatively, the optical density at 600 nm (OD₆₀₀) can be read using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
  • Objective: To determine the lowest concentration of this compound hydrochloride that kills 99.9% of the initial bacterial inoculum.

  • Materials:

    • MIC plate from Protocol 2

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Sterile pipette tips

    • Incubator (37°C)

  • Procedure:

    • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot-plate the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Data Interpretation and Further Research

The MIC and MBC values will provide a quantitative measure of the antibacterial activity of this compound. A low MIC value indicates high potency. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Further research could involve:

  • Broadening the panel of test organisms to include more Gram-positive and Gram-negative bacteria, as well as clinically relevant antibiotic-resistant strains.

  • Time-kill kinetics assays to understand the rate at which the compound kills bacteria.

  • Mechanism of action studies to confirm the inhibition of cell wall synthesis, for example, by using assays that measure the incorporation of radiolabeled peptidoglycan precursors.

  • In vivo efficacy studies in animal models of infection to assess the therapeutic potential of the compound.

Conclusion

This compound is a promising research chemical for the exploration of new antibacterial agents. Its unique chemical structure warrants further investigation, and the protocols provided in this guide offer a systematic approach to characterizing its antimicrobial properties. Through rigorous and well-designed experiments, the scientific community can further elucidate the potential of this and other novel compounds in the ongoing fight against infectious diseases.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Peterson, E., & Kaur, P. (2018). Antibiotic Resistance Mechanisms in Bacteria: Relationships Between Resistance, Virulence, and Fitness. In Antibiotic Resistance. IntechOpen. [Link]

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Introduction: The Value of a Strained Ring in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(Cyclopropylamino)acetic Acid: Synthesis, Characterization, and Application

This compound is a non-proteinogenic amino acid that has garnered significant interest in the field of drug discovery and medicinal chemistry. Its structure, which incorporates a cyclopropyl group, offers a unique combination of rigidity and chemical properties that make it a valuable building block for novel therapeutics.[1][2] The cyclopropane ring, the smallest of the cycloalkanes, imparts considerable strain and conformational constraint. When incorporated into a drug candidate, this rigidity can lock the molecule into a bioactive conformation, enhancing its binding potency and selectivity for a specific biological target.[2][3]

One of the most significant advantages of using cyclopropyl-containing fragments is the potential for improved metabolic stability. The cyclopropyl group is generally resistant to common metabolic degradation pathways, which can lead to a longer in vivo half-life for a drug, permitting less frequent dosing and improving patient compliance.[2] As a derivative of glycine, this compound serves as a versatile scaffold for synthesizing complex molecules, including peptide therapeutics where its inclusion can enhance proteolytic resistance.[1] This guide provides detailed experimental protocols for the synthesis and characterization of this compound, explores its applications, and outlines essential safety procedures.

Part 1: Synthesis Protocols

The synthesis of this compound is typically achieved through a two-step process involving the N-alkylation of cyclopropylamine with an appropriate 2-haloacetic acid ester, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. This approach is robust and scalable for laboratory settings.

Diagram of the Synthetic Pathway

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Cyclopropylamine C Ethyl 2-(Cyclopropylamino)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Ethyl Bromoacetate B->C D Ethyl 2-(Cyclopropylamino)acetate E This compound D->E 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) Start Synthesized Product NMR NMR Spectroscopy (1H, 13C) Start->NMR Structural Elucidation MS Mass Spectrometry Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups End Confirmed Structure & Purity NMR->End MS->End IR->End center Cyclopropyl Motif A Increased Metabolic Stability center->A Resists degradation B Enhanced Potency center->B Locks bioactive shape C Improved Selectivity center->C Reduces off-target effects D Conformational Rigidity center->D Optimizes binding

Sources

analytical methods for 2-(Cyclopropylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2-(Cyclopropylamino)acetic acid

This document provides a comprehensive overview of robust analytical methodologies for the characterization of this compound. As a unique non-proteinogenic amino acid, its structural features—a secondary amine, a carboxylic acid, and a cyclopropyl group—necessitate tailored analytical strategies for accurate quantification, purity assessment, and structural confirmation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery, often serving as a unique building block or scaffold.[1] Its cyclopropyl moiety imparts conformational rigidity, a property that can be exploited to enhance binding affinity and metabolic stability in novel therapeutic agents.[1] The presence of both acidic (carboxyl) and basic (amine) functional groups makes it a zwitterionic, polar compound. Accurate and precise analytical methods are therefore paramount for ensuring quality control of the raw material, monitoring reaction kinetics, quantifying it in various matrices, and assessing its stability.

This guide moves beyond a simple listing of techniques, delving into the rationale behind method selection and providing detailed, actionable protocols for key analytical methods including chromatography, spectroscopy, and titrimetry.

Physicochemical Properties: The Foundation of Method Development

Understanding the fundamental properties of this compound is critical for designing effective analytical methods. The molecule's polarity, molecular weight, and functional groups dictate the choice of chromatographic columns, solvents, derivatization strategies, and detection techniques.

PropertyValueSource
Molecular Formula C₅H₉NO₂[2]
Molecular Weight 115.13 g/mol [2]
XLogP3 -2.0[2]
Functional Groups Carboxylic Acid, Secondary Amine, Cyclopropyl RingN/A

The highly negative XLogP3 value indicates significant polarity, which is a primary consideration for the chromatographic methods discussed below.

General Analytical Workflow

A systematic approach is essential for the comprehensive analysis of any chemical entity. The following workflow outlines the logical progression from sample handling to final data interpretation, integrating various analytical techniques to build a complete profile of the analyte.

Analytical_Workflow cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Analytical Techniques cluster_2 Phase 3: Data Analysis & Reporting Sample Sample Receipt & Login Standard Reference Standard Qualification Sample->Standard Prep Sample & Standard Preparation (Dilution, Extraction, Derivatization) Standard->Prep HPLC HPLC-UV (Purity & Potency) Prep->HPLC LCMS LC-MS/MS (Quantification & Impurity ID) Prep->LCMS GCMS GC-MS (Volatile Impurities) Prep->GCMS NMR NMR (Structural Confirmation) Prep->NMR Titr Titration (Bulk Assay) Prep->Titr Analysis Data Processing & Interpretation HPLC->Analysis LCMS->Analysis GCMS->Analysis NMR->Analysis Titr->Analysis Report Certificate of Analysis / Report Generation Analysis->Report

Caption: General workflow for the analytical characterization of this compound.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for determining the purity and concentration of this compound. Due to its polar, zwitterionic nature, careful selection of the stationary and mobile phases is crucial.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Potency and Purity

Principle: RP-HPLC separates compounds based on their hydrophobicity. For a polar analyte like this compound, retention on a standard C18 column can be challenging. The key to a successful method is to control the ionization of the analyte. By using an acidic mobile phase, the carboxyl group is protonated (-COOH), reducing its polarity and promoting retention.

Expertise & Causality: The use of a low-pH mobile phase (e.g., with formic or phosphoric acid) is essential.[3][4] This suppresses the ionization of the carboxylic acid moiety, making the molecule less polar and allowing for effective interaction with the nonpolar C18 stationary phase. UV detection at a low wavelength (~205-210 nm) is chosen because the molecule lacks a strong chromophore.[5]

Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column offering good resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress analyte ionization.[6]
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 5% B to 40% B over 20 minA shallow gradient is suitable for separating polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 210 nmDetects the carboxyl group at low wavelengths.[5]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Step-by-Step Protocol (HPLC):

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of ortho-phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both solutions.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using Mobile Phase A as the diluent.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and acquire the chromatograms using the parameters outlined in the table above.

  • Data Processing: Calculate the purity by area percent and the potency against the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Quantification

Principle: LC-MS/MS is the gold standard for quantifying low concentrations of small molecules, especially in complex biological matrices.[7][8] It combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. The Multiple Reaction Monitoring (MRM) mode allows for precise quantification by monitoring a specific precursor-to-product ion transition.[7]

Expertise & Causality: Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to RP-HPLC, providing better retention and peak shape.[9] Electrospray ionization in positive mode (ESI+) is chosen to protonate the secondary amine, generating a strong [M+H]⁺ signal. A stable, isotopically labeled internal standard would be ideal for the most accurate quantification.[10]

Proposed LC-MS/MS Method Parameters

ParameterRecommended ConditionRationale
LC Column HILIC, 100 x 2.1 mm, 3 µmProvides superior retention for highly polar analytes.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content is required for HILIC retention.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe secondary amine is readily protonated.
MRM Transition m/z 116.1 → m/z 70.1Precursor [M+H]⁺: 115.13 + 1.007 = 116.1. Product: Loss of COOH and H (45 Da).
Internal Standard This compound-d4An ideal IS co-elutes and corrects for matrix effects.

Step-by-Step Protocol (LC-MS/MS):

  • Sample Preparation (Plasma): To 100 µL of plasma, add an internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.[10]

  • Evaporation & Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute in 100 µL of 90:10 Acetonitrile:Water.

  • System Setup: Equilibrate the LC-MS/MS system. Optimize MS parameters (e.g., collision energy) by infusing a standard solution of the analyte.

  • Analysis: Inject the prepared samples and calibration curve standards.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration. Determine the concentration of the unknown samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for volatile and thermally stable compounds.[11] this compound is non-volatile due to its zwitterionic nature. Therefore, chemical derivatization is mandatory to increase its volatility and thermal stability.[9]

Expertise & Causality: Silylation is a common and effective derivatization strategy for amino acids.[9] Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogens on the amine and carboxyl groups, replacing them with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This makes the molecule volatile and suitable for GC analysis.

GCMS_Workflow Sample Aqueous Sample/ Dried Extract Deriv Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) Sample->Deriv Heat Heat at 70-100 °C (e.g., for 1-4 hours) Deriv->Heat Inject Inject into GC-MS Heat->Inject

Caption: Workflow for the mandatory derivatization step in GC-MS analysis.

Step-by-Step Protocol (GC-MS):

  • Sample Preparation: Prepare a solution of the analyte in a suitable solvent. If in an aqueous solution, evaporate to complete dryness.

  • Derivatization: To the dried residue, add 100 µL of acetonitrile followed by 100 µL of MTBSTFA.

  • Reaction: Tightly cap the vial and heat at 100 °C for 2-4 hours to ensure complete derivatization.

  • GC-MS Analysis: Cool the sample to room temperature. Inject 1 µL into the GC-MS system.

  • Parameters: Use a standard nonpolar column (e.g., DB-5ms). Program the oven temperature from ~100 °C to 280 °C. Acquire data in full scan mode to identify the derivatized analyte and any impurities.

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation and confirmation of organic molecules. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C).

Expertise & Causality: The ¹H NMR spectrum will be characteristic. The cyclopropyl protons will appear in the highly shielded upfield region (typically 0-1 ppm). The methylene protons adjacent to the carboxyl group and the proton on the nitrogen will have distinct chemical shifts. The spectrum provides a unique fingerprint for the molecule.[12]

Predicted ¹H NMR Signals

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Cyclopropyl (CH₂)~0.4 - 0.8MultipletCharacteristic upfield shift for cyclopropyl groups.[12]
Cyclopropyl (CH)~2.2 - 2.6MultipletMethine proton adjacent to the electron-withdrawing amine group.
Methylene (α-CH₂)~3.2 - 3.5Singlet/DoubletAdjacent to the carboxyl group and the amine.
Amine (NH)VariableBroad SingletChemical shift is concentration and solvent dependent.
Carboxyl (OH)VariableBroad SingletTypically downfield, highly dependent on solvent and concentration.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O will cause the NH and OH protons to exchange and disappear from the spectrum.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. Additional experiments like COSY and HSQC can be run to confirm assignments.

  • Interpretation: Compare the observed chemical shifts, multiplicities, and integrations to the expected structure.

Classical Analytical Techniques

Acid-Base Titration

Principle: Titration is a highly precise method for determining the overall concentration (assay) of an acidic or basic substance in a bulk sample. For this compound, the carboxylic acid group can be titrated with a standardized strong base.

Expertise & Causality: Since the analyte is a weak acid, titrating it with a strong base like sodium hydroxide will produce a clear inflection point at the equivalence point.[13] A visual indicator like phenolphthalein, which changes color in the pH range of 8.2-10, is suitable for this titration as the equivalence point for a weak acid/strong base titration occurs in this basic pH range.[13][14]

Step-by-Step Protocol (Titration):

  • Titrant Standardization: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask. Dissolve in ~50 mL of deionized water.

  • Indicator: Add 2-3 drops of phenolphthalein indicator solution to the flask.[15]

  • Titration: Titrate the sample with the standardized 0.1 M NaOH solution until the first permanent, faint pink color persists for at least 30 seconds.[15][16]

  • Calculation: Calculate the assay using the following formula: Assay (%) = (V × M × MW) / (W × 10) Where:

    • V = Volume of NaOH titrant (mL)

    • M = Molarity of NaOH titrant (mol/L)

    • MW = Molecular weight of the analyte (115.13 g/mol )

    • W = Weight of the sample (mg)

Method Validation

Any analytical method developed must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The analysis of this compound requires a multi-faceted approach. RP-HPLC with UV detection is a robust method for purity and potency testing of the bulk substance. For sensitive quantification in complex matrices, a HILIC-based LC-MS/MS method is superior. GC-MS can be employed for specific applications but requires a critical derivatization step. Finally, NMR spectroscopy provides definitive structural confirmation, while classical titration offers a highly precise method for bulk assay. The selection of the appropriate technique depends on the analytical objective, whether it is routine quality control, pharmacokinetic studies, or initial structural verification.

References

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Introduction: The Strategic Value of a Constrained Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(Cyclopropylamino)acetic Acid in Medicinal Chemistry: Applications and Protocols

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both novel chemical space and improved pharmaceutical properties is relentless. Among the myriad of building blocks available to the medicinal chemist, this compound, a non-proteinogenic amino acid, has emerged as a particularly valuable synthon.[1][2] It is a derivative of glycine where a cyclopropyl group is attached to the nitrogen atom. The significance of this molecule lies not in its inherent biological activity, but in the profound and advantageous properties conferred by the cyclopropyl moiety.

The cyclopropane ring, the smallest of the cycloalkanes, is more than a simple aliphatic linker. Its unique stereoelectronic properties are strategically exploited to overcome common challenges in drug development.[2][3]

  • Conformational Rigidity: The inherent strain of the three-membered ring significantly restricts the rotational freedom of the molecule. This "conformational locking" can pre-organize a drug candidate into its bioactive conformation, enhancing its binding affinity and selectivity for the intended biological target, thereby minimizing off-target effects.[2]

  • Metabolic Stability: Cyclopropyl groups are notably resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] The high C-H bond dissociation energy makes the initial hydrogen abstraction step, which is often the first step in metabolic degradation, energetically unfavorable.[4] This resistance to degradation can lead to a longer in vivo half-life, potentially allowing for less frequent dosing and improved patient compliance.[2]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl ring can favorably modulate a compound's properties by enhancing potency, increasing brain permeability, and decreasing plasma clearance.[5][6] It often serves as a bioisosteric replacement for a gem-dimethyl group or a vinyl group, offering similar spatial arrangement with superior metabolic stability.[7]

This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and pivotal applications in medicinal chemistry for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
IUPAC Name This compound[8]
Synonyms N-cyclopropylglycine, Cyclopropylglycine[8]
CAS Number 10294-18-5[8]
Molecular Formula C₅H₉NO₂[8]
Molecular Weight 115.13 g/mol [8]
Appearance White to off-white crystalline powder[9]
Solubility Freely soluble in water, slightly soluble in alcohols[9]

GHS Hazard Statements: According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Synthesis Protocols: From Precursor to Final Product

The synthesis of this compound is typically achieved through a two-stage process: the preparation of the key precursor, cyclopropylamine, followed by its reaction with a suitable acetic acid derivative. The protocols described below are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the final product.

Workflow for the Synthesis of this compound

cluster_0 Protocol 1: Cyclopropylamine Synthesis cluster_1 Protocol 2: N-Alkylation cluster_2 Purification & QC A Cyclopropanecarboxamide B Hofmann Rearrangement (NaOCl, NaOH) A->B Reagents C Cyclopropylamine B->C Product D Cyclopropylamine E Nucleophilic Substitution (Bromoacetic Acid, Base) D->E Reactant F Crude this compound E->F Product G Recrystallization F->G H Characterization (NMR, MS, IR) G->H I Pure Product (>95%) H->I

Caption: Overall workflow for the synthesis of this compound.

Protocol 1: Synthesis of Cyclopropylamine via Hofmann Rearrangement

This protocol details the synthesis of the essential precursor, cyclopropylamine, from cyclopropanecarboxamide. The Hofmann rearrangement is a reliable method for converting a primary amide into a primary amine with one fewer carbon atom.[10]

Materials:

  • Cyclopropanecarboxamide

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~10-15%)

  • Distilled water

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Distillation apparatus

Procedure:

  • Preparation of Reagents: Prepare an aqueous solution of sodium hydroxide. Separately, cool the sodium hypochlorite solution in an ice bath.

  • Reaction Setup: In a round-bottom flask, dissolve cyclopropanecarboxamide in a cold aqueous solution of sodium hydroxide. The flask should be placed in an ice bath to maintain a temperature of 0-5°C.

    • Causality: The reaction is highly exothermic. Low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the intermediate N-chloroamide.

  • Addition of Hypochlorite: Slowly add the chilled sodium hypochlorite solution dropwise to the stirred amide solution, ensuring the temperature does not rise above 5°C.[11]

  • Aging: After the addition is complete, allow the mixture to stir in the ice bath for approximately 1-2 hours to ensure the complete formation of the chlorinated intermediate.[10]

  • Rearrangement and Distillation: Remove the ice bath and slowly heat the reaction mixture. The chlorinated intermediate will rearrange to form an isocyanate, which is then hydrolyzed to cyclopropylamine.

  • Product Collection: The low-boiling cyclopropylamine (boiling point: ~50°C) will distill off.[12] Collect the distillate, which will be an aqueous solution of cyclopropylamine.

    • Self-Validation: The identity of the cyclopropylamine can be confirmed by GC-MS analysis or by converting a small aliquot to a known derivative for melting point determination. The concentration of the aqueous solution can be determined by titration.

Protocol 2: Synthesis of this compound

This protocol describes the N-alkylation of cyclopropylamine with bromoacetic acid to yield the final product. This is a standard nucleophilic substitution reaction.

Materials:

  • Aqueous cyclopropylamine solution (from Protocol 1)

  • Bromoacetic acid

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Acetone

  • Distilled water

  • pH meter or pH paper

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve bromoacetic acid in water.

  • Base Addition: Slowly add a solution of sodium carbonate in water to the bromoacetic acid solution until the pH is neutral to slightly basic (pH 7-8).

    • Causality: The base deprotonates the carboxylic acid to form the more soluble carboxylate salt and will neutralize the HBr formed during the reaction.

  • Nucleophilic Addition: Add the aqueous cyclopropylamine solution to the flask. A molar excess of cyclopropylamine is often used to drive the reaction to completion and minimize dialkylation.

  • Reaction: Gently heat the mixture to reflux (or maintain at a controlled temperature, e.g., 50-60°C) for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with dilute HCl to a pH of approximately 3-4. The product, being an amino acid, is least soluble at its isoelectric point.

    • Cool the solution in an ice bath to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as a water/ethanol or water/acetone mixture, to obtain the pure this compound.

    • Dry the purified crystals under vacuum.

  • Characterization (Self-Validation):

    • ¹H NMR & ¹³C NMR: Confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound (115.13 g/mol ).

    • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups (N-H, C=O, O-H).

    • Melting Point: Compare with the literature value as a measure of purity.

Applications and Strategic Insights in Drug Design

The utility of this compound and related cyclopropyl-containing fragments is well-documented across numerous therapeutic areas.

Conceptual Role of the Cyclopropyl Moiety in Drug Design

Molecule Lead Compound (e.g., with flexible ethylamino group) Problem1 Poor Metabolic Stability (CYP450 Oxidation) Molecule->Problem1 Problem2 Low Potency/ Off-Target Effects Molecule->Problem2 Solution Introduce Cyclopropyl Group (Bioisosteric Replacement) Problem1->Solution Strategic Modification Problem2->Solution Strategic Modification Result1 Increased Resistance to Metabolism Solution->Result1 Result2 Conformationally Constrained Scaffold Solution->Result2 Outcome1 Longer Half-Life Improved PK Profile Result1->Outcome1 Leads to Outcome2 Enhanced Binding Affinity & Selectivity (Improved PD) Result2->Outcome2 Leads to

Caption: Strategic benefits of incorporating a cyclopropyl group in drug design.

Case Studies and Therapeutic Areas
  • Antiviral and Anticancer Agents: The cyclopropylamine moiety is a key structural feature in various therapeutic agents.[12] For example, cyclopropyl groups are present in FDA-approved drugs for treating HIV/AIDS and Hepatitis C.[3] Their ability to enhance metabolic stability is particularly valuable in chronic therapies.

  • Agrochemicals: Beyond pharmaceuticals, cyclopropylamine is an important intermediate in the synthesis of herbicides and pesticides.[10][12] For example, it is a precursor to cyromazine, an ectoparasiticide.[10]

  • Respiratory Diseases: While not this compound itself, the closely related derivative 2-[1-(mercaptomethyl)cyclopropyl]acetic acid is a known intermediate in the synthesis of Montelukast.[13] Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. This highlights the utility of the cyclopropyl acetic acid core in developing inhibitors for inflammatory pathways.[14]

  • Central Nervous System (CNS) Disorders: The cyclopropylamine structure is integral to certain Monoamine Oxidase Inhibitors (MAOIs) used as antidepressants.[12] The rigid nature of the ring helps orient the molecule correctly within the enzyme's active site.

Conclusion

This compound is far more than a simple amino acid derivative; it is a strategic tool in the medicinal chemist's arsenal. Its defining feature, the cyclopropyl ring, provides a powerful method for instilling conformational rigidity and metabolic stability into drug candidates.[2][4] By understanding the unique properties of this scaffold and mastering its synthesis, researchers can effectively address common liabilities in drug discovery, such as poor pharmacokinetics and low potency. The detailed protocols and conceptual frameworks provided herein serve as a practical guide for leveraging this versatile building block to engineer the next generation of safer and more effective therapeutics.

References

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Application Notes & Protocols: 2-(Cyclopropylamino)acetic acid as a Strategic Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl group is a highly valued structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity.[1][2] 2-(Cyclopropylamino)acetic acid represents a key building block that incorporates this valuable moiety, serving as a versatile intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthesis of this compound and its strategic application in the construction of targeted therapeutics, with a focus on the underlying chemical principles and practical, field-tested protocols.

The Strategic Value of the Cyclopropyl Moiety

The inclusion of a cyclopropane ring in a drug candidate is a deliberate design choice. The ring's inherent strain and unique electronic properties offer several advantages:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Conformational Constraint: The rigid three-membered ring locks adjacent substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher potency.

  • Vectorial Exploration of Chemical Space: As a small, rigid linker, the cyclopropyl group acts as a "non-classical isostere" for other groups, allowing chemists to probe binding pockets with precise three-dimensional vectors that are not accessible with more flexible linkers.

This compound serves as an efficient carrier of this valuable functionality, providing a primary amine for nucleophilic substitution and a carboxylic acid for amide bond formation or further derivatization.

Synthesis Protocol: this compound

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction between cyclopropylamine and an α-haloacetate, followed by saponification of the resulting ester. This two-step, one-pot procedure is efficient and scalable.

Principle of the Synthesis

The synthesis hinges on the nucleophilicity of the primary amine of cyclopropylamine, which attacks the electrophilic α-carbon of ethyl bromoacetate. The resulting secondary amine is then protected from further alkylation by the presence of a mild base, which neutralizes the HBr byproduct. The final step is a standard ester hydrolysis under basic conditions to yield the carboxylate salt, which is then protonated to give the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification & Acidification A Cyclopropylamine E Reaction at 25-40°C A->E B Ethyl Bromoacetate B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F Ethyl 2-(cyclopropylamino)acetate (Intermediate Ester) E->F H Hydrolysis at 50°C F->H One-Pot Transition G NaOH (aq) G->H I Sodium 2-(cyclopropylamino)acetate H->I K Acidification to pH ~4-5 I->K J HCl (aq) J->K L This compound (Final Product) K->L

Caption: Workflow for the two-step synthesis of this compound.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Cyclopropylamine57.095.71 g (6.7 mL)0.101.0
Ethyl bromoacetate167.0016.7 g (11.1 mL)0.101.0
Potassium Carbonate (K₂CO₃)138.2120.7 g0.151.5
Acetonitrile (MeCN)-200 mL--
Sodium Hydroxide (NaOH)40.008.0 g0.202.0
Water (H₂O)-100 mL--
Hydrochloric Acid (HCl), 6M-As needed--
Ethyl Acetate (EtOAc)-For extraction--

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetonitrile (200 mL), cyclopropylamine (5.71 g), and potassium carbonate (20.7 g). Stir the suspension vigorously.

  • N-Alkylation: Slowly add ethyl bromoacetate (16.7 g) to the suspension at room temperature over 15 minutes. A mild exotherm may be observed.

  • Reaction Monitoring (Alkylation): Heat the mixture to 40°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (cyclopropylamine) is consumed.

  • Saponification: Once the alkylation is complete, add a solution of sodium hydroxide (8.0 g) in water (100 mL) directly to the reaction flask.

  • Reaction Monitoring (Hydrolysis): Increase the temperature to 50°C and stir for 2-3 hours until the intermediate ester is fully hydrolyzed (as monitored by TLC or LC-MS).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted starting materials and non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~4-5 by the dropwise addition of 6M HCl. The product will precipitate as a white solid.

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

    • Dry the product under vacuum at 50°C to a constant weight.

    • Expected Yield: 70-85%. Purity (by NMR/LC-MS): >98%.

Application in Drug Synthesis: A Kinase Inhibitor Framework

This compound is an exemplar of a building block used to construct complex molecules like tyrosine kinase inhibitors (TKIs).[3][4] TKIs are a major class of anti-cancer drugs that function by blocking key signaling pathways responsible for tumor growth and proliferation.[5] A prominent example is Pazopanib, a TKI used to treat renal cell carcinoma and soft tissue sarcoma.[5] While Pazopanib itself is synthesized from a related methylated indazole amine, its synthesis pathway provides an authoritative model for how a nucleophilic amine intermediate is coupled to a heterocyclic core.

The Core Reaction: Nucleophilic Aromatic Substitution (SNA)

The key step in assembling many kinase inhibitors is the coupling of an amine-containing fragment to an electron-deficient heterocyclic ring, such as a pyrimidine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Synthesis Pathway of Pazopanib: A Case Study

The synthesis of Pazopanib involves the crucial coupling of N,2,3-trimethyl-2H-indazol-6-amine (a structural analog of our title intermediate) with 2,4-dichloropyrimidine.[6][7][8] This reaction selectively forms a C-N bond at the more reactive C4 position of the pyrimidine ring.

G A N,2,3-trimethyl-2H- indazol-6-amine (Key Intermediate) C SNAr Coupling Reaction (Base, Solvent, Heat) A->C B 2,4-Dichloropyrimidine B->C D N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine (Intermediate 5) C->D Forms first C-N bond F Second SNAr Coupling D->F E 5-amino-2-methyl- benzenesulfonamide E->F G Pazopanib (Final Drug Molecule) F->G Forms second C-N bond

Caption: Key coupling steps in the synthesis of Pazopanib.

Protocol: Synthesis of Pazopanib Intermediate 5

This protocol describes the coupling of the key indazole amine with 2,4-dichloropyrimidine, a reaction analogous to how this compound or its derivatives would be used in similar syntheses.[6][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N,2,3-trimethyl-2H-indazol-6-amine HCl211.6921.2 g0.101.0
2,4-Dichloropyrimidine148.9815.6 g0.1051.05
Sodium Bicarbonate (NaHCO₃)84.0125.2 g0.303.0
Isopropanol (IPA)-200 mL--

Procedure:

  • Reaction Setup: Charge a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with N,2,3-trimethyl-2H-indazol-6-amine HCl (21.2 g), 2,4-dichloropyrimidine (15.6 g), sodium bicarbonate (25.2 g), and isopropanol (200 mL).

  • Causality Note: Sodium bicarbonate is a crucial component; it acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the SNAr reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

  • Self-Validation/Monitoring: Monitor the reaction for completion by HPLC, checking for the disappearance of the indazole starting material (typically 12-18 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25°C.

    • Add water (200 mL) and stir the resulting slurry for 1 hour at room temperature.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water (2 x 100 mL) to remove inorganic salts.

  • Purification:

    • Dry the crude product under vacuum at 60°C.

    • The product, N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, is typically obtained in high purity and can be used in the next step without further purification.

    • Expected Yield: 90-95%. Purity (by HPLC): >99%.

Concluding Remarks for the Research Professional

This compound is more than a simple chemical; it is a strategic tool for imparting desirable physicochemical properties into next-generation therapeutics. Its synthesis is robust and scalable, and its utility is demonstrated in the core reaction chemistries used to build complex molecules like kinase inhibitors.[9] Understanding the principles behind its synthesis and application allows drug development professionals to rationally design and efficiently construct novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

G cluster_0 Core Intermediate cluster_1 Key Structural Feature cluster_2 Desirable Drug Properties cluster_3 Therapeutic Application A 2-(Cyclopropylamino) acetic acid B Cyclopropyl Moiety A->B Provides F Kinase Inhibitors (e.g., Pazopanib framework) A->F Enables Synthesis Of C Metabolic Stability B->C D Conformational Rigidity B->D E Enhanced Potency C->E D->E E->F Leads To Better

Caption: Logical relationship of the intermediate to its therapeutic application.

References

  • Biosynth (n.d.).this compound hydrochloride.
  • ResearchGate (n.d.).Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • MedchemExpress (n.d.).2-Cyclopropylacetic acid | Drug Intermediate.
  • Sigma-Aldrich (n.d.).2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride.
  • ResearchGate (n.d.).Synthesis of trans -2-Substituted Cyclopropylamines from α-Chloroaldehydes.
  • Google Patents (n.d.).Process for production of cyclopropylamide compound.
  • Longdom Publishing (n.d.).Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • ChemRxiv (2020).Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
  • Organic Chemistry Portal (2001).New and easy route to primary cyclopropylamines from nitriles.
  • PubMed (2022).Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors.
  • RRJCHEM (2025).Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • MDPI (2024).An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
  • ResearchGate (2025).A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
  • Chemical Society Reviews (2020).Advances in covalent kinase inhibitors.
  • NIH (n.d.).Chemical inhibitors of transcription-associated kinases.
  • NIH (n.d.).Advances in reversible covalent kinase inhibitors.
  • PubMed (2017).Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.
  • Google Patents (n.d.).Process for the preparation of pazopanib or salts thereof.
  • PubChem (n.d.).Pazopanib Hydrochloride.

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handling and storage of 2-(Cyclopropylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 2-(Cyclopropylamino)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

This compound is a non-standard amino acid derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique cyclopropyl moiety imparts specific conformational constraints and metabolic properties to parent molecules, making it a subject of interest in medicinal chemistry.

This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the following protocols and notes are designed to synthesize technical data with practical, field-proven insights. The objective is to establish a self-validating system of laboratory practices that ensures both the integrity of the compound and the safety of the personnel.

Section 2: Compound Profile

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 10294-18-5[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Appearance Typically a solid (powder/crystals)Inferred from handling precautions
pKa Not specified, but acidic due to the carboxylic acid group[2]
Solubility Data not widely available; empirical testing recommended

Section 3: Hazard Identification and Risk Assessment

This compound is classified with specific hazards that necessitate a formal risk assessment before any work commences.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

GHS Signal Word: Warning[3]

A systematic approach to risk assessment is crucial. The following workflow should be implemented before handling the compound.

cluster_0 Risk Assessment Workflow Start Identify Hazards (H315, H319, H335) Assess Assess Exposure Routes (Inhalation, Dermal, Ocular) Start->Assess Evaluate Risks Control Implement Controls (PPE, Engineering) Assess->Control Mitigate Risks Proceed Proceed with Experiment Control->Proceed If Safe Review Review & Document Procedure Proceed->Review

Caption: Risk assessment process for handling this compound.

Section 4: Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, a combination of engineering controls and PPE is mandatory to minimize exposure.

Control MeasureSpecification & RationaleSource
Engineering Chemical Fume Hood: All handling of the solid compound and preparation of volatile solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4][5]
Engineering Eyewash Station & Safety Shower: Must be readily accessible and tested regularly. This is critical for immediate response to eye or skin contact.[3][6]
Eye/Face Chemical Safety Goggles: Wear tightly fitting safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards to prevent eye contact from splashes or airborne particles.[5]
Hand Nitrile Gloves: Use chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[4][7]
Body Laboratory Coat: A full-sleeved lab coat must be worn to protect skin and clothing from contamination.[4]
Footwear Closed-toe Shoes: Required to protect feet from potential spills.[4]

Section 5: Protocols for Safe Handling

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

Protocol 5.1: Receiving and Initial Inspection
  • Verify Identity: Upon receipt, cross-reference the container label with the order details and the Safety Data Sheet (SDS).

  • Inspect Container: Check for any damage to the packaging or container seal. If compromised, handle it as a potential spill within a fume hood.

  • Log Entry: Record the date of receipt, lot number, and initial quantity in the laboratory chemical inventory.

  • Initial Storage: Place the container in a designated, compliant storage location as detailed in Section 6.

  • Scientist's Note: Proper inventory management is a regulatory requirement and is essential for tracking chemical lifecycles and preventing the use of potentially degraded material.

Protocol 5.2: Weighing and Aliquoting (Solid Form)
  • Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface and the analytical balance.

  • Don PPE: Put on all required PPE as specified in Section 4.

  • Transfer Compound: Use a clean spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vial.

    • Rationale: Minimize the generation of airborne dust by handling the powder gently and avoiding rapid movements.[3]

  • Seal Containers: Immediately and tightly close the primary stock container after dispensing.[3]

  • Clean Up: Carefully clean the spatula and the weighing area. Dispose of any contaminated materials (e.g., weigh boats, wipes) in the designated chemical waste container.

  • Wash Hands: After completing the task and removing gloves, wash hands thoroughly with soap and water.[3]

Protocol 5.3: Solution Preparation
  • Select Solvent: Choose an appropriate solvent based on experimental requirements and solubility data.

  • Perform in Fume Hood: Conduct all steps of solution preparation inside a chemical fume hood.

  • Add Solvent: Slowly add the pre-weighed solid this compound to the solvent in an appropriate container (e.g., flask, beaker).

    • Rationale: Adding the solid to the liquid helps prevent splashing of the solvent and allows for better control over the dissolution process.

  • Facilitate Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Label Solution: Immediately label the container with the full chemical name, concentration, solvent, date of preparation, and appropriate hazard pictograms.

  • Store Properly: Store the resulting solution according to the stability requirements outlined in Section 6.

cluster_1 General Handling Workflow Prep 1. Prepare Workspace (Fume Hood) Don_PPE 2. Don Required PPE Prep->Don_PPE Handle 3. Weigh / Prepare Solution Don_PPE->Handle Seal 4. Tightly Seal Containers Handle->Seal Clean 5. Clean & Decontaminate Seal->Clean Dispose 6. Dispose of Waste Clean->Dispose Wash 7. Remove PPE & Wash Hands Dispose->Wash

Caption: Standard workflow for handling this compound.

Section 6: Storage and Stability Management

Proper storage is paramount for maintaining the chemical integrity of this compound and ensuring safety.

ParameterRecommendationRationaleSource
Temperature Cool, dry place.Prevents thermal degradation and moisture absorption. Studies on other amino acids show significant concentration changes with prolonged storage at room temperature or 4°C.[3][8][9]
Atmosphere Store in a tightly-closed container.Protects from atmospheric moisture and contaminants, which can initiate degradation pathways.[3][5]
Location Well-ventilated area away from incompatible substances.Prevents the buildup of any potential vapors and avoids hazardous reactions.[3][6]
Incompatibles Segregate from strong oxidizing agents, strong acids, and strong bases.Avoids potentially violent reactions or degradation of the compound.[5][10]
Ignition Sources Keep away from heat, sparks, and open flames.While not highly flammable, this is a standard precaution for all laboratory chemicals.[3][5]

Long-Term Stability: While specific long-term stability data for this compound is not readily available, general principles for amino acids apply. Degradation can occur over time, accelerated by suboptimal conditions like elevated temperature and humidity.[8][9] For long-term storage, consider aliquoting the material into smaller quantities and storing it in a desiccator at or below 4°C. Regular analytical checks (e.g., HPLC, NMR) are recommended for material stored for extended periods to verify purity before use.

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Protocol 7.1: Spill Containment and Cleanup
  • Evacuate & Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles. For large spills, respiratory protection may be necessary.

  • Contain Spill: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite).

  • Collect Waste: Scoop the absorbed material into a suitable container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[3]

Protocol 7.2: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[3][5]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Scientist's Note: Always have the Safety Data Sheet (SDS) available for emergency responders.

Section 8: Waste Disposal

All waste containing this compound, whether solid, in solution, or as contaminated labware, must be treated as chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[3][4]

Section 9: References

  • AK Scientific, Inc. Safety Data Sheet: [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid.

  • PubChem. National Center for Biotechnology Information. This compound.

  • Amino Labs. Practice Safe Science.

  • PubChem. National Center for Biotechnology Information. 2-Cyclopentyl-2-(cyclopropylamino)acetic acid.

  • Fisher Scientific. Safety Data Sheet: Acetic Acid.

  • EMD Chemicals Inc. Material Safety Data Sheet: Acetic Acid, Glacial.

  • Biovera. Laboratory Safety Guidelines for Peptide Handling.

  • Fisher Scientific. Safety Data Sheet: Cyclopropylacetic acid.

  • Spectrum Chemical. Safety Data Sheet: Glacial Acetic Acid.

  • Taris, E. et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites.

  • Zhang, P. et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions. Biomedical Research.

  • Vanderbilt University Medical Center. Laboratory Safe Practices: Food Handling and Storage.

  • Carl ROTH. Safety Data Sheet: Acetic acid.

  • ChemicalBook. Cyclopropylacetic acid | 5239-82-7.

  • North Industrial Chemicals. (2024). Discover the best practices for safely storing acetic acid.

  • Sigma-Aldrich. 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride.

  • BLDpharm. 2-(Cyclopropyl((1-methylpyrrolidin-2-yl)methyl)amino)acetic acid.

  • Wikipedia. Acetic acid.

  • CymitQuimica. Cyclopropyl acetic acid.

  • Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies.

  • Hartono, A. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.

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Application Notes & Protocols: Safe Handling of 2-(Cyclopropylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

2-(Cyclopropylamino)acetic acid is a synthetic amino acid derivative with potential applications in pharmaceutical and chemical research. As with any novel or specialty chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards. The protocols outlined herein are designed to empower researchers to work confidently and safely, minimizing risks through a combination of engineering controls, personal protective equipment, and meticulous operational procedures.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards identified through GHS classification are significant irritation to the skin, eyes, and respiratory system.[1]

1.1. GHS Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarningWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarningWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningWarning

1.2. Toxicological Profile

While comprehensive toxicological data for this compound is not widely available, the GHS classifications indicate that the primary routes of exposure are inhalation, skin contact, and eye contact.[2] Symptoms of overexposure may include redness, itching, and inflammation of the skin; redness, pain, and severe irritation to the eyes; and irritation of the lungs and respiratory system.[2] In the absence of extensive data, it is prudent to treat this compound with a high degree of caution, assuming it may have other, as yet uncharacterized, hazardous properties.

The Hierarchy of Controls: A Multi-layered Safety Strategy

The most effective approach to mitigating laboratory hazards is to implement a "hierarchy of controls," which prioritizes the most effective and reliable control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Laboratory Safety.

2.1. Engineering Controls

Engineering controls are the most effective line of defense as they are designed to remove the hazard at the source.

  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain low airborne concentrations of the chemical.[2][4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation where the compound is handled.[4][5]

2.2. Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling of this compound must be written and readily available to all personnel.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide.[6]

  • Restricted Access: Limit access to areas where this compound is stored and handled to authorized personnel only.

2.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety goggles with side-shields or a full-face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[3][5]
Skin and Body Protection Laboratory coatA long-sleeved lab coat should be worn at all times to protect the skin from accidental contact.[7]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid compound outside of a certified chemical fume hood or if aerosols may be generated.[3][4]

Protocols for Safe Handling and Storage

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

3.1. General Handling Protocol

  • Preparation: Before starting work, ensure the chemical fume hood is functioning correctly.[7] Gather all necessary PPE and materials. Verify that an eyewash station and safety shower are accessible.[5][7]

  • Weighing and Transfer: Conduct all weighing and transfer of solid this compound within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean the work area and any equipment used.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

3.2. Storage Protocol

  • Store in a tightly-closed container in a cool, dry, well-ventilated area.[2][8]

  • Keep away from incompatible substances such as strong oxidizing agents.[3]

  • The storage area should be clearly marked with the appropriate hazard signs.

Emergency Procedures: Spill and Exposure Response

Prompt and correct response to an emergency is crucial.

4.1. Spill Cleanup Protocol

This protocol is for minor spills (less than 1 liter) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.

SpillResponse cluster_0 Minor Spill Response Workflow Alert Alert others in the area PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize with sodium bicarbonate for acidic solutions Contain->Neutralize Collect Collect residue into a hazardous waste container Neutralize->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste according to regulations Decontaminate->Dispose

Caption: Workflow for minor chemical spill response.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[9]

  • Don PPE: Put on the appropriate PPE, including a respirator, chemical-resistant gloves, goggles, and a lab coat.[10]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.[10]

  • Neutralization and Absorption: For acidic solutions, cautiously neutralize the spill with a suitable agent like sodium bicarbonate.[10][11] Once neutralized, absorb the residue. For solid spills, carefully sweep up the material and place it into a suitable container.[2]

  • Cleanup: Clean the spill area with soap and water.[10]

  • Waste Disposal: All contaminated materials, including PPE, must be placed in a sealed, labeled container for hazardous waste disposal.[2][7][9]

4.2. First Aid Measures

Immediate first aid is critical in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Waste Disposal

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste material, including unused compound and contaminated PPE, in a designated and clearly labeled hazardous waste container.[7]

  • Container Management: Use a chemically compatible and sealable container for waste collection.[7]

  • Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][12]

References

  • PubChem. Compound Summary for CID 21197388, this compound. [Link]

  • Cole-Parmer. Material Safety Data Sheet: Cyclopropylamine. [Link]

  • PubChem. Compound Summary for CID 65059870, 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Clarkson University. Chemical Spill Procedures. [Link]

  • J&K Scientific LLC. Chemical spill cleanup procedures. [Link]

  • Lab Manager. 8 Steps to Handling a Lab Chemical Spill. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • Durham Tech. Safety Data Sheet: Acetic Acid, 2.0N (2.0M). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(cyclopropylamino)acetic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic route and improve your product yield and purity. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges encountered during this synthesis.

I. Understanding the Synthesis: Common Routes and Key Challenges

The synthesis of this compound, a valuable building block in pharmaceutical development, is primarily achieved through two main synthetic pathways:

  • Alkylation of Cyclopropylamine: This is a direct and common approach involving the reaction of cyclopropylamine with a haloacetic acid (e.g., bromoacetic acid or chloroacetic acid) or its ester, followed by hydrolysis if an ester is used.

  • Reductive Amination: This method involves the reaction of cyclopropylamine with a glyoxylic acid derivative, followed by reduction of the resulting imine.

While both routes are viable, they each present unique challenges that can impact yield and purity. This guide will focus on troubleshooting and optimizing these two primary methods.

II. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

A low yield is one of the most frequent issues. The underlying cause often depends on the chosen synthetic route.

Route 1: Alkylation of Cyclopropylamine

Potential Cause Troubleshooting & Optimization Strategies
Over-alkylation: The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of the dialkylated tertiary amine, 2-(cyclopropyl(carboxymethyl)amino)acetic acid.[1]Control Stoichiometry: Use a significant excess of cyclopropylamine (3-5 equivalents) relative to the haloacetic acid. This statistical advantage favors the mono-alkylation product. Slow Addition: Add the haloacetic acid or its ester dropwise to the solution of cyclopropylamine at a controlled temperature to maintain a high local concentration of the primary amine.
Incomplete Reaction: The reaction may not have gone to completion.Optimize Reaction Conditions: Increase the reaction temperature, but monitor for potential side reactions or decomposition. Experiment with different solvents to ensure adequate solubility of all reactants.[1] Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed.
Poor Reactivity of Haloacetic Acid: Chloroacetic acid is less reactive than bromoacetic acid.Choice of Halogen: If using chloroacetic acid, consider switching to bromoacetic acid to increase the rate of reaction. Note that iodoacetic acid is even more reactive but may be less stable and more expensive.[2]
Product Loss During Workup: The product is an amino acid and can be soluble in both aqueous and organic phases, leading to losses during extraction.pH Adjustment: During aqueous workup, carefully adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility in the aqueous phase before extraction. Thorough Extraction: Perform multiple extractions with a suitable organic solvent.

Route 2: Reductive Amination

Potential Cause Troubleshooting & Optimization Strategies
Reduction of the Carbonyl Starting Material: The reducing agent may be too strong and reduce the glyoxylic acid before imine formation.Use a Mild and Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they are less reactive towards protonated imines than ketones or aldehydes.[3][4]
Hydrolysis of the Imine Intermediate: The imine formed between cyclopropylamine and glyoxylic acid can be susceptible to hydrolysis, especially in the presence of water.Azeotropic Removal of Water: If the reaction is sluggish, consider using a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) to drive the equilibrium towards imine formation.
Sub-optimal pH: The rate of imine formation is pH-dependent.pH Control: Maintain a slightly acidic pH (around 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step. Acetic acid can be used as a catalyst.[3]

Troubleshooting Decision Tree for Low Yield in Alkylation

low_yield_alkylation start Low Yield in Alkylation check_overalkylation Check for Over-alkylation (LC-MS/NMR) start->check_overalkylation  Possible Cause check_completion Check for Incomplete Reaction (TLC/LC-MS) start->check_completion  Possible Cause check_reagent Using Chloroacetic Acid? start->check_reagent  Possible Cause check_workup Product Loss During Workup? start->check_workup  Possible Cause stoichiometry Increase Cyclopropylamine Excess (3-5 eq.) check_overalkylation->stoichiometry  Solution slow_addition Slowly Add Haloacetic Acid stoichiometry->slow_addition  Also Consider optimize_conditions Optimize Temperature & Solvent check_completion->optimize_conditions  Solution increase_time Increase Reaction Time optimize_conditions->increase_time  Also Consider use_bromo Switch to Bromoacetic Acid check_reagent->use_bromo  Solution ph_adjust Adjust pH to Isoelectric Point check_workup->ph_adjust  Solution multiple_extractions Perform Multiple Extractions ph_adjust->multiple_extractions  Also Consider

Caption: Troubleshooting Decision Tree for Low Yield in Alkylation.

Problem 2: Presence of Impurities in the Final Product

Ensuring the purity of this compound is critical for its application in drug development.

Common Impurity Source Prevention & Removal Strategies
Dialkylated Product: 2-(cyclopropyl(carboxymethyl)amino)acetic acidOver-alkylation of the product.As mentioned above, use an excess of cyclopropylamine and slow addition of the haloacetic acid.
Unreacted Cyclopropylamine: Use of a large excess of cyclopropylamine in the alkylation reaction.Acid-Base Extraction: During workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and remove the basic cyclopropylamine into the aqueous phase.
Unreacted Haloacetic Acid: Incomplete reaction.Base Wash: Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to deprotonate and remove the acidic haloacetic acid into the aqueous phase.
Residual Solvents: Solvents used in the reaction and purification steps.Drying under Vacuum: After crystallization, dry the product under high vacuum at a slightly elevated temperature to remove residual solvents. Refer to ICH Q3C guidelines for acceptable limits of residual solvents in pharmaceutical ingredients.[5][6]

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The alkylation of cyclopropylamine with a haloacetic acid is often the more direct and commonly used method due to its simplicity and the availability of starting materials. However, reductive amination can offer better control over the formation of the mono-alkylated product and may be preferred when over-alkylation is a significant issue.

Q2: What is the best way to purify this compound?

A2: Crystallization is the most effective method for purifying this compound.[7][8] The choice of solvent is crucial and should be determined experimentally. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[7] Recrystallization can be performed to achieve higher purity.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress by observing the disappearance of the starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis, including the detection of side products.

Q4: Are there any safety precautions I should be aware of?

A4: Cyclopropylamine is a volatile and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood. Haloacetic acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

IV. Detailed Experimental Protocol: Alkylation of Cyclopropylamine with Bromoacetic Acid

This protocol provides a step-by-step method for the synthesis of this compound via the alkylation route.

Materials and Reagents:

  • Cyclopropylamine

  • Bromoacetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (3.0 equivalents) in diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of Bromoacetic Acid: Dissolve bromoacetic acid (1.0 equivalent) in a minimal amount of diethyl ether and add it to the dropping funnel. Add the bromoacetic acid solution dropwise to the stirred cyclopropylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, deionized water, and a 1M HCl solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Experimental Workflow: Alkylation Synthesis

alkylation_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Isolation & Purification setup 1. Dissolve Cyclopropylamine in Ether (0 °C) addition 2. Dropwise Addition of Bromoacetic Acid setup->addition react 3. Stir at Room Temperature (12-24h) addition->react quench 4. Quench with Water react->quench separation 5. Separate Organic Layer quench->separation wash 6. Wash with NaHCO₃, H₂O, HCl separation->wash dry 7. Dry with MgSO₄ wash->dry concentrate 8. Concentrate under Vacuum dry->concentrate crystallize 9. Recrystallize concentrate->crystallize

Caption: Workflow for the Alkylation Synthesis of this compound.

V. Conclusion

The successful synthesis of this compound with high yield and purity is achievable through careful control of reaction conditions and a systematic approach to troubleshooting. By understanding the potential side reactions and implementing the optimization strategies outlined in this guide, researchers can significantly improve their experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

VI. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Pals, J. A., Ang, J. K., Wagner, E. D., & Plewa, M. J. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology, 45(13), 5791–5797. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. [Link]

  • European Medicines Agency. (2019, August 9). ICH Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. [Link]

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Technical Support Center: Purification of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Cyclopropylamino)acetic acid (also known as N-cyclopropylglycine). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to troubleshoot effectively and achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Residual cyclopropylamine or derivatives of chloroacetic acid may be present.

  • Dialkylation byproduct: The secondary amine of the product can react with another molecule of the alkylating agent to form a tertiary amine.

  • Salts: Inorganic salts, such as sodium chloride, may be present from the workup procedure.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For many amino acids, including this compound, a pH-mediated recrystallization is often a highly effective initial purification step. This technique leverages the amphoteric nature of the amino acid to separate it from non-ionizable or differently ionizable impurities.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting trace impurities. A reversed-phase column with a buffered mobile phase is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.[1] The goal is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving the impurities in the solution.

Problem: Oiling Out During Recrystallization

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the melting point of the solid being lower than the boiling point of the solvent, or a high concentration of impurities depressing the melting point.

Solution:

  • Lower the temperature of the solution before it becomes saturated. Add more of the primary solvent to keep the compound dissolved at a lower temperature, then slowly introduce an anti-solvent to induce crystallization.

  • Change the solvent system. A solvent with a lower boiling point may be necessary. For this compound, a mixed solvent system like ethanol/water can be effective.[1][2]

Problem: Poor Crystal Formation or Low Yield

This can be caused by using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystallization.

Solution:

  • Reduce the amount of solvent. If the solution is not saturated at its boiling point, carefully evaporate some of the solvent to reach the saturation point.

  • Slow cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling leads to the formation of small, often impure, crystals.

  • Scratch the inside of the flask. Use a glass rod to scratch the inner surface of the flask below the solvent level. This can provide a surface for nucleation.

  • Seed the solution. Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Column Chromatography Troubleshooting

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3][4]

Problem: Poor Separation of the Product from Impurities

This is often due to an inappropriate choice of the mobile phase (eluent).

Solution:

  • Optimize the mobile phase. Use thin-layer chromatography (TLC) to screen different solvent systems. For a polar compound like this compound on a normal phase silica gel column, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or methanol) is a good starting point.[4][5]

  • Add a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-2%) to the mobile phase can improve peak shape and reduce tailing by preventing the deprotonation of the carboxylic acid on the slightly acidic silica gel.

  • Consider a different stationary phase. If separation on silica gel is challenging, reversed-phase chromatography, where the stationary phase is non-polar, may provide a better separation.[6]

Problem: The Compound is Stuck on the Column

Highly polar compounds can bind very strongly to a polar stationary phase like silica gel.

Solution:

  • Increase the polarity of the mobile phase. Gradually increase the proportion of the more polar solvent in your eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is often effective.

  • Use a stronger eluent. If your compound is still not eluting, a solvent system containing methanol or even a small percentage of ammonia in methanol can be used to elute highly polar, basic compounds.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound via pH Adjustment

This protocol is based on a common procedure for the purification of amino acids.[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of 1 M sodium hydroxide (NaOH) solution at room temperature.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes.

  • Filtration: Filter the solution to remove any insoluble impurities and the activated carbon.

  • Acidification: While stirring, slowly add 1 M hydrochloric acid (HCl) to the filtrate. Monitor the pH. The this compound will start to precipitate as the solution approaches its isoelectric point.

  • Crystallization: Continue adding HCl until the pH is slightly acidic. Allow the mixture to stand at room temperature for the crystals to form, then cool in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water, followed by a cold, water-miscible organic solvent like ethanol to aid in drying.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This is a general starting protocol that should be optimized using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 ethyl acetate/hexane) and pack it into a column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate, and then potentially adding methanol). For example, you could run a gradient from 95:5 ethyl acetate/hexane to 100% ethyl acetate, and then to 95:5 ethyl acetate/methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)PolarityComments
70:30 Hexane:Ethyl AcetateLowGood starting point for TLC to see if less polar impurities are present.
50:50 Hexane:Ethyl AcetateMediumA common system for compounds of intermediate polarity.
100% Ethyl AcetateMedium-HighMay be a good starting point for eluting the product.
95:5 Ethyl Acetate:MethanolHighFor eluting more polar compounds.
98:2 Dichloromethane:Methanol + 0.5% Acetic AcidHighThe acetic acid can improve peak shape for carboxylic acids.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization pH-Mediated Recrystallization Crude->Recrystallization Analysis Purity Analysis (NMR, HPLC, MS) Recrystallization->Analysis Column Column Chromatography Column->Analysis Analysis->Column <98% Pure Pure Pure Product Analysis->Pure >98% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change Solvent System or Use Anti-Solvent OilingOut->ChangeSolvent Yes Impure Product Impure? LowYield->Impure No SlowCool Reduce Solvent Volume & Cool Slowly LowYield->SlowCool Yes ReRecrystallize Re-recrystallize or Try Chromatography Impure->ReRecrystallize Yes Success Pure Crystals Impure->Success No ChangeSolvent->Start SlowCool->Start ReRecrystallize->Start

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Organic Syntheses Procedure. Available at: [Link]

  • Recrystallization Document. Available at: [Link]

  • Wang, B., et al. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 297(1), 100849. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • University of Colorado Boulder. Column Chromatography. Available at: [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Wikipedia. Column chromatography. Available at: [Link]

  • Google Patents. Process for producing N-protected amino acid.
  • Google Patents. Process for the manufacture of cyclopropylamine.
  • Google Patents. Process for manufacturing cyclopropylamine.
  • Google Patents. Process for the manufacture of cyclopropylamine.
  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • Google Patents. Process for the manufacture of cyclopropylamine.
  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • PubMed. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Available at: [Link]

  • Google Patents. Purification method of glycine.
  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • Molecules. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available at: [Link]

  • Google Patents. Clean synthesis process of cyclopropane derivatives.
  • Polypeptide Group. Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Available at: [Link]

  • Google Patents. Synthesis of cyclopropylacetylene.
  • Google Patents. Method for purifying glycine.
  • ResearchGate. High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids. Available at: [Link]

  • Google Patents. Purification and recovery of acetonitrile.
  • Google Patents. Process for purifying acrylonitrile from acetonitrile.
  • Google Patents. Process for the purification of acetonitrile.
  • Google Patents. PURIFICATION OF ACETONITRILE USING AN ALKALI METAL HYDROXIDE.
  • Google Patents. Process for the purification and recovery of acetonitrile.

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Technical Support Center: Synthesis of 2-(Cyclopropylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(cyclopropylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by researchers working on the synthesis of this compound.

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most prevalent method for synthesizing this compound is the N-alkylation of cyclopropylamine with an acetic acid derivative, typically an α-haloester like ethyl bromoacetate, followed by hydrolysis of the resulting ester.[1]

The primary challenges associated with this route include:

  • Overalkylation: The product, this compound, is a secondary amine and can react further with the alkylating agent to form a tertiary amine, leading to impurities that are difficult to separate.[2]

  • Ring Opening: The strained cyclopropyl ring can be susceptible to opening under certain reaction conditions, particularly in the presence of strong acids or upon oxidation, which can lead to undesired byproducts.[2][3][4]

  • Purification: The final product is an amino acid, which can be highly polar and may chelate with metal ions, making extraction and purification challenging.

Q2: Why is my overall yield of this compound consistently low?

Low yields can stem from several factors throughout the synthetic process. Common culprits include:

  • Incomplete reaction: The N-alkylation step may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or the use of a weak base.

  • Side reactions: As mentioned, overalkylation is a significant side reaction. Additionally, the hydrolysis of the ester intermediate can sometimes be incomplete or lead to degradation of the product if the conditions are too harsh.

  • Losses during workup and purification: Due to the product's high polarity, it can be challenging to extract efficiently from the aqueous phase. Losses can also occur during crystallization or chromatographic purification.

Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?

The identity of the byproduct will depend on the specific reaction conditions. However, some common possibilities include:

  • The dialkylated product: N-cyclopropyl-N-(carboxymethyl)glycine, resulting from the reaction of the desired product with another molecule of the alkylating agent.

  • Products of ring opening: If the cyclopropyl ring opens, you might observe linear amine byproducts.[2][4]

  • Unreacted starting materials: Incomplete conversion will leave cyclopropylamine and the haloacetic acid derivative in the mixture.

  • Hydrolysis of the alkylating agent: For example, ethyl bromoacetate can hydrolyze to bromoacetic acid and ethanol.

II. Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis.

Issue 1: Poor Conversion in the N-Alkylation Step

Question: My TLC/LC-MS analysis shows a significant amount of unreacted cyclopropylamine and ethyl bromoacetate even after prolonged reaction time. What can I do to improve the conversion?

Answer:

Poor conversion in the N-alkylation of cyclopropylamine with ethyl bromoacetate is a common hurdle. The nucleophilicity of cyclopropylamine is a key factor, and several parameters can be optimized to drive the reaction to completion.

Potential Causes and Solutions:

Parameter Potential Cause Recommended Action Scientific Rationale
Base The base used is not strong enough to deprotonate the cyclopropylamine effectively, or it is sterically hindered.Switch to a stronger, non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA). Diisopropylethylamine (DIPEA) can also be used.[5]A suitable base is crucial to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Solvent The solvent may not be appropriate for an SN2 reaction.Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to facilitate the reaction.Polar aprotic solvents solvate the cation of the base, leaving the anion more reactive, and they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.
Temperature The reaction temperature may be too low.Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor for side product formation.Increasing the temperature provides the necessary activation energy for the reaction to proceed at a faster rate. However, excessive heat can promote side reactions.
Stoichiometry An incorrect ratio of reactants is being used.Use a slight excess (1.1-1.2 equivalents) of the alkylating agent (ethyl bromoacetate) to ensure complete consumption of the cyclopropylamine.Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the products.

Experimental Workflow: Optimizing N-Alkylation

G cluster_0 Troubleshooting Poor N-Alkylation Conversion start Low Conversion Observed check_base Is the base appropriate? (e.g., K2CO3, TEA) start->check_base change_base Switch to a stronger, non-nucleophilic base. check_base->change_base No check_solvent Is the solvent optimal? (e.g., ACN, DMF) check_base->check_solvent Yes change_base->check_solvent change_solvent Use a polar aprotic solvent. check_solvent->change_solvent No check_temp Is the temperature sufficient? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature to 40-60 °C. check_temp->increase_temp No check_stoich Is stoichiometry correct? check_temp->check_stoich Yes increase_temp->check_stoich adjust_stoich Use slight excess of ethyl bromoacetate. check_stoich->adjust_stoich No success Improved Conversion check_stoich->success Yes adjust_stoich->success

Caption: Troubleshooting workflow for low N-alkylation conversion.

Issue 2: Formation of Significant Amounts of Overalkylation Product

Question: My crude product contains a substantial amount of a higher molecular weight impurity, which I suspect is the dialkylated product. How can I minimize its formation?

Answer:

The formation of the tertiary amine byproduct is a classic problem in the N-alkylation of primary amines. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Strategies to Minimize Overalkylation:

Strategy Description Scientific Rationale
Control Stoichiometry Use a larger excess of cyclopropylamine relative to ethyl bromoacetate (e.g., 2-3 equivalents of the amine).By increasing the concentration of the primary amine, the probability of the alkylating agent reacting with the starting material over the product is statistically favored.
Slow Addition Add the ethyl bromoacetate dropwise to the reaction mixture containing the cyclopropylamine and base over an extended period.This maintains a low instantaneous concentration of the alkylating agent, reducing the likelihood of the secondary amine product competing for it.
Lower Temperature Run the reaction at a lower temperature (e.g., room temperature or below).While this may slow down the desired reaction, it often has a more pronounced effect on suppressing the rate of the second alkylation, which may have a higher activation energy.
Issue 3: Difficulty in Isolating the Final Product During Workup

Question: After hydrolysis of the ester, I am struggling to extract the this compound from the aqueous layer. What techniques can I use to improve my product isolation?

Answer:

This compound is an amino acid and exists as a zwitterion at its isoelectric point, making it highly soluble in water and difficult to extract with common organic solvents.

Improving Product Isolation:

  • Adjusting the pH: The key to successful extraction is to adjust the pH of the aqueous solution.

    • To extract into an organic solvent, you need to suppress the ionization of both the carboxylic acid and the amine. This is generally not feasible.

    • A more effective method is to isolate the product by crystallization at its isoelectric point. Carefully adjust the pH of the aqueous solution with an acid (e.g., HCl) or a base (e.g., NaOH) until the product precipitates out. The isoelectric point will need to be determined experimentally but is typically in the range of pH 4-6 for similar amino acids.[6]

  • Ion-Exchange Chromatography: If extraction and crystallization are problematic, ion-exchange chromatography is a powerful technique for purifying amino acids.

    • Use a cation-exchange resin. At a low pH, the amino acid will be protonated and bind to the column.

    • Wash the column to remove impurities.

    • Elute the product by increasing the pH or using a salt gradient.

  • Azeotropic Distillation: For removing water to aid in crystallization, azeotropic distillation with a solvent like toluene can be employed.[7]

Protocol: Isolation by Isoelectric Point Precipitation

  • After the hydrolysis step, cool the reaction mixture in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 1 M HCl) while monitoring the pH with a pH meter.

  • Continue adding acid until you observe the formation of a precipitate. Note the pH at which precipitation is maximal. This is the isoelectric point.

  • Stir the mixture at this pH for a period to allow for complete crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove any organic impurities.

  • Dry the product under vacuum.

III. Analytical Characterization

Question: What are the key analytical techniques I should use to confirm the identity and purity of my synthesized this compound?

Answer:

A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of your product.

Technique Expected Observations for this compound
¹H NMR - Signals corresponding to the cyclopropyl protons (a multiplet in the upfield region, ~0.4-0.8 ppm). - A signal for the methylene protons adjacent to the nitrogen. - A signal for the methylene protons of the acetate group. - A broad signal for the amine proton. - A broad signal for the carboxylic acid proton.
¹³C NMR - Signals for the carbons of the cyclopropyl ring. - Signals for the two methylene carbons. - A signal for the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) - The molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid. - An N-H stretch from the secondary amine. - A strong C=O stretch from the carboxylic acid.
High-Performance Liquid Chromatography (HPLC) - A single major peak for the pure product. Purity can be quantified by integrating the peak area. A suitable method would involve a C18 column with a mobile phase of acidified water and acetonitrile.[8]

IV. Safety Precautions

  • Cyclopropylamine: This is a volatile and flammable liquid with an ammonia-like odor. It is also corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl bromoacetate: This is a lachrymator and a strong irritant.[9] It is also toxic by ingestion, inhalation, and skin absorption.[9] Handle with extreme care in a fume hood and wear appropriate PPE.

  • Glacial Acetic Acid: This is a corrosive poison that can cause severe burns upon contact.[10] Always wear acid-resistant gloves and eye protection.

V. References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Emmons, W. D. (1957). Process for the manufacture of cyclopropylamine. U.S. Patent 4,590,292A. Google Patents. Retrieved from

  • Huang, J., Geng, Y., & Wang, Y. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. National Institutes of Health. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Shigenaga, M. K., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. PubMed. Retrieved from [Link]

  • Raghuram, P., et al. (n.d.). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. Retrieved from [Link]

  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine. Retrieved from [Link]

  • RSC Publishing. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate. Retrieved from [Link]

  • European Patent Office. (1986). Process for the manufacture of cyclopropylamine. Retrieved from [Link]

  • ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC. Retrieved from [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC. Retrieved from [Link]

  • Kintz, P. (n.d.). Bioanalytical procedures for detection of chemical agents in hair in the case of drug-facilitated crimes. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying acetic acid. Retrieved from

  • N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. (2023). ACS Publications. Retrieved from [Link]

  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. (n.d.). Google Patents. Retrieved from

  • Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. (n.d.). Google Patents. Retrieved from

  • HPLC based procedure development for monitoring acetic acid in daclatasvir drug. (2022). ResearchGate. Retrieved from [Link]

  • Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Glacial Acetic Acid Adverse Events: Case Reports and Review of the Literature. (n.d.). PMC. Retrieved from [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (n.d.). PubMed. Retrieved from [Link]

  • 2-[1-(Propan-2-yl)cyclopropyl]acetic acid. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: 2-(Cyclopropylamino)acetic acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Cyclopropylamino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and handling of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by its functional groups: a secondary amine and a carboxylic acid. Key factors that can lead to degradation include:

  • pH: Both acidic and basic conditions can promote hydrolysis or other degradative reactions.

  • Oxidizing agents: The secondary amine is susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Specifically:

  • Temperature: Store at controlled room temperature or under refrigeration (2-8 °C) for enhanced stability.

  • Light: Protect from light by storing in an amber vial or a light-resistant container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if the material is to be stored for an extended period, to minimize the risk of oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions. These are crucial to understand when developing stability-indicating analytical methods.

  • Oxidation: The secondary amine is a primary target for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This is a common degradation pathway for many pharmaceutical compounds.[2]

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation at high temperatures, leading to the loss of carbon dioxide and the formation of cyclopropylamine. The rate of this reaction is influenced by the surrounding chemical environment.[3]

  • Hydrolysis: Under harsh acidic or basic conditions, while the core structure is relatively stable, extreme pH and temperature could potentially lead to cleavage of the N-C bond, although this is less likely than other pathways.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation through various radical mechanisms.[4]

Below is a diagram illustrating the potential degradation pathways.

Degradation Pathways Potential Degradation Pathways of this compound Main This compound Oxidation Oxidative Degradation Product (e.g., N-oxide) Main->Oxidation Oxidizing Agent (e.g., H₂O₂) Decarboxylation Decarboxylation Product (Cyclopropylamine) Main->Decarboxylation High Temperature Photodegradation Photolytic Products Main->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section provides guidance on how to address specific issues that may arise during the handling and analysis of this compound.

Problem 1: Inconsistent analytical results or appearance of unknown peaks in HPLC.
  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark).

    • Check Handling Procedures: Avoid prolonged exposure to ambient light and temperature during sample preparation. Prepare solutions fresh whenever possible.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended. This will help in confirming if the new peaks correspond to degradants.[5][6]

Problem 2: The compound shows signs of discoloration or changes in physical appearance.
  • Potential Cause: This is often an indicator of chemical degradation, possibly due to oxidation or photodecomposition.

  • Troubleshooting Steps:

    • Do Not Use: If the physical appearance has changed, it is advisable not to use the material for experiments where purity is critical.

    • Re-analyze the Material: If possible, re-analyze the material using a validated analytical method (e.g., HPLC, LC-MS) to determine the purity and identify any major degradants.

    • Review Storage and Handling: This is a critical sign that storage and handling procedures need to be reviewed and improved.

Section 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies to assess the stability of this compound. Forced degradation studies are essential for developing stability-indicating analytical methods.[5][7]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL in water) in an oven at 80°C for 48 hours.

    • At appropriate time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample (1 mg/mL in water) to a light source that provides both UV and visible light. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[4][8]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a suitable HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of an acidic aqueous buffer and acetonitrile or methanol.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

The following diagram illustrates the workflow for a forced degradation study.

Caption: Workflow for conducting a forced degradation study.

Section 4: Data Interpretation

This section provides guidance on how to interpret the data obtained from stability and degradation studies.

Table 1: Summary of Expected Outcomes from Forced Degradation Studies
Stress ConditionExpected Degradation LevelPotential Major Degradation Products
Acid Hydrolysis Low to ModerateMinimal degradation expected; potential for minor hydrolysis products.
Base Hydrolysis Low to ModerateMinimal degradation expected.
Oxidation Moderate to HighN-oxide and other oxidative products.
Thermal Degradation ModerateDecarboxylation product (Cyclopropylamine).
Photodegradation VariableA complex mixture of photolytic products.

Note: The expected degradation level is a general prediction and the actual results may vary depending on the specific experimental conditions.

Developing a Stability-Indicating Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all potential degradation products.[6] The method is considered "stability-indicating" if it can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.

References

  • Hewitt, E., Franklin, C. L., & Wang, J. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21197388, this compound. ([Link])

  • Prajapati, M. (2016). Forced Degradation Studies. MedCrave Online. ([Link])

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 819-835. ([Link])

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. ([Link])

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. ([Link])

  • Jutzi, K., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Journal of Agricultural and Food Chemistry, 32(5), 1082-1088. ([Link])

  • National Center for Biotechnology Information. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. ([Link])

  • Baertschi, S. W., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 29(3), 70-84. ([Link])

  • S. R. P. Analytical. (2010). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. International Journal of ChemTech Research, 2(2), 825-831. ([Link])

  • Q1 Scientific. (2021). Photostability testing theory and practice. ([Link])

  • Palmer, D. A., & Drummond, S. E. (1983). Thermal decarboxylation of acetic acid: Implications for origin of natural gas. Geochimica et Cosmochimica Acta, 47(3), 397-402. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65059870, 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. ([Link])

  • OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. ([Link])

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. ([Link])

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ([Link])

  • National Center for Biotechnology Information. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ([Link])

  • Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)
  • Google Patents. (n.d.). WO2007105729A1 - Process for production of cyclopropylamide compound. ()
  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. ([Link])

  • National Center for Biotechnology Information. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ([Link])

  • National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ([Link])

  • EON Biotech. (n.d.). This compound – (10294-18-5). ([Link])

  • Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ([Link])

  • ACS Publications. (2024). Thermal Decomposition of 2-Cyclopentenone. ([Link])

  • Google Patents. (n.d.).
  • Environmental Engineering Research. (2024). Acetic Acid Production by the Two-Step Thermal Treatment of Tobacco Filter. ([Link])

  • SciSpace. (n.d.). Kinetics and Mechanism of Oxidation of some α - Hydroxy Acids by Tripropylammonium Fluorochromate in Aqueous Acetic Acid Medium. ([Link])

  • MDPI. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. ([Link])

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. ([Link])

  • ResearchGate. (2013). Kinetics and thermodynamics of oxidation of some thio acids by tripropylammonium fluorochromate in N, N-dimethyl formamide and acetic acid mixture. ([Link])

  • National Center for Biotechnology Information. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ([Link])

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5897645, 2-Cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetic acid. ([Link])

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Introduction: The Challenge of Synthesizing 2-(Cyclopropylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 2-(Cyclopropylamino)acetic acid. This resource is structured to move from a foundational synthetic protocol to in-depth troubleshooting and frequently asked questions, ensuring both practical guidance and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] While several synthetic routes exist, achieving high yield and purity consistently presents a significant challenge. The most common and versatile approach involves the reductive amination between cyclopropylamine and a glyoxylic acid equivalent. This guide focuses on optimizing this pathway, addressing the common pitfalls encountered in the laboratory.

Section 1: Foundational Synthetic Protocol via Reductive Amination

Reductive amination is a robust method for forming C-N bonds that proceeds in two key stages: the formation of an imine (or iminium ion) intermediate, followed by its reduction to the target amine.[3] The following protocol provides a reliable starting point for the synthesis of this compound.

Experimental Protocol: One-Pot Reductive Amination

This procedure details the reaction of cyclopropylamine with glyoxylic acid using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Cyclopropylamine (C₃H₅NH₂)

  • Glyoxylic acid monohydrate (CHOCOOH · H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Hydrochloric Acid (HCl, 1M)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate (1.0 eq.) in DCE (~0.1 M).

  • Amine Addition: Add cyclopropylamine (1.0–1.2 eq.) to the solution at room temperature. Stir the mixture for 30–60 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid (0.1 eq.) can be added if imine formation is sluggish, which is often the case with less reactive amines.[4][5]

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise over 15–20 minutes. The reaction may be mildly exothermic; maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4–24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is an amino acid, which may precipitate or require pH adjustment for isolation. Acidify the aqueous layer with 1M HCl to the isoelectric point of the amino acid (typically pH 4-6) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Workflow for Synthesis of this compound

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation reagents Dissolve Glyoxylic Acid in DCE/THF amine Add Cyclopropylamine (1.0-1.2 eq) reagents->amine Stir 30-60 min reduction Add NaBH(OAc)₃ (1.2-1.5 eq) amine->reduction monitoring Stir 4-24h Monitor by TLC/LC-MS reduction->monitoring quench Quench with sat. NaHCO₃ solution monitoring->quench extract Aqueous Extraction quench->extract purify Adjust pH to Isoelectric Point extract->purify isolate Filter and Dry Product purify->isolate

Caption: General workflow for the one-pot reductive amination synthesis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is critically low. What are the primary causes and how can I address them?

A1: Low yield is the most frequent issue and can stem from several factors. Systematically investigating the following possibilities is key.

  • Inefficient Imine Formation: The reaction equilibrium may not favor the imine.[4]

    • Causality: The formation of an imine from an amine and a carbonyl compound is a reversible reaction that produces water. According to Le Châtelier's principle, removing water drives the equilibrium toward the product.

    • Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture before adding the reducing agent. Alternatively, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective, though may require heating.

  • Premature Reduction of the Aldehyde: The reducing agent might be reducing the starting glyoxylic acid before it can form the imine.

    • Causality: While NaBH(OAc)₃ is mild, stronger reducing agents like NaBH₄ will readily reduce aldehydes.[3] Even with milder agents, this can be a competitive side reaction.

    • Solution: Ensure sufficient time is allowed for imine formation before adding the reducing agent (as outlined in the protocol). Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is less likely to reduce the starting aldehyde.[4]

  • Degradation of Starting Materials: Cyclopropylamine can be volatile, and glyoxylic acid can be unstable.

    • Causality: Loss of volatile reactants or degradation of unstable ones reduces the effective concentration of starting materials.

    • Solution: Use freshly opened or purified starting materials. Verify their integrity by NMR or other analytical methods. Ensure the reaction vessel is well-sealed to prevent the escape of volatile cyclopropylamine.

  • Incorrect Stoichiometry: Using incorrect ratios of reactants can halt the reaction.

    • Causality: An excess of the amine can help drive imine formation, while an excess of the reducing agent ensures the complete reduction of the intermediate.

    • Solution: Carefully control stoichiometry. A slight excess of the amine (1.1-1.2 eq.) and the reducing agent (1.2-1.5 eq.) is generally optimal.[4]

Troubleshooting Logic for Low Yield

G cluster_causes cluster_solutions Start Low Product Yield Imine Inefficient Imine Formation? Start->Imine Reduce Premature Aldehyde Reduction? Start->Reduce Material Starting Material Degradation? Start->Material Sol_Imine Add Dehydrating Agent (e.g., MgSO₄) Allow more time for imine formation Imine->Sol_Imine Yes Sol_Reduce Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Ensure imine forms before adding reductant Reduce->Sol_Reduce Yes Sol_Material Verify Purity of Reagents Use Fresh Starting Materials Material->Sol_Material Yes

Caption: A decision-making workflow for troubleshooting low reaction yields.
Q2: I am observing significant impurities. What are the likely side products and how can I minimize them?

A2: Impurity profiles often point directly to suboptimal reaction conditions.

  • Over-alkylation (Tertiary Amine Formation): The desired product, this compound, is a secondary amine and can react again with glyoxylic acid and be reduced to form a tertiary amine impurity.

    • Causality: This occurs if the secondary amine product successfully competes with the primary amine starting material (cyclopropylamine) for the remaining aldehyde.

    • Solution: Use a slight excess of the primary amine (cyclopropylamine) to favor the formation of the desired secondary amine.[4] Avoid a large excess of the aldehyde and reducing agent.

  • Reduced Aldehyde (Glycolic Acid): If the reducing agent is too reactive or added prematurely, it can reduce glyoxylic acid to glycolic acid.

    • Causality: This is a direct consequence of the reducing agent's lack of selectivity for the iminium ion over the carbonyl.

    • Solution: As mentioned for low yield, use a mild and selective reducing agent like NaBH(OAc)₃.[3][4] Allow sufficient time for imine formation before adding the reducing agent.[6]

Q3: What are the best practices for purifying this compound?

A3: As an amino acid, the product is zwitterionic and has unique solubility properties that can be exploited for purification.

  • Isoelectric Point Precipitation: This is the most effective method.

    • Causality: At its isoelectric point (pI), an amino acid has a net-zero charge, minimizing its solubility in aqueous media.

    • Solution: After the reaction work-up, carefully adjust the pH of the aqueous solution. The product will precipitate out at its pI. This method effectively separates it from more soluble acidic or basic impurities.

  • Recrystallization: If the precipitated solid still contains impurities, recrystallization can be effective.

    • Solution: A common solvent system is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Ion-Exchange Chromatography: For very high purity requirements, this is the gold standard.

    • Causality: This technique separates molecules based on their net charge at a given pH.

    • Solution: Use a cation-exchange or anion-exchange resin. The amino acid will bind to the resin and can be selectively eluted by changing the pH or ionic strength of the buffer.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.

Reducing AgentProsConsRecommendation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions, commercially available.[4]More expensive, can be moisture-sensitive.Highly Recommended. The preferred reagent for one-pot reductive aminations.
Sodium Cyanoborohydride (NaBH₃CN) Also mild and selective, effective at slightly acidic pH.[3]Highly toxic (can release HCN gas), requires careful handling.Effective, but use should be limited due to toxicity concerns.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Less selective; can readily reduce the starting aldehyde.[6]Not ideal for one-pot procedures. Best used in a two-step process where the imine is pre-formed and isolated before reduction.
Q2: How critical is pH control during the reaction?

A2: pH control is very important. The reaction is typically run under neutral or mildly acidic conditions (pH 5-7).[5]

  • Expertise: Acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation. However, if the pH is too low, the amine nucleophile (cyclopropylamine) will be fully protonated to its non-nucleophilic ammonium salt (C₃H₅NH₃⁺), shutting down the reaction. Therefore, a delicate balance is needed, which is often achieved by using a catalytic amount of acetic acid.[7][8]

Q3: What analytical techniques are suitable for monitoring reaction progress and purity?

A3: A combination of techniques is recommended for robust analysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing for the identification of the product and potential side products by their mass-to-charge ratio.[9]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final product.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can help identify impurities.

    • Ion Chromatography: Can be a sensitive method for quantifying related amine impurities.[11]

References

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/chemistry. Available at: [Link]

  • Satyanarayana, P., et al. (2012). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Lever, J.G. (1986). Process for the manufacture of cyclopropylamine. European Patent No. 0205403. Available at: [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. Available at: [Link]

  • Garrido-Castro, A. F., et al. (2017). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]

  • Walczak, M. A., & Wipf, P. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). Is anyone familiar with a reductive amination?. Available at: [Link]

  • EON Biotech. (n.d.). This compound – (10294-18-5). Available at: [Link]

  • Patt, W. C., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. bioRxiv. Available at: [Link]

  • Pharmaceutical Technology. (2007). Optimization Strategies for API Synthesis and Formulation Development. Available at: [Link]

  • Patsnap. (2025). Organic Synthesis Route Optimization Using Glacial Acetic Acid. Available at: [Link]

  • Velasco, M., et al. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ramón, R., & Cumbrao, O. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Available at: [Link]

  • Kintz, P. (2004). Bioanalytical procedures for detection of chemical agents in hair in the case of drug-facilitated crimes. Legal Medicine. Available at: [Link]

  • Soni, K., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid... Biomedical Chromatography. Available at: [Link]

  • ResearchGate. (2010). Pharmaceutical Impurities: An Overview. Available at: [Link]

  • Google Patents. (1997). Process for purifying acetic acid. US5662780A.
  • Teshima, N., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin. Available at: [Link]

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Technical Support Center: 2-(Cyclopropylamino)acetic acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclopropylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and application of this compound. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Synthesis

Question: My N-alkylation reaction of cyclopropylamine with a haloacetic acid is showing low yield. What are the common causes and how can I improve it?

Answer: Low yields in the N-alkylation of cyclopropylamine with haloacetic acids are a frequent challenge. Several factors can contribute to this issue:

  • Over-alkylation: A primary issue in amine alkylation is the propensity for the product, this compound in this case, to react further with the haloacetic acid. The product amine is often more nucleophilic than the starting cyclopropylamine, leading to the formation of a tertiary amine byproduct.[1][2] This "runaway" reaction significantly consumes your desired product.

  • Poor Reactivity of Alkylating Agent: The reactivity of the haloacetic acid is critical. Bromoacetic acid or iodoacetic acid are generally more reactive than chloroacetic acid and can lead to better yields.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or unwanted side reactions.[3] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Solvent: The choice of solvent can greatly influence the reaction rate. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.[3][4] However, ensure the solvent is pure and dry, as impurities can interfere with the reaction.

    • Base: An inadequate or insoluble base can lead to incomplete deprotonation of the carboxylic acid and the amine, hindering the reaction. Using a soluble and sufficiently strong base like potassium carbonate or cesium carbonate can be beneficial.[4]

  • Workup and Purification Losses: The product, being an amino acid, can have some solubility in the aqueous phase during extraction, leading to loss of product during workup.

Troubleshooting Workflow for Low Synthesis Yield

Caption: Troubleshooting logic for low synthesis yield.

Purification

Question: My final product after purification is an oil or a sticky solid and will not crystallize. How can I obtain a solid product?

Answer: This is a common problem when working with amino acid derivatives, which can be hygroscopic or have low melting points.[5] Several factors can inhibit crystallization:

  • Residual Solvent: Trace amounts of high-boiling point solvents like DMF can act as an impurity and prevent the formation of a crystal lattice.[6]

  • Impurities: The presence of unreacted starting materials, byproducts (like the over-alkylated product), or even inorganic salts from the workup can hinder crystallization.[5]

  • Hygroscopic Nature: The product may be absorbing moisture from the atmosphere.[5]

Strategies to Induce Crystallization:

StrategyDetailed ProtocolRationale
High Vacuum Drying Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C).To ensure complete removal of residual solvents.[6]
Trituration Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the oil and scratch the side of the flask with a glass rod.[6]This can induce nucleation and crystal growth.
Recrystallization Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents or solvent systems could include water, ethanol, or mixtures like ethanol/ether.[7][8] Allow the solution to cool slowly. If crystals do not form, try scratching the flask or adding a seed crystal.This is a powerful purification technique that can remove impurities and yield a crystalline solid.
pH Adjustment Since this compound is an amino acid, it has an isoelectric point. Dissolve the crude product in an acidic or basic aqueous solution and then carefully adjust the pH to its isoelectric point to precipitate the solid.[5]At its isoelectric point, the amino acid has its lowest solubility in water.

Question: I am having difficulty purifying this compound by column chromatography. What are the best practices?

Answer: Purifying amino acids by standard silica gel chromatography can be challenging due to their polar nature, which can lead to streaking and poor separation.

  • Use of Modifiers: Adding a small amount of a polar solvent like methanol or an acid like acetic acid to the mobile phase can improve the peak shape and separation.

  • Reverse-Phase Chromatography: If standard chromatography is ineffective, consider using reverse-phase (C18) column chromatography with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

  • Ion-Exchange Chromatography: This technique is well-suited for separating amino acids based on their charge.

Handling and Storage

Question: What are the recommended storage conditions for this compound?

Answer: Based on typical properties of similar amino acids and amines, the following storage conditions are recommended:

  • Temperature: Store at room temperature or in a refrigerator (2-8°C) for long-term stability. Some suppliers recommend storage at -20°C.[9][10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Container: Keep in a tightly sealed container to prevent absorption of moisture, as the compound may be hygroscopic.

Characterization

Question: What are the key analytical techniques for characterizing this compound?

Answer: A combination of analytical methods should be used to confirm the identity and purity of your synthesized compound.

Analytical TechniqueExpected Results and Interpretation
NMR Spectroscopy (¹H and ¹³C) ¹H NMR: Expect to see signals corresponding to the cyclopropyl protons (a complex multiplet), the methylene protons adjacent to the nitrogen and carbonyl groups, and the N-H proton. ¹³C NMR: Signals for the cyclopropyl carbons, the methylene carbon, and the carbonyl carbon should be present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of this compound (115.13 g/mol ) should be observed.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
LC-MS This is a powerful technique for assessing purity and can also be used to monitor reaction progress.[12]
Infrared (IR) Spectroscopy Look for characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and cyclopropyl), and the strong C=O stretch of the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add a solid base such as potassium carbonate (2.5 equivalents).

  • Addition of Haloacetic Acid: Dissolve bromoacetic acid (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to precipitate the product.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

  • Characterization: Dry the purified product under vacuum and characterize by NMR, MS, and IR spectroscopy.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

References

  • GEA. Crystallization of Amino Acids. [Link]

  • Google Patents.
  • Google Patents.
  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • PubChem. This compound. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • ACS Publications. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. [Link]

  • PubMed Central (PMC). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. [Link]

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Technical Support Center: Scaling Up 2-(Cyclopropylamino)acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Cyclopropylamino)acetic acid (N-cyclopropylglycine). This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and optimize your process for large-scale production.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry and drug development.[1] Its cyclopropyl moiety introduces conformational rigidity and unique metabolic properties into target molecules, making it a valuable component in the synthesis of various active pharmaceutical ingredients (APIs).[1] While several synthetic routes exist, scaling up production presents common challenges, from controlling side reactions to achieving efficient purification. This guide provides field-proven insights to navigate these complexities.

Core Synthesis Methodologies: An Overview

Two primary, scalable routes dominate the synthesis of this compound. The choice between them often depends on available starting materials, cost, and scale.

  • Reductive Amination: This is a robust, one-pot method where cyclopropylamine reacts with a glyoxylic acid equivalent to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3]

  • Nucleophilic Substitution (N-Alkylation): This classic approach involves the direct alkylation of cyclopropylamine with a 2-haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base.[4]

Diagram 1: Primary Synthetic Pathways

cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution A Cyclopropylamine C Imine/Iminium Intermediate A->C B Glyoxylic Acid (or ester equivalent) B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH3CN) D->E F Cyclopropylamine I Ester Intermediate F->I G Haloacetic Acid Ester (e.g., Ethyl Bromoacetate) G->I H Base (e.g., K2CO3, Et3N) H->I I->E Hydrolysis

Caption: Overview of the two major synthetic routes to this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during synthesis and scale-up.

Question 1: My reductive amination reaction yield is consistently low (<50%). What are the likely causes?

Answer: Low yield in reductive amination is a frequent issue, often traceable to the delicate equilibrium of imine formation and the choice of reducing agent.

  • Cause A: Inefficient Imine Formation. The initial condensation between cyclopropylamine and glyoxylic acid to form the imine is pH-sensitive and reversible.[5]

    • Explanation: At high pH, the amine is nucleophilic, but the carbonyl is not sufficiently protonated to be electrophilic. At low pH, the amine is protonated and non-nucleophilic. The optimal pH is typically weakly acidic (pH 5-6) to facilitate both carbonyl activation and maintain a free amine population.[5][6]

    • Solution:

      • Monitor and Adjust pH: Buffer the reaction or add a catalytic amount of acetic acid.[6]

      • Remove Water: On a larger scale, using a Dean-Stark apparatus with a suitable solvent (like toluene) can drive the equilibrium toward the imine product by removing the water byproduct.

      • Allow Sufficient Time for Imine Formation: Before adding the reducing agent, allow the amine and carbonyl components to stir for 1-2 hours to maximize the concentration of the imine intermediate.

  • Cause B: Premature Reduction of Glyoxylic Acid. Your reducing agent may be too reactive, reducing the starting carbonyl before it can form the imine.

    • Explanation: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[7] The key is to use a milder agent that selectively reduces the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl.[5][7]

    • Solution:

      • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this reason.[3][7] They are less reactive towards carbonyls at neutral or weakly acidic pH but highly effective for iminium ion reduction.

      • Staged Addition: If using a stronger reductant is unavoidable, add it slowly only after confirming imine formation via an in-process control (e.g., TLC or rapid LC-MS).

Table 1: Troubleshooting Summary for Low Yields
Problem Symptom Probable Cause Recommended Solution(s) Scientific Rationale
Reaction stalls with significant starting material remaining.Incorrect pH for imine formation.Add catalytic acetic acid to achieve pH 5-6.Optimizes the equilibrium between amine nucleophilicity and carbonyl electrophilicity.[5]
Isolation of cyclopropanol and glycolic acid byproducts.Non-selective reducing agent.Switch to NaBH₃CN or NaBH(OAc)₃.These agents are selective for the more electrophilic iminium ion over the carbonyl starting material.[7]
Yield drops upon scale-up.Inefficient water removal.Use a Dean-Stark trap or add a drying agent like MgSO₄.Le Châtelier's principle: removing a product (water) drives the reversible imine formation forward.

Question 2: In my nucleophilic substitution reaction, I'm forming a significant amount of a dialkylated impurity. How can I prevent this?

Answer: The formation of the tertiary amine, N,N-bis(alkoxycarbonylmethyl)cyclopropylamine, is a classic problem in N-alkylation. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Explanation: Once the primary amine (cyclopropylamine) is alkylated, the resulting secondary amine product can compete for the remaining ethyl bromoacetate.

  • Solutions:

    • Control Stoichiometry: Use a significant excess of cyclopropylamine (2-4 equivalents). This ensures the electrophile (ethyl bromoacetate) is more likely to encounter the starting primary amine, statistically minimizing dialkylation. The unreacted cyclopropylamine can be removed later due to its volatility.

    • Slow Addition of Electrophile: Add the ethyl bromoacetate slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the most abundant nucleophile (the excess cyclopropylamine).

    • Choice of Base and Solvent: A mild, heterogeneous base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile or acetone is often preferred. It is strong enough to scavenge the HBr byproduct but less likely to promote side reactions than strong, soluble bases.

Question 3: I'm struggling to isolate my final product. It seems to be staying in the aqueous layer during extraction.

Answer: this compound is an amino acid, meaning it exists as a zwitterion at neutral pH. This makes it highly polar and water-soluble, which complicates standard liquid-liquid extractions.

  • Explanation: The molecule contains both a basic amine group and an acidic carboxylic acid group. At its isoelectric point (pI), the net charge is zero, but the molecule is highly polar.

  • Solutions:

    • pH Adjustment for Isolation: The key is to manipulate the pH to make the molecule less polar.

      • Acidification: Adjust the aqueous solution to a pH of ~3-4 with an acid like HCl.[8] At this pH, the carboxylate is protonated (-COOH), but the amine remains protonated (-NH₂⁺), forming a cationic species. While still water-soluble, this can be a starting point for ion-exchange chromatography. For crystallization, adjusting to the isoelectric point (pI), where solubility is minimal, is often the best strategy. The pI can be estimated or determined experimentally, but is typically around pH 3-4 for this type of structure.[8]

      • Extraction of an Ester Precursor: If you synthesized the ester (e.g., from the nucleophilic substitution route), perform the extraction and purification on the less polar ester before the final hydrolysis step. The ester is much more soluble in common organic solvents like ethyl acetate or dichloromethane.

    • Ion-Exchange Chromatography: This is a highly effective but more complex method for scale-up. You can bind the product to a cation-exchange resin at low pH and then elute it with a basic solution (e.g., dilute ammonium hydroxide).

    • Recrystallization: Once isolated, the crude solid can be purified by recrystallization. A common solvent system is a mixture of water and a miscible organic solvent like isopropanol or ethanol.

Diagram 2: Troubleshooting Workflow for Product Isolation

start Product is in Aqueous Layer Post-Reaction check_form Is the product in acid or ester form? start->check_form ester_path Purify Ester First check_form->ester_path Ester acid_path Isolate as Acid check_form->acid_path Acid extract_ester Extract with Organic Solvent (e.g., Ethyl Acetate) ester_path->extract_ester hydrolyze Hydrolyze to Acid extract_ester->hydrolyze adjust_ph Adjust pH to Isoelectric Point (pI ≈ 3-4) hydrolyze->adjust_ph acid_path->adjust_ph precipitate Precipitate / Crystallize Product adjust_ph->precipitate alt_path Use Ion-Exchange Chromatography adjust_ph->alt_path filter Filter and Dry Solid precipitate->filter end_product Pure this compound filter->end_product alt_path->end_product

Caption: Decision tree for isolating this compound from an aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for scaling up this synthesis?

A: Safety is paramount. Key hazards include:

  • Cyclopropylamine: This starting material is volatile, flammable, and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]

  • Hydride Reducing Agents: Reagents like NaBH₃CN are toxic and release hydrogen cyanide gas upon contact with strong acids. All workups should be performed cautiously, and waste should be quenched properly with a bleach solution before disposal.

  • Product Hazards: this compound itself is classified as a skin and eye irritant.[11][12] Avoid inhalation of dust and direct contact.

  • Thermal Runaway: The reaction, particularly the initial amination, can be exothermic. For large-scale reactions, ensure adequate cooling capacity and consider slow, controlled addition of reagents to manage the heat output.

Q2: How can I monitor the reaction's progress effectively?

A: In-process controls (IPCs) are essential for optimization and safety.

  • Thin-Layer Chromatography (TLC): A simple and rapid method. A good mobile phase is often a mixture of Dichloromethane/Methanol with a small amount of acetic acid (e.g., 90:10:1). Staining with ninhydrin will visualize both the primary and secondary amines.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product. A C18 column with a gradient of water/acetonitrile (containing 0.1% TFA or formic acid) is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and dissolving in a deuterated solvent can provide a clear picture of the reaction mixture composition.

Q3: Which synthetic route is more suitable for multi-kilogram scale production?

A: Both routes are viable, but reductive amination is often preferred for large-scale synthesis.

  • Advantages of Reductive Amination: It is typically a one-pot reaction, which reduces unit operations (and thus cost and time). The starting materials (glyoxylic acid and cyclopropylamine) are generally cost-effective. The reaction conditions are relatively mild.[2]

  • Challenges of Nucleophilic Substitution: This route requires managing a large excess of volatile cyclopropylamine, which can be challenging on a large scale. It also involves an additional hydrolysis step. However, if the ester intermediate is the desired final product, this route can be more direct.

Experimental Protocols
Protocol 1: Reductive Amination Synthesis (100g Scale)

Materials:

  • Cyclopropylamine (1.2 eq)

  • Glyoxylic acid (50% in water, 1.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Acetic Acid (catalytic)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add glyoxylic acid solution and Methanol (5 volumes). Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add cyclopropylamine over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Add a catalytic amount of acetic acid to adjust the pH to approximately 5.5.

  • Stir the mixture at 10-15 °C for 2 hours to allow for imine formation. Monitor by TLC or HPLC until the glyoxylic acid spot is minimal.

  • In a separate beaker, dissolve NaBH₃CN in a minimal amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture over 1-2 hours, maintaining the temperature below 20 °C. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by IPC.

  • Carefully quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose excess borohydride (perform in a well-ventilated hood).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Adjust the pH of the remaining aqueous solution to the isoelectric point (pI ≈ 3.5) using 2M NaOH. The product should precipitate as a white solid.

  • Cool the slurry to 0-5 °C for 2-4 hours to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum at 50 °C to a constant weight.

Protocol 2: Nucleophilic Substitution & Hydrolysis (100g Scale)

Materials:

  • Cyclopropylamine (3.0 eq)

  • Ethyl bromoacetate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (ACN)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

Procedure (Step A: N-Alkylation):

  • Charge the reaction vessel with cyclopropylamine, acetonitrile (10 volumes), and powdered K₂CO₃.

  • Cool the stirred slurry to 10-15 °C.

  • Add ethyl bromoacetate dropwise via an addition funnel over 2-3 hours, maintaining the temperature below 25 °C.

  • Stir the reaction at room temperature for 18-24 hours. Monitor for the disappearance of ethyl bromoacetate by TLC/HPLC.

  • Filter off the inorganic salts and wash the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess cyclopropylamine.

  • Dissolve the resulting crude oil in Ethyl Acetate, wash with water and then brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester intermediate.

Procedure (Step B: Saponification):

  • Dissolve the crude ester in methanol (5 volumes).

  • Add a 2M NaOH aqueous solution (1.5 eq) and stir at room temperature for 4-6 hours until the hydrolysis is complete (monitor by TLC/HPLC).

  • Concentrate the mixture under vacuum to remove methanol.

  • Follow the isolation procedure from Protocol 1, steps 10-12, adjusting the pH to ~3.5 to precipitate the final product.

References
  • PrepChem. Synthesis of N-(Cyclopropyl)glycine t-butyl ester.

  • PubChem. This compound.

  • ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate.

  • MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System.

  • AK Scientific, Inc. [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Safety Data Sheet.

  • ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series.

  • Thermo Fisher Scientific. 1-(mercaptomethyl)cyclopropylacetic acid Safety Data Sheet.

  • Fisher Scientific. Acetic acid Safety Data Sheet.

  • Fisher Scientific. Cyclopropylacetic Acid Safety Data Sheet.

  • ACS Publications. A Brief Introduction to Chemical Reaction Optimization.

  • Chem-Impex. L-Cyclopropylglycine.

  • Wikipedia. Reductive amination.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • YouTube. Reductive Amination.

  • European Patent Office. Process for the manufacture of cyclopropylamine.

  • Espacenet. Process for the manufacture of cyclopropylamine.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • RSC Publishing. Radical-polar crossover reaction of glycine derivatives.

  • Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles.

  • ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.

  • YouTube. Reductive Amination | Synthesis of Amines.

  • ResearchGate. Scope of the glycine derivatives component.

  • EON Biotech. This compound – (10294-18-5).

  • Google Patents. Synthesis of cyclopropylacetylene.

  • Guidechem. How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid?.

  • Benchchem. Troubleshooting low yields in the synthesis of cyclopropyl ketones.

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction.

  • Microsynth. Troubleshooting Guide: Synthesis of Nucleic Acids.

  • Google Patents. Process for the manufacture of cyclopropylamine.

  • PubMed. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza-Cannizzaro Reaction.

  • NIH National Library of Medicine. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

  • NIH National Library of Medicine. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

  • New England Biolabs. Troubleshooting Guide for Cloning.

  • Google Patents. Process for production of cyclopropylamide compound.

  • ResearchGate. Optimization of 2-alkoxyacetates as acylating agent for enzymatic kinetic resolution of chiral amines.

  • Google Patents. Process for purifying acetic acid.

  • Google Patents. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.

  • ACS Publications. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid.

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Technical Support Center: Analytical Solutions for 2-(Cyclopropylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Cyclopropylamino)acetic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are navigating the complexities of quantifying and characterizing this unique molecule. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.

Introduction: Understanding the Analytical Challenge

This compound is a small molecule characterized by the presence of a secondary amine and a carboxylic acid. This amphoteric, and potentially zwitterionic, nature presents several analytical hurdles:

  • High Polarity: The molecule is highly polar, leading to poor retention on traditional reversed-phase chromatography columns.

  • Low Volatility: The presence of both a carboxylic acid and an amine group makes it non-volatile, precluding direct analysis by Gas Chromatography (GC).[1]

  • Poor UV Chromophore: The lack of a significant UV-absorbing moiety results in low sensitivity with standard HPLC-UV detectors.

  • Matrix Complexity: When analyzing in biological fluids, its polar nature makes it susceptible to significant matrix effects, such as ion suppression in mass spectrometry.[2]

This guide provides answers to common questions and robust starting-point protocols to overcome these challenges.

Frequently Asked Questions & Troubleshooting Guides

Part 1: General Questions & Sample Handling

Q1: What are the key stability concerns for this compound during sample storage and analysis?

Like many amino acids, this compound can be susceptible to degradation. Key concerns include potential oxidation of the amine or decarboxylation, especially at elevated temperatures or under extreme pH conditions.[3][4]

Troubleshooting & Best Practices:

  • Storage: Store the solid compound in a cool, dark, and dry place (-20°C for long-term).

  • Solution Stability: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or colder for no more than one month, and conduct freeze-thaw stability tests as part of your validation.[4][5] Avoid repeated freeze-thaw cycles.

  • Sample Preparation: Keep samples on ice or in a cooled autosampler (4°C) to minimize potential degradation during analytical runs.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

Q2: My analyte shows very poor retention and an early elution time on my C18 column. How can I fix this?

This is the most common issue due to the analyte's high polarity. A standard C18 column operating in reversed-phase mode provides minimal interaction.

Solutions:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases (e.g., amide, carbamate) that offer enhanced retention for polar compounds through alternative interactions like hydrogen bonding.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (e.g., silica, diol, amide) with a high organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing good retention for highly polar molecules.

  • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) into the mobile phase. The reagent pairs with the charged analyte, forming a more hydrophobic complex that retains better on a C18 column. Note that ion-pairing reagents are often not MS-friendly and can be difficult to wash out of a system.

Q3: I'm observing severe peak tailing in my chromatogram. What is the cause and how can I improve the peak shape?

Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, most often with residual, un-capped silanol groups on the silica backbone. The basic amine on your molecule is particularly prone to this.

Troubleshooting Workflow for Poor Peak Shape:

Caption: Troubleshooting workflow for poor HPLC peak shape.

Explanation:

  • Low pH: Adding an acid like formic acid or acetic acid to the mobile phase (to achieve pH 2-3) fully protonates the cyclopropylamine group.[6] This positive charge helps prevent interaction with silanols. While formic acid is standard for MS, acetic acid has been shown to sometimes improve MS sensitivity for certain peptides.[7]

  • High pH: Using a high-pH-stable column (e.g., hybrid silica) and a buffer like ammonium bicarbonate (pH 8-10) deprotonates the amine, reducing its interaction with silanols, which are ionized and repulsive at high pH.

  • Column Choice: Modern, high-purity silica columns have fewer accessible silanol groups, inherently providing better peak shapes for basic compounds.

Q4: My UV detector response is too low for the sensitivity I need. What are my options?

This is expected, as the molecule lacks a strong chromophore.

  • Lower UV Wavelength: Detect at a lower wavelength (e.g., 200-210 nm) to capture the carboxyl and amine end-absorption. However, this will increase baseline noise and reduce mobile phase compatibility.[8]

  • Pre- or Post-Column Derivatization: React the primary/secondary amine with a reagent that attaches a UV-active tag (e.g., Dansyl chloride, Dabsyl chloride). This dramatically increases sensitivity but adds complexity to your sample preparation.

  • Alternative Detectors: This is the preferred approach.

    • Mass Spectrometry (MS): The gold standard for sensitivity and selectivity.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors that are more sensitive than UV for non-chromophoric compounds but are not as sensitive as MS and require volatile mobile phases.

Part 3: Gas Chromatography (GC) Analysis

Q5: Can I analyze this compound directly by GC-MS?

No. The molecule's high polarity and zwitterionic character make it non-volatile. Direct injection will result in the compound decomposing in the hot injector port or adsorbing irreversibly to the column.[9] Derivatization is mandatory for GC analysis.[10][11]

Q6: What is the best derivatization strategy for GC-MS analysis?

The goal is to mask both the polar amine and carboxylic acid functional groups to create a volatile and thermally stable derivative. Silylation is the most common and effective approach.

ReagentTarget GroupsComments & Considerations
BSTFA + 1% TMCS Amine (NH) and Carboxylic Acid (OH)A powerful silylating agent. The TMCS catalyst is crucial for derivatizing the sterically hindered secondary amine.[9] Reaction may require heating (e.g., 70°C for 30-60 min).
MTBSTFA Amine (NH) and Carboxylic Acid (OH)Creates a more stable tert-butyldimethylsilyl (TBDMS) derivative. These derivatives are more resistant to hydrolysis but are heavier, leading to longer retention times.
PFAA/PFPA Amine (NH)Acylates the amine group. This would need to be a two-step reaction (e.g., esterification of the acid first, then acylation of the amine), which adds complexity.[10]

Recommended Strategy: A one-step reaction with BSTFA + 1% TMCS in a dry aprotic solvent (e.g., acetonitrile, pyridine) is the most direct path to a volatile derivative suitable for GC-MS.

Q7: My derivatization is giving me low yields or multiple peaks for my analyte. How do I troubleshoot?

This is a common problem stemming from reaction conditions.

  • Incomplete Reaction: Increase reaction temperature, time, or the amount of derivatizing reagent. Ensure your sample is completely dry, as water will consume the reagent and prevent the reaction from going to completion.[9]

  • Multiple Peaks: This could indicate partial derivatization (e.g., only the acid is derivatized, but not the amine). This again points to non-optimal reaction conditions or moisture. Use a catalyst like TMCS or pyridine to drive the reaction to completion.

Core Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-MS/MS

This method is ideal for quantifying the analyte in complex matrices like plasma or urine, prioritizing sensitivity and selectivity.

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 2-(Cyclopropylamino-d4)acetic acid).[6] b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new microcentrifuge tube or 96-well plate. e. Evaporate the solvent to dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Chromatographic Conditions (HILIC):

    • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent HILIC column).

    • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 95% B

      • 3.0 min: 50% B

      • 3.1 min: 50% B

      • 3.5 min: 95% B

      • 5.0 min: 95% B

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Key Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.

    • MRM Transitions:

      • Analyte: Determine the exact mass of the protonated molecule [M+H]⁺. A likely primary fragment is the neutral loss of formic acid (HCOOH, 46 Da) or water and CO (46 Da). Example: m/z 130.1 -> 84.1.

      • Internal Standard: Adjust for the mass difference due to isotopic labeling.

    • Data Analysis: Quantify using a calibration curve prepared in the same biological matrix to account for matrix effects.[2]

Protocol 2: GC-MS Analysis after Silylation

This method is suitable for identity confirmation or quantification in simpler, non-aqueous matrices where high throughput is not the primary concern.

  • Sample Preparation & Derivatization: a. Prepare a solution of your sample in a dry, aprotic solvent (e.g., dissolve 1 mg in 1 mL of dry acetonitrile). b. Transfer 100 µL of this solution to a GC vial with an insert. c. Evaporate the solvent completely under a stream of nitrogen. It is critical that no water remains. d. Add 50 µL of dry pyridine and 50 µL of BSTFA + 1% TMCS. e. Cap the vial tightly and heat at 70°C for 60 minutes. f. Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, Splitless mode.

    • Oven Program:

      • Initial: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.[12]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the di-silylated derivative.

Method Selection Guide

Choosing the right analytical approach is critical for success. This decision tree outlines the key considerations.

Caption: Decision logic for selecting an analytical method.

References

  • Thummala, R., & Ch, S. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica, 82(3), 557–569. [Link]

  • Wu, C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3), 1. [Link]

  • Bruno, A., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 25(18), 4285. [Link]

  • ResearchGate. (2022). HPLC based procedure development for monitoring acetic acid in daclatasvir drug. Journal of Advanced Scientific Research. [Link]

  • Lee, H. W., et al. (2013). A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats. Journal of Chromatography B, 938, 35-42. [Link]

  • SIELC Technologies. Separation of Acetic acid, cyano-, 2-methylpropyl ester on Newcrom R1 HPLC column. [Link]

  • Knapp, D. R. (Ed.). (1999). Acids: Derivatization for GC Analysis.
  • ResearchGate. (2019). Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 133-146. [Link]

  • MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 28(23), 7793. [Link]

  • Nishikata, T., et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Chemical and Pharmaceutical Bulletin, 70(11), 775-783. [Link]

  • Lohnes, K., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(1), 272-278. [Link]

  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2). [Link]

  • Kintz, P. (2004). Bioanalytical procedures for detection of chemical agents in hair in the case of drug-facilitated crimes. Analytical and Bioanalytical Chemistry, 380(4), 582-588. [Link]

  • Sailaja, B., & Sreenivasa Rao, B. (2016). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Applicable Chemistry, 5(6), 1228-1236. [Link]

  • Forensic Science International: Synergy. (2021). Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. Forensic Science International: Synergy, 3, 100189. [Link]

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Technical Support Center: Purification of 2-(Cyclopropylamino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Cyclopropylamino)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for this valuable synthetic intermediate. As a non-proteinogenic amino acid, its unique structural properties can present specific purification hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format, explaining the fundamental principles behind each recommendation.

Frequently Asked Questions & Troubleshooting

Q1: What are the most common impurities I might encounter when synthesizing this compound, and how do they influence my purification strategy?

The impurity profile of your crude product is fundamentally tied to its synthetic route. A common pathway to α-amino acids is the Gabriel synthesis or a variation thereof, which involves the alkylation of a protected amine equivalent followed by deprotection.[1][2][3]

Potential Impurities Include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include reagents like ethyl bromoacetate or cyclopropylamine. These are typically more volatile and have different polarities than the zwitterionic product, making them removable by a combination of evaporation and standard purification techniques.

  • Over-alkylation Products: If the nitrogen of the product reacts with the alkylating agent more than once, it can lead to tertiary amine byproducts.

  • Byproducts from Deprotection: If using a Gabriel synthesis with phthalimide, the deprotection step (e.g., with hydrazine) can leave behind phthalhydrazide, which can be challenging to separate.[2] Acid hydrolysis, another deprotection method, requires careful neutralization and can introduce inorganic salts.[3]

  • Solvent Residues: Residual solvents from the reaction or workup can be trapped in the crude solid.

Your purification strategy must be chosen based on the nature of these impurities. For example, inorganic salts from a workup can be removed by washing or recrystallization from a suitable solvent, while organic byproducts with different polarities are best addressed by chromatography.

Q2: My recrystallization of this compound is failing. It's either "oiling out," not crystallizing at all, or giving very low recovery. What's going wrong?

Recrystallization is a powerful technique for purification, but it relies on a delicate thermodynamic balance.[4][5][6] Failure is common and usually points to a suboptimal solvent system or procedural misstep.

Troubleshooting Recrystallization:

ProblemCommon Cause(s)Recommended Solution(s)
"Oiling Out" The boiling point of the solvent is higher than the melting point of the impure solid. / The solution is cooling too rapidly, preventing orderly crystal lattice formation.[4]Select a solvent with a lower boiling point. / Allow the solution to cool slowly to room temperature before moving to an ice bath. Ensure the flask is not disturbed during cooling.[7]
No Crystals Form The solution is not sufficiently saturated. / The solution is supersaturated but lacks a nucleation point.Reduce the solvent volume by gentle heating and evaporation. / Try scratching the inside of the flask with a glass rod at the solvent line or add a "seed crystal" of pure product to initiate crystallization.[7]
Low Recovery Too much solvent was used initially. / The compound has significant solubility in the cold solvent. / Crystals were lost during transfer.Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[4] / Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities Co-crystallize The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.A different solvent system is required. The ideal solvent dissolves the product well when hot but poorly when cold, while keeping impurities dissolved at all temperatures.[8] Consider a two-solvent system (e.g., Ethanol/Water, Methanol/Ether).

Given its amino acid structure, polar protic solvents like water, ethanol, or solvent mixtures like acetic acid/water or ethanol/water are often good starting points.[9][10]

Q3: How do I choose between recrystallization, column chromatography, and acid-base extraction for purification?

The optimal technique depends on the purity of your crude material and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude this compound purity_check Assess Purity (TLC/NMR) Is Purity >90%? start->purity_check impurity_type Are impurities primarily neutral organics or salts? purity_check->impurity_type No recrystallize Recrystallization purity_check->recrystallize Yes polarity_diff Are impurities separable by polarity? impurity_type->polarity_diff No acid_base Acid-Base Extraction impurity_type->acid_base Yes polarity_diff->acid_base Difficult Separation (Consider Acid-Base first) chromatography Column Chromatography polarity_diff->chromatography Yes end_pure High Purity Product recrystallize->end_pure acid_base->end_pure chromatography->end_pure

Caption: Decision tree for purification method selection.

  • Recrystallization: Best for solids that are already relatively pure (>90%) and crystalline. It is excellent for removing small amounts of impurities and is scalable.[5]

  • Acid-Base Extraction: Highly effective for amino acids. You can dissolve the crude material in aqueous acid (e.g., 1M HCl), which protonates the amine, making it water-soluble. Neutral organic impurities can then be washed away with an organic solvent (e.g., ethyl acetate). Subsequently, basifying the aqueous layer (e.g., with NaOH) to the isoelectric point will precipitate the pure amino acid, which can be collected by filtration.

  • Column Chromatography: The most powerful method for separating complex mixtures with different polarities.[11] It is ideal for lower-purity crude materials or for removing impurities that are structurally similar to the product.

Q4: I need to use column chromatography. What conditions (stationary/mobile phase) are suitable for this compound?

As a polar, zwitterionic compound, this compound can be challenging to purify on standard silica gel due to strong binding and peak tailing.

Recommended Chromatography Systems:

  • Normal Phase (Silica Gel) with Modified Eluent: Standard eluents like Hexane/Ethyl Acetate will not move the compound off the baseline. A more polar, acidic mobile phase is required.

    • System: Dichloromethane / Methanol / Acetic Acid (e.g., starting with 95:5:0.1 and increasing methanol polarity).

    • Rationale: The acetic acid protonates the basic nitrogen and suppresses the deprotonation of the carboxylic acid, reducing zwitterionic character and smearing on the silica.

  • Ion-Exchange Chromatography: This is a highly effective, though more specialized, technique for separating amino acids based on charge.[12][13]

    • System: A weak cation exchange resin (e.g., with carboxylic acid functional groups).

    • Rationale: At a pH below its isoelectric point, the amino acid will be positively charged and bind to the negatively charged resin. It can then be eluted by increasing the pH or the salt concentration of the buffer.[13]

  • Reverse Phase (C18 Silica): This is less common for small, polar amino acids but can be effective.

    • System: Water / Methanol or Water / Acetonitrile, often with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Rationale: The acidic additive acts as an ion-pairing agent, improving peak shape. The highly aqueous mobile phase allows for the retention and separation of polar compounds.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol provides a step-by-step method for purifying this compound using a single-solvent system.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation a 1. Place crude solid in Erlenmeyer flask b 2. Add minimal hot solvent (e.g., Ethanol/Water) to dissolve a->b c 3. Cool slowly to RT, then place in ice bath b->c d 4. Collect crystals via suction filtration c->d e 5. Wash crystals with ice-cold solvent d->e f 6. Dry under vacuum e->f g 7. Assess purity (MP, NMR) f->g

Caption: Step-by-step workflow for recrystallization.

  • Solvent Selection: In a test tube, test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, isopropanol, acetic acid). Find a solvent that dissolves the compound when hot but causes it to precipitate upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise from a heated reservoir while the flask is gently heated (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[7]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Set up a Büchner funnel with filter paper for suction filtration. Wet the paper with a small amount of cold solvent to ensure a good seal.[4]

  • Washing: Pour the cold slurry of crystals into the funnel. Once the solvent has been drawn through, wash the crystals with a very small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and dry completely in a vacuum oven.

  • Analysis: Determine the melting point of the purified solid. A sharp melting point close to the literature value indicates high purity. Confirm structural integrity and purity via NMR or HPLC.[14]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of your this compound sample.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of your sample and dissolve it in 1 mL of the mobile phase or a suitable solvent (e.g., water/methanol). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 2 minutes. Ramp to 95% B over 10 minutes. Hold at 95% B for 3 minutes. Return to 5% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peaks in the resulting chromatogram. The purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks.[15][16]

References

  • Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech.
  • Separation and Refining of Amino acids. (n.d.). Diaion.
  • Thompson, J. F., Morris, C. J., & Gering, R. K. (1959). Purification of Plant Amino Acid for Paper Chromatography.Analytical Chemistry, 31(6), 1028–1031.
  • Dabbs, E. R., & Hilton, M. D. (1989). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.Analytical Biochemistry, 178(1), 210–214.
  • Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks.
  • Analytical Methods for 2-Butoxyethanol. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
  • Protein Purification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. (n.d.). Waters.
  • Protein purification troubleshooting guide. (n.d.). Cytiva.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Troubleshooting: Purification of a Tagged Protein. (n.d.). GoldBio.
  • Gabriel Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach.
  • This compound. (n.d.). PubChem.
  • Gabriel synthesis. (n.d.). Wikipedia.
  • Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Brigo, A., & Schumacher, R. (2002). Impurity profile of amino acids?Amino Acids, 22, 97-101.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • What should we know about the Strecker and Gabriel synthesis of amino acids? (2018). Reddit.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Ashenhurst, J. (n.d.). The Gabriel Synthesis. Master Organic Chemistry.
  • Recrystallization from acetic acid? (2015). Reddit.
  • González-García, I., et al. (2024). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.RSC Advances, 14(3), 1836-1847.
  • Process for the manufacture of cyclopropylamine. (1986). European Patent Office.
  • 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid. (n.d.). ChemicalBook.
  • (2R)-2-Amino-2-cyclopropyl-acetic acid. (n.d.). Manchester Organics.
  • Reddy, G. J., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.Molecules, 20(12), 22438–22457.
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.
  • Acetic Acid. (n.d.). The Japanese Pharmacopoeia.
  • Analytical Methods for Strontium. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Process for the manufacture of cyclopropylamine. (1989). European Patent Office.
  • Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research, 4(3), 83-94.
  • 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid. (n.d.). Ten Chongqing Chemdad Co.
  • 2-(1-Cyclopropylcyclohexyl)acetic acid. (n.d.). EvitaChem.
  • San-san, Y., et al. (2019). Distillation/crystallization process used to purify acetic acid and n-neptane.
  • 2-(2-Hydroxycyclopentyl)acetic acid. (n.d.). ChemScene.
  • Process for purifying acetic acid. (1997). Google Patents.
  • Methods for Detecting Impurities in Glacial Acetic Acid. (n.d.). Patsnap Eureka.
  • Method of purifying acetic acid. (1999). Google Patents.

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Validation & Comparative

A Comparative Analysis of 2-(Cyclopropylamino)acetic Acid Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic interventions for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern treatment strategies. This guide provides a comprehensive comparative analysis of a promising class of DPP-4 inhibitors: 2-(cyclopropylamino)acetic acid derivatives. By leveraging the unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety, these compounds offer a compelling scaffold for the design of potent and selective antidiabetic agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the structure-activity relationships (SAR), experimental validation, and synthetic methodologies pertinent to this chemical series.

Introduction: The Rationale for Cyclopropyl Scaffolds in DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By cleaving these peptides, DPP-4 diminishes their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Consequently, the inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.

The cyclopropyl group, a three-membered carbocycle, is a bioisostere frequently employed in medicinal chemistry to enhance the pharmacological properties of drug candidates.[2] Its rigid nature can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for the target enzyme. Furthermore, the cyclopropyl ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile. In the context of DPP-4 inhibitors, the incorporation of a cyclopropylamine moiety has proven to be a highly effective strategy, leading to the discovery of potent and selective compounds. This guide will focus on a series of trans-2-aryl-cyclopropylamine analogues, which have demonstrated significant potential as DPP-4 inhibitors.[2]

Comparative Analysis of trans-2-Aryl-cyclopropylamine Derivatives

A systematic exploration of the structure-activity relationships of trans-2-aryl-cyclopropylamine derivatives has revealed key structural motifs that govern their inhibitory potency against DPP-4. The following table summarizes the in vitro inhibitory activities of a selection of these compounds, highlighting the impact of various substitutions on the aryl ring.

Compound IDAryl Substituent (R)DPP-4 IC50 (nM)
1a Phenyl>1000
1b 4-Fluorophenyl150
1c 2,4-Difluorophenyl80
1d 2,4,5-Trifluorophenyl35
24b 4-Fluoro-2-methoxyphenyl15
Sitagliptin (Reference)19

Data presented in this table is based on the findings reported by Nagl et al. (2009) and is intended for comparative purposes.[2]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that the nature and position of substituents on the aryl ring play a crucial role in determining the DPP-4 inhibitory activity.

  • Halogen Substitution: A progressive increase in potency is observed with the introduction of fluorine atoms onto the phenyl ring. The unsubstituted phenyl derivative 1a is largely inactive, while the monofluorinated compound 1b shows moderate activity. The di- and trifluorinated analogues (1c and 1d ) exhibit significantly improved potency, suggesting that the electron-withdrawing nature and/or the ability of fluorine to engage in specific interactions within the enzyme's active site are beneficial for binding.

  • Methoxy Substitution: The most potent compound in this series, 24b , features a 4-fluoro and a 2-methoxy substituent on the phenyl ring. This highlights a synergistic effect where the combination of a halogen and a methoxy group at specific positions leads to a substantial enhancement in inhibitory activity. The methoxy group may act as a hydrogen bond acceptor or induce a more favorable conformation for binding.

These SAR insights are critical for the rational design of novel, even more potent DPP-4 inhibitors based on the this compound scaffold.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the experimental procedures for the synthesis of a representative compound and the in vitro DPP-4 inhibition assay.

Synthesis of a Representative trans-2-Aryl-cyclopropylamine Derivative

The synthesis of trans-2-aryl-cyclopropylamines can be achieved through a multi-step sequence. The following is a general procedure representative of the methods employed in the field.[3]

Scheme 1: General Synthetic Route

G A Aryl Acetaldehyde C Allylic Alcohol A->C Grignard Reaction B Vinyl Grignard B->C E Cyclopropylmethanol C->E Cyclopropanation D Simmons-Smith Cyclopropanation D->E G Cyclopropyl Carboxaldehyde E->G Oxidation (e.g., PCC, Swern) F Oxidation F->G I trans-2-Aryl-cyclopropylamine G->I Amine, NaBH(OAc)3 H Reductive Amination H->I

Caption: General synthetic workflow for trans-2-aryl-cyclopropylamines.

Step-by-Step Protocol:

  • Grignard Reaction: To a solution of the appropriate aryl acetaldehyde in anhydrous THF at 0 °C, add vinylmagnesium bromide (1.0 M in THF) dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the allylic alcohol.

  • Simmons-Smith Cyclopropanation: To a solution of the allylic alcohol in anhydrous dichloromethane at 0 °C, add diethylzinc (1.0 M in hexanes) followed by diiodomethane. Stir the reaction mixture at room temperature overnight. Carefully quench the reaction with saturated aqueous NaHCO3 solution. Extract the product with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the cyclopropylmethanol.

  • Oxidation: To a solution of the cyclopropylmethanol in dichloromethane, add pyridinium chlorochromate (PCC) and stir at room temperature for 4 hours. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate to obtain the cyclopropyl carboxaldehyde.

  • Reductive Amination: To a solution of the cyclopropyl carboxaldehyde in 1,2-dichloroethane, add the desired amine followed by sodium triacetoxyborohydride. Stir the reaction mixture at room temperature overnight. Quench the reaction with saturated aqueous NaHCO3 solution and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography to afford the final trans-2-aryl-cyclopropylamine derivative.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 can be determined using a fluorescence-based assay.[4][5]

Workflow for DPP-4 Inhibition Assay

G A Prepare Reagents: - DPP-4 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds B Dispense Reagents into 96-well plate A->B C Pre-incubate Enzyme with Test Compound B->C D Initiate Reaction with Substrate Addition C->D E Incubate at 37°C D->E F Measure Fluorescence (Ex/Em = 360/460 nm) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin), and the test compounds in a suitable assay buffer (e.g., Tris-HCl, pH 7.5).

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound at various concentrations. Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: The percent inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors exert their therapeutic effect by augmenting the endogenous incretin system. The following diagram illustrates the signaling pathway involved.

DPP-4 Inhibition and Incretin Signaling Pathway

G cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells K-cells K-cells Food Intake->K-cells GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP β-cells β-cells GLP-1->β-cells Stimulates α-cells α-cells GLP-1->α-cells Inhibits DPP-4 DPP-4 GLP-1->DPP-4 Degradation GIP->β-cells Stimulates GIP->DPP-4 Degradation Insulin Release Insulin Release β-cells->Insulin Release Glucagon Release Glucagon Release α-cells->Glucagon Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Stimulates Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

Caption: Mechanism of DPP-4 inhibitors in glucose homeostasis.

Upon food intake, incretin hormones GLP-1 and GIP are released from L-cells and K-cells in the gut, respectively. These hormones then act on the pancreas to stimulate glucose-dependent insulin secretion from β-cells and suppress glucagon release from α-cells. DPP-4 rapidly degrades GLP-1 and GIP. By inhibiting DPP-4, this compound derivatives prevent this degradation, thereby increasing the circulating levels of active incretins. This leads to enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control.

Conclusion

The comparative analysis of this compound derivatives, specifically the trans-2-aryl-cyclopropylamine series, underscores the significant potential of this scaffold in the development of novel DPP-4 inhibitors. The structure-activity relationships demonstrate a clear path for potency optimization through strategic substitution on the aryl ring. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogues. The unique properties of the cyclopropyl moiety, combined with the well-understood mechanism of DPP-4 inhibition, make this an exciting and promising area for future research in the pursuit of improved therapeutics for type 2 diabetes.

References

  • Nagl, M., et al. (2009). Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 17(6), 2388-2399.
  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1361-1368.
  • He, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6599.
  • Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site.
  • Juillerat-Jeanneret, L. (2014). Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else?. Journal of Medicinal Chemistry, 57(6), 2197-2212.
  • Aertgeerts, K., et al. (2004).
  • Gendron, T., et al. (2019).
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023).
  • Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. (2016). CORE.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.).
  • Chemical structures of DPP-4 inhibitors. (n.d.).
  • Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. (2010). PubMed.
  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). National Institutes of Health.

  • trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. (2002). PubMed.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

Sources

The Cyclopropylamino Acetic Acid Scaffold: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise spatial orientation is perpetual. Among these, the 2-(cyclopropylamino)acetic acid motif and its analogs have emerged as a compelling structural unit. The incorporation of the cyclopropane ring, a small, strained carbocycle, imparts a unique conformational rigidity that can significantly influence ligand-receptor interactions and enhance binding affinity. This guide provides a comparative analysis of the biological efficacy of various analogs based on this scaffold, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Strategic Advantage of the Cyclopropyl Moiety

The three-membered ring of cyclopropane introduces a high degree of strain, which translates into unique electronic and conformational properties. Unlike flexible alkyl chains, the cyclopropyl group restricts the number of accessible conformations, reducing the entropic penalty upon binding to a biological target. This inherent rigidity can lead to higher potency and selectivity. Furthermore, the cyclopropane ring is relatively resistant to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.

Comparative Analysis of Biological Efficacy

The versatility of the this compound scaffold is evident in its application across diverse therapeutic areas. Below, we compare the efficacy of several key analogs, targeting different biological systems.

Case Study 1: Bradykinin B1 Receptor Antagonists for Chronic Pain and Inflammation

The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during tissue injury and inflammation, making it a key target for the treatment of chronic pain. Research has shown that a cyclopropylamino acid amide can serve as an effective pharmacophoric replacement for a 2,3-diaminopyridine moiety in a known series of bradykinin B1 receptor antagonists.[1]

Structural Rationale: The cyclopropylamino acid amide was proposed to mimic the stereoelectronic properties of the 2,3-diaminopyridine group, which was associated with reactive metabolites. The cyclopropane ring helps to position the amide and amino groups in a spatially similar orientation to the original pharmacophore.

Comparative Binding Affinity:

Compound IDCore MoietyTargetBinding Affinity (Ki, nM)
1 2,3-DiaminopyridineHuman Bradykinin B1 Receptor1.1
9 Cyclopropylamino Acid AmideHuman Bradykinin B1 Receptor5.8
12 2,3-DiaminopyridineFactor Xa39
13 Cyclopropylamino Acid AmideFactor Xa175

Data sourced from Wood et al., J. Med. Chem. 2006.[1]

As the data indicates, while there is a modest decrease in affinity for the bradykinin B1 receptor with the cyclopropylamino acid amide analog (Compound 9 ) compared to the original diaminopyridine (Compound 1 ), it remains in the low nanomolar range. A similar trend was observed for Factor Xa inhibitors, demonstrating the general applicability of this bioisosteric replacement.[1] This trade-off in potency is often acceptable in exchange for improved metabolic stability and a better safety profile.

Case Study 2: NMDA Receptor Antagonists for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and memory function. However, its overactivation is implicated in various neurological disorders. A series of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid (AP5), a known competitive NMDA receptor antagonist, were synthesized and evaluated for their biological activity.[2]

Structure-Activity Relationship (SAR): The introduction of the cyclopropane ring was intended to constrain the conformation of the amino acid backbone, potentially leading to enhanced selectivity and potency.

Comparative Antagonist Activity:

Compound IDDescription[3H]L-glutamate Binding IC50 (µM)[3H]MK-801 Binding IC50 (µM)
AP5 Parent Compound0.81.5
26 4,5-methano-AP5 analog2.54.0
CGS 19755 Potent NMDA Antagonist0.10.2

Data sourced from a study on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid.[2]

In this series, the 4,5-methano-AP5 analog 26 was identified as the most potent selective NMDA antagonist among the tested cyclopropyl derivatives. Although its potency was lower than the established antagonist CGS 19755, this study demonstrates the utility of the cyclopropyl group in developing novel NMDA receptor modulators.[2]

Case Study 3: O-acetylserine Sulfhydrylase Inhibitors for Antibacterial Applications

O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway of bacteria, making it an attractive target for the development of new antibacterial agents. A series of 2-phenylcyclopropane carboxylic acids have been investigated as inhibitors of this enzyme.[3]

Rationale for Design: The cyclopropane ring serves as a rigid scaffold to present the carboxylic acid and phenyl groups in a defined orientation for optimal binding to the enzyme's active site.

Comparative Inhibitory Activity:

Compound SeriesTarget EnzymeKey Finding
2-phenylcyclopropane carboxylic acidsO-acetylserine sulfhydrylase (from Salmonella enterica)Several compounds exhibited nanomolar binding affinity. Modifications were made to improve cell permeability.[3]

This research highlights the potential of cyclopropane-containing molecules as potent enzyme inhibitors, although challenges such as cell permeability need to be addressed for in vivo efficacy.[3]

Experimental Protocols

To ensure scientific integrity, the following are detailed methodologies for key experiments used to evaluate the biological efficacy of these analogs.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the affinity of a test compound for a specific receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human bradykinin B1 receptor)

  • Radiolabeled ligand (e.g., [3H]-L-glutamate)

  • Test compounds (this compound analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Plot the data as percentage of specific binding versus the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds incubation Incubate compounds, membranes, and radioligand prep_compounds->incubation prep_reagents Prepare assay reagents (membranes, radioligand) prep_reagents->incubation filtration Rapid filtration to separate bound/unbound incubation->filtration scintillation Add scintillation cocktail filtration->scintillation counting Quantify radioactivity (scintillation counter) scintillation->counting analysis Plot data and determine IC50 counting->analysis

Workflow for Radioligand Binding Assay
In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Objective: To determine the cytotoxic or antiproliferative effects of this compound analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.

mtt_assay_workflow start Seed cells in 96-well plate adhesion Allow cells to adhere overnight start->adhesion treatment Treat cells with test compounds adhesion->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization absorbance Measure absorbance solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Workflow for MTT Antiproliferative Assay

Concluding Remarks

The this compound scaffold and its analogs represent a promising area of research in drug discovery. The unique structural features conferred by the cyclopropane ring offer advantages in terms of conformational rigidity and metabolic stability. As demonstrated in the case studies, these compounds have shown significant biological activity against a range of targets, including G-protein coupled receptors and enzymes. The continued exploration of the structure-activity relationships of these analogs, guided by robust experimental evaluation, will undoubtedly lead to the development of novel and effective therapeutic agents.

References

  • A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) were synthesized and their biological activity was assessed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. PubMed. [Link]

  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed. [Link]

  • Wood, M. R., et al. (2006). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 49(4), 1231–1234. [Link]

Sources

A Comparative Spectroscopic Guide to 2-(Cyclopropylamino)acetic Acid and Related N-Substituted Glycines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2-(Cyclopropylamino)acetic acid, a molecule of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, we will leverage high-quality predicted nuclear magnetic resonance (NMR) data and compare it against experimental data from structurally relevant analogs: Cyclopropaneacetic acid and N-methylglycine (Sarcosine). This approach allows for a detailed exploration of the spectral signatures associated with the key functional groups—the cyclopropylamine moiety and the glycine backbone.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Structural Overview and Spectroscopic Expectations

This compound combines the rigid, strained cyclopropyl ring with the flexible amino acid backbone of glycine. This unique combination is expected to produce distinct spectroscopic fingerprints.

  • NMR Spectroscopy: The proton (¹H) and carbon (¹³C) environments are varied. We anticipate characteristic signals for the cyclopropyl ring protons in the upfield region, the α-protons of the glycine unit, and exchangeable protons from the amine and carboxylic acid groups.

  • IR Spectroscopy: The presence of the carboxylic acid and secondary amine functionalities should give rise to characteristic vibrational bands, including broad O-H and N-H stretches, and a strong C=O stretch.

  • Mass Spectrometry: The molecular weight and fragmentation pattern will provide definitive confirmation of the elemental composition and structural fragments.

Our comparative analysis will focus on how the substitution of a methyl group (in N-methylglycine) versus a cyclopropyl group influences the spectroscopic data, and how the presence of the amino group in this compound alters the spectrum compared to Cyclopropaneacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2]

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted NMR Data for this compound

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
175.0C=O
52.0α-CH₂
30.0CH (cyclopropyl)
5.0CH₂ (cyclopropyl)

Disclaimer: These are computationally predicted values and may differ from experimental results. They serve as a guide for spectral interpretation.

Comparative Experimental NMR Data

To ground our analysis, we will compare the predicted data with experimental NMR data for two key analogs.

Table 2: Experimental ¹H NMR Data for Comparison Compounds

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
Cyclopropaneacetic acid 11.8br s1HCOOH[7]
2.25d2HCH₂[7]
1.05m1HCH[7]
0.55m2HCH₂ (ring)[7]
0.15m2HCH₂ (ring)[7]
N-methylglycine (Sarcosine) 3.75s2Hα-CH₂[8][9]
2.75s3HN-CH₃[8][9]
Interpretation and Causality
  • Cyclopropyl Protons: The most striking feature in the predicted spectrum of this compound and the experimental spectrum of Cyclopropaneacetic acid is the upfield chemical shift of the cyclopropyl protons (typically 0-1 ppm).[10][11] This is due to the unique electronic structure of the strained three-membered ring, which induces significant shielding. The methine proton of the cyclopropyl group is expected to be further downfield due to its attachment to the nitrogen atom.

  • α-Methylene Protons: The α-CH₂ protons in both this compound (predicted) and N-methylglycine (experimental) are expected in the 3-4 ppm range. The electronegativity of the adjacent nitrogen and carboxylic acid groups deshields these protons, shifting them downfield.[12]

  • N-H and O-H Protons: The amine and carboxylic acid protons are exchangeable and often appear as broad singlets.[12] Their chemical shifts are highly dependent on solvent, concentration, and temperature. A common technique to confirm their presence is to add a drop of D₂O to the NMR sample, which results in the disappearance of these signals due to proton-deuterium exchange.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

The quality of an NMR spectrum is highly dependent on proper sample preparation.[13][14]

  • Sample Preparation:

    • Weigh 5-25 mg of the solid sample.[15]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.[15] The choice of solvent is critical as it can influence chemical shifts.

    • Ensure the sample is fully dissolved. Any particulate matter can degrade the spectral quality.

    • Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube to a height of 40-50 mm.[15][16]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using a reference standard like tetramethylsilane (TMS) at 0 ppm.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate output output calibrate->output Final Spectrum

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[17] It is an excellent technique for identifying the presence of specific functional groups.[18]

Expected IR Absorptions for this compound

The structure contains several key functional groups that will give rise to characteristic IR bands.

Table 3: Key IR Absorptions for this compound and Analogs

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Notes
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)Very broad due to hydrogen bonding.[19]
N-H (Secondary Amine)Stretching3500 - 3300 (medium)May be obscured by the broad O-H stretch.
C-H (sp³ and cyclopropyl)Stretching3100 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700 (strong)A very strong and sharp absorption.[20]
N-HBending1650 - 1580 (medium)
C-OStretching1320 - 1210 (medium)
C-NStretching1250 - 1020 (medium)
Comparative Analysis
  • This compound vs. Cyclopropaneacetic acid: The primary difference will be the presence of N-H stretching and bending vibrations in the spectrum of this compound.

  • This compound vs. N-methylglycine: The spectra will be broadly similar due to the presence of the secondary amine and carboxylic acid groups. Subtle differences may arise in the fingerprint region (below 1500 cm⁻¹) due to the different skeletal vibrations of the cyclopropyl versus methyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-FTIR is a popular method for solid samples as it requires minimal to no sample preparation.[21][22]

  • Background Spectrum: With the ATR crystal clean, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂, water vapor).[23]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[23][24]

  • Apply Pressure: Use the pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.[24][25]

  • Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.[23]

IR_Workflow start Start background Collect Background Spectrum start->background place_sample Place Solid Sample on ATR Crystal background->place_sample apply_pressure Apply Consistent Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum clean Clean ATR Crystal collect_spectrum->clean end End clean->end

Caption: Step-by-step workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[26] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For small, polar molecules like amino acids, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a common and effective method.[27][28][29]

Expected Mass Spectrum for this compound
  • Molecular Formula: C₅H₉NO₂

  • Monoisotopic Mass: 115.0633 g/mol

  • Ionization: In ESI, this molecule can be readily protonated in positive ion mode to form the [M+H]⁺ ion at m/z 116.0711. It can also be deprotonated in negative ion mode to form the [M-H]⁻ ion at m/z 114.0558.

  • Fragmentation: Tandem MS (MS/MS) of the parent ion would likely show characteristic losses. For example, the loss of the carboxylic acid group (–COOH, 45 Da) is a common fragmentation pathway for amino acids.

Comparative Analysis

Table 4: Molecular Weights of Target Compound and Analogs

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )
This compound C₅H₉NO₂115.0633
Cyclopropaneacetic acid C₅H₈O₂100.0524
N-methylglycine (Sarcosine) C₃H₇NO₂89.0477

The clear difference in molecular weights makes these compounds easily distinguishable by mass spectrometry.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation for positive ion mode ESI.

  • Chromatographic Separation: Inject the sample into an HPLC system, typically with a reversed-phase column (e.g., C18), to separate the analyte from any impurities.

  • Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to a needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[30]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms MS Detection dissolve Dissolve Sample in Mobile Phase inject Inject into HPLC dissolve->inject separate Separate on Column ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detect Ions analyze->detect output output detect->output Mass Spectrum

Caption: General workflow for small molecule analysis by LC-MS.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While experimental data for the target molecule is scarce, a comparative approach using predicted data and experimental spectra of structural analogs—Cyclopropaneacetic acid and N-methylglycine—offers valuable insights. The characteristic upfield signals of the cyclopropyl group in NMR, the combined N-H and O-H stretches in IR, and the distinct molecular ion peak in MS serve as key identifiers. By adhering to the detailed, self-validating protocols outlined herein, researchers can confidently acquire and interpret high-quality spectroscopic data, a critical step in the rigorous process of drug discovery and development.

References

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A Comparative Guide to the Quality Control of 2-(Cyclopropylamino)acetic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quality control of 2-(Cyclopropylamino)acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to establish a robust and self-validating quality control system.

The Critical Role of Quality Control for this compound

This compound, with its unique structural combination of a secondary amine, a carboxylic acid, and a cyclopropyl group, presents specific analytical challenges. The presence of impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, a comprehensive quality control strategy is not just a regulatory requirement but a scientific necessity to ensure the consistency and reliability of the manufacturing process.

Identifying Potential Process-Related Impurities

A robust quality control strategy begins with a thorough understanding of the synthetic route and the potential for process-related impurities. A plausible and common synthetic pathway to this compound involves the reaction of cyclopropylamine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions.

Based on this synthesis, several potential impurities can be anticipated:

  • Unreacted Starting Materials: Residual cyclopropylamine and haloacetic acid.

  • Over-alkylation Products: Formation of bis-alkylated products where the nitrogen atom of a this compound molecule reacts with another molecule of haloacetic acid.

  • By-products from Side Reactions: Such as the formation of glycolic acid from the hydrolysis of the haloacetic acid.

  • Degradation Products: Potential for decarboxylation or other degradation pathways under harsh reaction or storage conditions.

The analytical methods chosen for quality control must be able to separate and quantify the main component from these potential impurities with high specificity and sensitivity.

A Comparative Analysis of Analytical Techniques for Quality Control

The selection of an appropriate analytical technique is a critical decision in developing a quality control workflow. Here, we compare the three most relevant techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds. For a polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Principle and Rationale: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Polar analytes like our target compound will have less affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer. UV detection is suitable as the carboxylic acid group provides a chromophore, albeit a weak one, allowing for detection at low UV wavelengths (around 210 nm). The primary advantage of HPLC is its ability to analyze the compound in its native state without the need for derivatization.

Alternative Approach: Derivatization for Enhanced Detection. To improve sensitivity and selectivity, pre-column derivatization with a UV-active or fluorescent tag can be employed. Reagents like o-phthalaldehyde (OPA) react with the secondary amine to form highly fluorescent derivatives, significantly lowering the limit of detection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, derivatization is mandatory for GC analysis.[2]

Principle and Rationale: Derivatization converts the polar functional groups (carboxylic acid and secondary amine) into less polar, more volatile moieties. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogens with trimethylsilyl (TMS) groups.[1] The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides structural information, allowing for definitive peak identification and the characterization of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and any present impurities.

Principle and Rationale: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum can confirm the presence of the cyclopropyl, methylene, and N-H protons.[3][4][5][6] ¹³C NMR will confirm the number and type of carbon atoms. For quantitative purposes, a certified internal standard is added to a known amount of the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to that of the standard.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, detailed experimental protocols are provided below.

HPLC-UV Method for Assay and Impurity Profiling

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold at 40% B, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile.

GC-MS Method for Impurity Identification

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

Derivatization Protocol:

  • Weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of pyridine as a catalyst.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

NMR Spectroscopy for Structural Confirmation

Instrumentation:

  • 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O).

Acquisition Parameters:

  • ¹H NMR: 16 scans, 2-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay.

Comparative Data Summary

The following table summarizes the performance characteristics of the described analytical techniques for the quality control of this compound. The data presented are representative values based on typical method validation results for similar pharmaceutical intermediates.[7][8][9][10]

Parameter HPLC-UV GC-MS (after derivatization) NMR Spectroscopy
Specificity High (good separation of impurities)Very High (separation and mass spec confirmation)Very High (structural confirmation)
Linearity (r²) > 0.999> 0.995> 0.99 (for qNMR)
Accuracy (% Recovery) 98-102%95-105%97-103% (for qNMR)
Precision (%RSD) < 2.0%< 5.0%< 3.0% (for qNMR)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.3%
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Analysis Time ~30 minutes~40 minutes~15 minutes per nucleus
Primary Application Assay and impurity quantificationImpurity identification and quantificationStructural confirmation and assay

Visualizing the Quality Control Workflow

A well-defined workflow ensures that each batch of this compound is consistently analyzed.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Screening cluster_2 Investigation cluster_3 Final Decision Sample Sample HPLC_Assay HPLC-UV Assay Sample->HPLC_Assay HPLC_Impurity HPLC-UV Impurity Profile Sample->HPLC_Impurity Release Release HPLC_Assay->Release Pass Reject Reject HPLC_Assay->Reject Fail NMR_ID NMR for Structural ID HPLC_Impurity->NMR_ID Unknown Peak GCMS_Impurity GC-MS for Impurity ID HPLC_Impurity->GCMS_Impurity Unknown Peak HPLC_Impurity->Release Pass NMR_ID->Release Structure Confirmed & Acceptable NMR_ID->Reject Unacceptable Structure GCMS_Impurity->Release Impurity Identified & Acceptable GCMS_Impurity->Reject Unacceptable Impurity

Caption: Quality Control Workflow for this compound.

Logical Relationships in Method Selection

The choice of analytical technique depends on the specific quality attribute being assessed.

Method_Selection cluster_0 Quantitative Analysis cluster_1 Qualitative Analysis QC_Goal Quality Control Goal Assay Assay (Purity) QC_Goal->Assay Impurity_Quant Impurity Quantification QC_Goal->Impurity_Quant Identity Identity Confirmation QC_Goal->Identity Impurity_ID Impurity Identification QC_Goal->Impurity_ID HPLC_UV HPLC_UV Assay->HPLC_UV Primary Method qNMR qNMR Assay->qNMR Alternative Impurity_Quant->HPLC_UV Primary Method NMR NMR Identity->NMR Definitive FTIR FTIR Identity->FTIR Supportive GCMS GCMS Impurity_ID->GCMS If Volatile LCMS LCMS Impurity_ID->LCMS Primary Method

Sources

Comparative Guide to 2-(Cyclopropylamino)acetic Acid Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopropylamino)acetic acid, a molecule incorporating a cyclopropylamine moiety, represents a structural motif of increasing interest in medicinal chemistry. The cyclopropyl group, with its unique conformational rigidity and electronic properties, can significantly influence the pharmacological profile of a parent molecule.[1][2] As such, this compound and its derivatives are valuable as intermediates and building blocks in the synthesis of novel therapeutic agents.[3][4] The rigorous quality control of these intermediates is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[5]

This guide provides a comprehensive comparison of commercially available reference standards for this compound. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate standard for their specific analytical needs, whether for method development, validation, or routine quality control. We will delve into the critical attributes of reference standards, present a comparative analysis of available options, and provide detailed experimental protocols for their evaluation.

The Imperative of High-Quality Reference Standards

Certified Reference Materials (CRMs) are the bedrock of accurate and reliable analytical testing in the pharmaceutical industry.[6] They serve as a benchmark for calibrating instruments, validating analytical methods, and ensuring the quality and consistency of measurements across different laboratories and batches of material.[6] For a synthetic intermediate like this compound, a well-characterized reference standard is crucial for:

  • Purity Assessment: Accurately quantifying the purity of synthesized batches and identifying potential impurities.

  • Impurity Profiling: Characterizing and controlling impurities that may arise during synthesis, which is a key regulatory requirement.[5]

  • Method Development and Validation: Establishing robust and reproducible analytical methods (e.g., HPLC, GC) for in-process controls and final product release.

  • Regulatory Compliance: Providing the necessary documentation and traceability to meet the stringent requirements of regulatory agencies such as the FDA and EMA.[7]

Comparative Analysis of Commercially Available this compound Reference Standards

A survey of the market reveals several suppliers of this compound. While not all are explicitly designated as "certified reference standards," they are often used as de facto standards in research and early development. The table below compares offerings from prominent suppliers based on publicly available data.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Documents Provided
Sigma-Aldrich ENA18762299395%10294-18-5C5H9NO2115.13Certificate of Analysis (COA), Certificate of Origin (COO), MSDS
Enamine EN300-42347>95%10294-18-5C5H9NO2115.13COA, MSDS
Biosynth WCA92263Not Specified71922-63-9 (HCl salt)C5H10ClNO2151.59Technical Data Sheet
Parchem Not SpecifiedNot Specified10294-18-5C5H9NO2115.13Typical Product Specifications

Note: The information presented is based on data available at the time of publication and may be subject to change. It is crucial to obtain the most current specifications directly from the supplier.

Experimental Evaluation of Reference Standards

To ensure the suitability of a reference standard for its intended purpose, a comprehensive experimental evaluation is essential. This section outlines detailed protocols for the characterization and comparison of this compound standards using common analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Experimental Protocol: HPLC-UV
  • Objective: To determine the purity of this compound reference standards by HPLC with UV detection.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for polar compounds.[8][9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M sodium dihydrogen phosphate with 0.1% phosphoric acid) and acetonitrile is often effective.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, a common wavelength for compounds lacking a strong chromophore.[8][10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Analysis and Interpretation

The purity of the standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Comparison of chromatograms from different suppliers can reveal differences in impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It can be particularly useful for identifying residual solvents or volatile by-products from the synthesis.

Experimental Protocol: GC-MS
  • Objective: To identify and quantify volatile impurities in this compound reference standards.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a polar stationary phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness) is suitable for separating polar analytes.[11]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program, for example, starting at 40°C and ramping up to 240°C, can effectively separate compounds with a range of boiling points.[11]

  • Injector and Detector Temperature: Typically set at 200°C and 250°C, respectively.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Dissolve the standard in a suitable volatile solvent (e.g., methanol or dichloromethane).

Data Analysis and Interpretation

The total ion chromatogram (TIC) will show the separation of different volatile components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.[12] Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It can also provide quantitative information about the purity of a sample.

Experimental Protocol: ¹H and ¹³C NMR
  • Objective: To confirm the chemical structure and assess the purity of this compound reference standards.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents.

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.

Data Analysis and Interpretation

The ¹H and ¹³C NMR spectra should be consistent with the expected chemical structure of this compound. The presence of unexpected signals may indicate impurities. The characteristic signals for the cyclopropyl and acetate moieties should be identifiable. For instance, the protons of the cyclopropyl group typically appear in the upfield region of the ¹H NMR spectrum.[13]

Visualization of Experimental Workflows

To provide a clearer understanding of the evaluation process, the following diagrams illustrate the key experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D Prepared Sample E Chromatographic Separation D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G Chromatogram H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC purity analysis of this compound.

NMR_Workflow A Weigh Standard & Internal Standard (for qNMR) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H & 13C Spectra C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Structural Confirmation E->F G Impurity Identification E->G H Purity Calculation (qNMR) E->H

Caption: Workflow for NMR analysis for structural confirmation and purity.

Conclusion and Recommendations

The selection of a suitable reference standard for this compound is a critical step in ensuring the quality and reliability of research and development activities. While several commercial sources exist, the level of characterization and certification can vary significantly.

For early-stage research and development where the primary need is for structural confirmation and approximate purity, a well-characterized material from a reputable supplier like Sigma-Aldrich or Enamine may be sufficient. However, for late-stage development, quality control, and regulatory submissions, the use of a Certified Reference Material (CRM) is highly recommended. If a CRM is not commercially available, it may be necessary to qualify an in-house primary standard through extensive characterization, including purity determination by multiple orthogonal methods (e.g., HPLC, GC, qNMR), and assessment of hygroscopicity and stability.

Ultimately, the choice of reference standard should be guided by a risk-based assessment of the intended application and the applicable regulatory requirements. It is always best practice to obtain a comprehensive Certificate of Analysis and perform an in-house verification to ensure the standard meets the specific needs of your analytical method.

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A Technical Guide to 2-(Cyclopropylamino)acetic Acid: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount to innovation. This guide provides a comprehensive technical overview of 2-(Cyclopropylamino)acetic acid (also known as N-cyclopropylglycine), a non-proteinogenic amino acid. In the absence of extensive direct peer-reviewed studies on this specific molecule, this guide leverages established principles of medicinal chemistry and draws comparisons with structurally related analogs, namely Glycine, Alanine, and other N-substituted glycine derivatives, for which a wealth of experimental data exists.

Introduction: The Significance of the Cyclopropyl Moiety and N-Substitution in Glycine Analogs

The incorporation of a cyclopropyl group into small molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, potency, and target-binding affinity by introducing conformational rigidity.[1][2] The three-membered ring's unique electronic properties and steric profile can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] When appended to the simplest amino acid, glycine, to form this compound, it presents a unique structural motif that merges the properties of a constrained hydrophobic group with the core structure of an amino acid.

This guide will compare the projected physicochemical and biological properties of this compound with its parent molecule, Glycine, the closely related proteinogenic amino acid, Alanine, and the broader class of N-substituted glycine derivatives.

Physicochemical Properties: A Comparative Overview

The introduction of the cyclopropyl group is expected to significantly alter the physicochemical properties of the glycine scaffold. A comparison of key computed and experimental properties is presented below.

PropertyThis compoundGlycineAlanineGeneral N-Alkyl GlycinesRationale for Differences
Molecular Weight ( g/mol ) 115.13[3]75.07[4]89.09VariableThe addition of the C3H5 group increases the molecular weight compared to glycine and alanine.
LogP (XLogP3) -2.0[3]-3.2[4]-2.9Increases with alkyl chain length[1]The cyclopropyl group is more lipophilic than the hydrogen atom in glycine, leading to a higher LogP value.[1] Lipophilicity generally increases with the size of the N-alkyl substituent.
Topological Polar Surface Area (TPSA) (Ų) 49.3[3]63.363.3Generally similar to glycine/alanineThe TPSA is primarily determined by the amino and carboxylic acid groups, which are common to all these molecules.
pKa ~2.4 (acid), ~9-10 (amine) (Predicted)2.34 (acid), 9.60 (amine)[4]2.34 (acid), 9.69 (amine)Similar to glycine/alanineThe electronic effect of the N-cyclopropyl group is not expected to drastically alter the pKa values of the carboxyl and amino groups compared to other small N-alkyl substituents.

Synthesis of this compound and Related Analogs

The synthesis of N-substituted glycine derivatives is a well-established area of organic chemistry. A common and efficient method involves the reaction of a primary amine with an α-haloacetic acid derivative.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of N-substituted glycine derivatives.[5]

Materials:

  • Cyclopropylamine

  • Ethyl bromoacetate

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation: In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) and sodium carbonate (2.0 eq) in ethanol.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(cyclopropylamino)acetate.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to a pH of ~2.

  • Extraction and Isolation: Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

Causality behind Experimental Choices:

  • Sodium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the alkylation forward.

  • Ethanol is a suitable solvent for both the reactants and the base.

  • Refluxing provides the necessary activation energy for the nucleophilic substitution reaction.

  • The final hydrolysis step under basic conditions cleaves the ester to yield the desired carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_purification Step 2: Purification cluster_hydrolysis Step 3: Saponification Reactants Cyclopropylamine + Ethyl Bromoacetate + Na₂CO₃ Reaction1 Reflux in Ethanol Reactants->Reaction1 CrudeEster Crude Ethyl 2-(cyclopropylamino)acetate Reaction1->CrudeEster Purification Column Chromatography CrudeEster->Purification PureEster Pure Ester Purification->PureEster Reaction2 NaOH, Ethanol/Water PureEster->Reaction2 Acidification Acidification (HCl) Reaction2->Acidification FinalProduct This compound Acidification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Comparative Biological Activity and Potential Applications

While direct experimental data for this compound is scarce, its biological activity can be inferred by comparing it to related compounds.

Comparison with Glycine and Alanine

Glycine itself is a crucial neurotransmitter, primarily acting as an inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at NMDA receptors.[4] Alanine is a non-essential amino acid with a central role in metabolism.

The N-cyclopropyl substitution in this compound is likely to prevent its recognition by native glycine transporters and receptors in the same manner as glycine. However, the cyclopropyl group could confer novel pharmacological activities. For instance, L-cyclopropylglycine is known to be a selective antagonist of the NMDA receptor.[6][7] This suggests that the cyclopropyl moiety can direct the glycine scaffold to new biological targets.

Comparison with other N-Substituted Glycine Derivatives

Research into N-substituted glycine derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[8][9] The nature of the N-substituent plays a critical role in determining the specific biological activity.

  • Anti-inflammatory Potential: Studies on N-(4-substituted phenyl)glycine derivatives have shown significant anti-inflammatory activity in rat paw edema assays.[8][10] The lipophilic nature of the substituent often correlates with increased activity. The cyclopropyl group in this compound, being a small, lipophilic moiety, could potentially confer anti-inflammatory properties.

  • Enzyme Inhibition: The rigid cyclopropyl ring can be advantageous for fitting into the active sites of enzymes, potentially leading to inhibitory activity.[11] Structure-activity relationship (SAR) studies of various enzyme inhibitors have highlighted the importance of such constrained ring systems for enhancing potency and selectivity.[12]

  • Peptide Mimetics: Non-natural amino acids like cyclopropylglycine are valuable building blocks in peptide synthesis to create more stable and potent therapeutic peptides.[13] this compound could similarly be incorporated into peptoids (N-substituted glycine oligomers) to introduce conformational constraints.[14]

Potential Biological Pathways and Targets

Biological_Pathways cluster_glycine Glycine cluster_cpg This compound (Hypothesized) cluster_targets Potential Molecular Targets Glycine Glycine - Inhibitory Neurotransmitter - NMDA Receptor Co-agonist CPG This compound Potential Anti-inflammatory Activity Potential Enzyme Inhibition Peptide Mimetic Building Block Inflammatory_Enzymes Inflammatory Enzymes (e.g., COX, LOX) CPG:f0->Inflammatory_Enzymes Inhibition Other_Enzymes Other Enzymes (e.g., Proteases, Kinases) CPG:f1->Other_Enzymes Inhibition Receptors Novel Receptors CPG:f2->Receptors Binding/Modulation

Sources

A Comparative Guide to the Synthesis of 2-(Cyclopropylamino)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the cyclopropylamine moiety is a privileged structural motif, imparting unique conformational rigidity and metabolic stability to bioactive molecules. 2-(Cyclopropylamino)acetic acid, a key building block, is consequently a compound of significant interest. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this valuable intermediate: nucleophilic substitution and reductive amination. The discussion is grounded in established chemical principles and supported by experimental data to empower researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of this compound

This compound, also known as N-cyclopropylglycine, serves as a crucial precursor in the synthesis of a variety of complex molecules. Its structural features, combining the compact and strained cyclopropyl ring with the versatile amino acid scaffold, make it an attractive component for modulating the physicochemical properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. The efficient and scalable synthesis of this compound is therefore a critical consideration in the early stages of drug discovery and development.

Route 1: Nucleophilic Substitution - A Direct and Classical Approach

The most straightforward and widely employed method for the synthesis of this compound and its esters is the nucleophilic substitution reaction between cyclopropylamine and a haloacetic acid derivative. This SN2 reaction relies on the nucleophilic nature of the amine to displace a halide from an electrophilic two-carbon synthon.

Underlying Chemistry and Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbon atom of the haloacetate ester, displacing the halide ion in a single concerted step. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, thus regenerating the free amine for further reaction or yielding the final product after workup.

Diagram of the Nucleophilic Substitution Pathway.

Experimental Protocol: Synthesis of Ethyl 2-(Cyclopropylamino)acetate

A representative procedure for the synthesis of the ethyl ester of the target compound is as follows:

  • To a solution of cyclopropylamine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or sodium bicarbonate (2.0 equivalents).

  • To this stirred suspension, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography or distillation to yield the pure ethyl 2-(cyclopropylamino)acetate.

  • Subsequent hydrolysis of the ester under acidic or basic conditions yields the final this compound.

Performance Data
ParameterNucleophilic Substitution
Starting Materials Cyclopropylamine, Haloacetic acid ester
Reagents Inorganic or organic base
Typical Yield 60-80%
Reaction Time 4-24 hours
Temperature Room temperature to moderate heating
Purification Distillation or column chromatography
Advantages and Disadvantages

Advantages:

  • Simplicity and Directness: The reaction is conceptually simple and involves readily available starting materials.

  • Predictability: The SN2 mechanism is well-understood, making the reaction outcome generally predictable.

  • Scalability: The procedure can often be scaled up with relative ease, making it suitable for industrial production.

Disadvantages:

  • Potential for Over-alkylation: A significant drawback is the potential for the product, a secondary amine, to react further with the haloacetate to form a tertiary amine byproduct. This can be mitigated by using an excess of cyclopropylamine.

  • Use of Halogenated Reagents: Haloacetic acid derivatives can be corrosive and require careful handling.

  • Waste Generation: The use of a stoichiometric amount of base generates a significant amount of salt waste.

Route 2: Reductive Amination - A Milder and More Controlled Alternative

Reductive amination offers a powerful and often more selective alternative for the formation of C-N bonds. This one-pot reaction involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.

Underlying Chemistry and Mechanism

The reaction begins with the nucleophilic attack of cyclopropylamine on the carbonyl carbon of glyoxylic acid (or its ester) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the final this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.

Diagram of the Reductive Amination Pathway.

Experimental Protocol: Synthesis of this compound

A general one-pot procedure for the reductive amination is as follows:

  • To a stirred solution of glyoxylic acid (1.0 equivalent) and cyclopropylamine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of acetic acid to facilitate imine formation.

  • Allow the mixture to stir at room temperature for a period to allow for the formation of the imine intermediate.

  • Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, and then acidify the aqueous layer to precipitate the amino acid product.

  • The product can be collected by filtration and further purified by recrystallization. A chemoenzymatic approach using leucine dehydrogenase has also been reported for the synthesis of (S)-cyclopropylglycine from cyclopropylglyoxylic acid, offering high enantioselectivity.[1]

Performance Data
ParameterReductive Amination
Starting Materials Cyclopropylamine, Glyoxylic acid
Reagents Mild reducing agent (e.g., NaBH(OAc)₃)
Typical Yield 70-90%
Reaction Time 2-12 hours
Temperature Room temperature
Purification Precipitation/Recrystallization
Advantages and Disadvantages

Advantages:

  • High Selectivity: This method generally avoids the problem of over-alkylation, leading to cleaner reaction profiles and higher yields of the desired secondary amine.

  • Mild Reaction Conditions: The use of mild reducing agents allows for reactions to be carried out at room temperature, which is beneficial for thermally sensitive substrates.

  • One-Pot Procedure: The one-pot nature of the reaction simplifies the experimental setup and can reduce overall synthesis time.

Disadvantages:

  • Cost and Stability of Reducing Agents: Some specialized reducing agents can be more expensive and may require careful handling due to their reactivity with moisture.

  • Carbonyl Substrate Availability: While glyoxylic acid is readily available, other more complex carbonyl compounds may be less accessible.

  • Potential for Side Reactions: The imine intermediate can be susceptible to hydrolysis, which can reduce the overall yield if the reaction conditions are not carefully controlled.

Comparative Analysis and Conclusion

The choice between nucleophilic substitution and reductive amination for the synthesis of this compound will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment.

FeatureNucleophilic SubstitutionReductive Amination
Overall Yield Moderate (60-80%)High (70-90%)
Selectivity Prone to over-alkylationHigh selectivity for mono-alkylation
Reaction Conditions Room temp. to moderate heatingMild, typically room temperature
Starting Materials Readily availableReadily available
Reagent Cost Generally lowerCan be higher depending on reducing agent
Scalability GoodGood
Waste Profile Stoichiometric salt wasteStoichiometric borate and acetate waste
Ease of Purification May require chromatographyOften simpler (precipitation)

For small-scale laboratory synthesis where high purity is paramount and the cost of reagents is less of a concern, reductive amination is often the superior choice due to its higher selectivity and milder reaction conditions. The cleaner reaction profile typically simplifies purification, often allowing for product isolation by simple precipitation and recrystallization.

For larger-scale industrial production, the nucleophilic substitution route may be more economically viable due to the lower cost of bulk starting materials and reagents. While over-alkylation is a concern, it can often be managed by optimizing reaction conditions and stoichiometry. The generation of salt waste, however, is a significant environmental consideration for industrial applications.

Ultimately, both routes are well-established and effective methods for the synthesis of this compound. The detailed comparison provided in this guide should serve as a valuable resource for researchers and drug development professionals in making an informed decision based on the specific needs of their project.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • U.S. Patent No. 4,590,292 A. (1986). Process for the manufacture of cyclopropylamine.
  • U.S. Patent No. 3,711,549 A. (1973). Process for manufacturing cyclopropylamine.
  • Hanson, R. L., et al. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(10), 1684-1690. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

A Comparative Guide to the Cost-Effective Synthesis of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, 2-(cyclopropylamino)acetic acid, also known as N-cyclopropylglycine, represents a valuable building block. Its incorporation into larger molecules can impart unique conformational constraints and metabolic stability. This guide provides an in-depth, comparative analysis of the most practical synthetic routes to this compound, focusing on cost-effectiveness, scalability, and experimental robustness. We will delve into the mechanistic underpinnings of each method, providing detailed protocols and data to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Value of the Cyclopropylamino Acetic Acid Moiety

The cyclopropyl group is a fascinating substituent in medicinal chemistry. Its rigid, three-membered ring structure can lock the conformation of a molecule, leading to enhanced binding affinity and selectivity for biological targets. When coupled with the amino acid framework, as in this compound, it provides a versatile scaffold for the construction of peptidomimetics and other bioactive compounds. The economic viability of synthesizing this key intermediate is therefore of paramount importance for its widespread application.

This guide will compare two primary synthetic strategies for the preparation of this compound:

  • Nucleophilic Substitution: A two-step approach involving the alkylation of cyclopropylamine with a haloacetate ester, followed by hydrolysis.

  • Reductive Amination: A one-pot reaction between cyclopropylamine and glyoxylic acid.

We will analyze these routes based on reagent cost, reaction yield, process complexity, and waste generation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a trade-off between various factors. The following table summarizes the key parameters for the two primary methods discussed in this guide.

ParameterNucleophilic SubstitutionReductive Amination
Starting Materials Cyclopropylamine, Ethyl BromoacetateCyclopropylamine, Glyoxylic Acid
Number of Steps 2 (Alkylation, Hydrolysis)1 (One-pot)
Key Reagents Base (e.g., NaHCO₃), Acid/Base for hydrolysisReducing Agent (e.g., NaBH₃CN)
Typical Overall Yield Good to ExcellentModerate to Good
Process Complexity ModerateLow
Scalability HighHigh
Waste Products Salt from neutralization, alcohol from hydrolysisBoron salts, cyanide waste (depending on reagent)
Estimated Cost ModerateLow to Moderate

Route 1: Nucleophilic Substitution

This classical and reliable two-step approach first involves the SN2 reaction of cyclopropylamine with an ethyl haloacetate, typically ethyl bromoacetate or chloroacetate, to form the corresponding ester, ethyl 2-(cyclopropylamino)acetate. This is followed by hydrolysis of the ester to yield the final carboxylic acid.

Causality Behind Experimental Choices

The choice of a haloacetate ester, such as ethyl bromoacetate, provides a good balance between reactivity and stability. The ethyl ester is readily hydrolyzed under standard conditions. A base, such as sodium bicarbonate or potassium carbonate, is employed to neutralize the hydrobromic acid formed during the alkylation, preventing the protonation of the starting amine which would render it non-nucleophilic. The subsequent hydrolysis can be achieved under either acidic or basic conditions.

Experimental Protocol: Nucleophilic Substitution

Step 1: Synthesis of Ethyl 2-(cyclopropylamino)acetate [1][2]

CPA Cyclopropylamine reaction Alkylation (Sₙ2) CPA->reaction EBA Ethyl Bromoacetate EBA->reaction Base Base (e.g., K₂CO₃) Base->reaction Solvent Solvent (e.g., Acetonitrile) Solvent->reaction Product_ester Ethyl 2-(cyclopropylamino)acetate reaction->Product_ester

Caption: Workflow for the synthesis of ethyl 2-(cyclopropylamino)acetate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (1.0 eq) in acetonitrile.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the dropwise addition of ethyl chloroacetate (1.2 eq).[2]

  • Reaction: Stir the mixture at room temperature overnight.[2]

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the solid potassium carbonate and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by extraction. Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove unreacted amine. Then, neutralize the aqueous layer with a 20% sodium carbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain ethyl 2-(cyclopropylamino)acetate as a liquid.[2]

Step 2: Hydrolysis of Ethyl 2-(cyclopropylamino)acetate

Ester Ethyl 2-(cyclopropylamino)acetate reaction Hydrolysis Ester->reaction Base Base (e.g., NaOH) or Acid (e.g., HCl) Base->reaction Solvent Solvent (e.g., Water/Ethanol) Solvent->reaction Product_acid This compound reaction->Product_acid

Caption: Workflow for the hydrolysis of the intermediate ester.

  • Reaction Setup: Dissolve the crude ethyl 2-(cyclopropylamino)acetate in a mixture of ethanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gently heat to accelerate the reaction.

  • Work-up: Monitor the hydrolysis by TLC. Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 3-4 with hydrochloric acid.

  • Isolation: The product, this compound, may precipitate upon acidification and can be collected by filtration. If it remains in solution, it can be isolated by evaporation of the solvent or extraction with a suitable organic solvent.

Route 2: Reductive Amination

Reductive amination offers a more convergent and atom-economical approach, combining the amine and carbonyl compound in a one-pot synthesis. This method involves the formation of an intermediate imine (or iminium ion) from cyclopropylamine and glyoxylic acid, which is then reduced in situ to the target secondary amine.

Causality Behind Experimental Choices

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation due to its reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH, while readily reducing the more electrophilic iminium ion.[3][4] The reaction is typically run in a protic solvent like methanol to facilitate imine formation.[5]

Experimental Protocol: Reductive Amination[3][4][5]

CPA Cyclopropylamine reaction Reductive Amination CPA->reaction GA Glyoxylic Acid GA->reaction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->reaction Solvent Solvent (e.g., Methanol) Solvent->reaction Product_acid This compound reaction->Product_acid

Caption: One-pot workflow for reductive amination synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 eq) and cyclopropylamine (1.2 eq) in methanol.

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy any remaining borohydride.

  • Purification: Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 4-5) with a base such as sodium hydroxide. The product may precipitate and can be collected by filtration. Alternatively, the product can be purified by ion-exchange chromatography.

Cost-Effectiveness Analysis

To provide a practical comparison, we have estimated the starting material costs for the synthesis of one mole of this compound via each route. Prices are based on bulk chemical supplier listings and may vary.

ReagentRouteMolar Mass ( g/mol )Quantity (moles)Estimated Cost (USD/mole of product)
CyclopropylamineBoth57.11.0 - 1.270 - 150
Ethyl BromoacetateNucleophilic Substitution167.01.030 - 60
Glyoxylic AcidReductive Amination74.041.050 - 100
Sodium CyanoborohydrideReductive Amination62.841.540 - 80

Analysis:

  • Nucleophilic Substitution: The starting materials for this route, particularly ethyl bromoacetate, are generally less expensive than the specialized reducing agents required for reductive amination. However, this is a two-step process which may increase labor and equipment costs on a larger scale. The overall cost will be significantly influenced by the yield of both the alkylation and hydrolysis steps.

  • Reductive Amination: While the cost of sodium cyanoborohydride adds to the overall expense, the one-pot nature of this reaction can lead to significant savings in terms of time, labor, and solvent usage. The cost-effectiveness of this route is highly dependent on achieving a good yield in the single step.

Conclusion and Recommendations

Both nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of this compound.

  • The Nucleophilic Substitution route is a robust and well-established method. It may be preferable for smaller-scale syntheses where the cost of the reducing agent for the alternative route is a significant factor and where a two-step process is not a major drawback.

  • The Reductive Amination route offers the advantages of a one-pot procedure, which can be more efficient and cost-effective for larger-scale production by reducing processing time and waste.[6]

For researchers in an academic or early-stage drug discovery setting, the choice may depend on the availability and cost of specific reagents. For process development and scale-up, the reductive amination route, despite potentially higher initial reagent costs, is likely to be more economically favorable due to its operational simplicity and higher throughput.

Ultimately, the optimal choice will depend on the specific needs and constraints of the laboratory or production facility. It is recommended to perform small-scale trials of both routes to determine the most efficient and cost-effective method for your specific application.

References

  • BenchChem. (2025).
  • ChemicalBook. (2024, May 8).
  • Chemistry LibreTexts. (2020, August 26). 21.
  • ResearchGate. (2024). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine.
  • PrepChem.com. Synthesis of N-(Cyclopropyl)glycine t-butyl ester.
  • Organic Syntheses.
  • 62° CBQ.
  • ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • ResearchGate. (2025). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • Organic Chemistry Portal.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Cyclopropylamino)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of chemical hazard assessment, regulatory adherence, and operational best practices, empowering you to manage your chemical waste with confidence and integrity.

Part 1: Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is not a benign substance; its reactivity and irritant properties necessitate careful handling throughout its use and disposal.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3].
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2][3].
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2][3].

As a derivative of acetic acid, it should also be treated as a potentially corrosive substance. The acidic nature of the compound requires that all handling and disposal steps account for its ability to corrode incompatible materials.

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[4][5]

  • EPA (RCRA): The EPA provides the legal definition of hazardous waste in Title 40 of the Code of Federal Regulations (40 CFR).[4][6] A chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. Due to its acidic nature, waste containing this compound will likely be classified as Corrosive Hazardous Waste (EPA Waste Code D002) if its pH is less than or equal to 2.[7]

  • OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) and the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers have safety plans, provide appropriate personal protective equipment (PPE), and train all personnel who handle hazardous substances.[5][8][9]

Compliance is not optional; it is a legal and ethical obligation to protect both the environment and the workplace.

Part 3: Procedural Guide for Disposal

This section outlines the step-by-step operational plan for collecting and disposing of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's breakthrough time for the specific solvent being used.

  • Skin and Body Protection: Wear a fully buttoned laboratory coat.[12]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent respiratory irritation.[13]

Step 2: Waste Segregation and Characterization

Proper segregation is the foundation of a safe and compliant waste management program. Never mix incompatible waste streams.

  • Designate a Waste Stream: Dedicate a specific waste container for this compound and any materials (e.g., solvents, reaction byproducts) with which it is compatible.

  • Characterize the Waste: As the generator, you are required to determine if your waste is hazardous.[6] For this chemical, the primary concern is corrosivity. Use a pH strip to test aqueous solutions. If the pH is ≤ 2 , the waste must be managed as corrosive hazardous waste.[7] Even if the pH is higher, the irritant properties of the compound warrant managing it as hazardous waste as a best practice.

  • Avoid Contamination: Do not dispose of this compound down the drain.[14] This can harm aquatic ecosystems and damage plumbing infrastructure.

Step 3: Container Selection and Labeling

The integrity of your waste container is crucial for preventing leaks and ensuring safe transport.

  • Choose a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or bottle.[7] Ensure the container has a screw-top cap that can be securely fastened.

  • Label the Container Immediately: Attach a "Hazardous Waste" label to the container before adding any waste.[7][12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the mixture.

    • The specific hazard(s): "Corrosive," "Irritant."

    • The date accumulation started.

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate small quantities of hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of the operator of the process generating the waste.

  • Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[10][14]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.

Step 5: Arranging for Final Disposal

Once your waste container is full or you have finished the project, you must arrange for its proper disposal.

  • Contact EHS: Your institution's Environmental Health & Safety (EHS) department is responsible for the collection and disposal of hazardous waste.

  • Request Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online system.

  • Final Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in an environmentally sound manner, typically via incineration at an approved waste disposal plant.[10][11][13][14]

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined emergency plan is essential.[5][8]

  • Small Spill (<100 mL and contained):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical sorbent.[7][11][14] Do not use combustible materials like paper towels on a neat acid.

    • Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.

    • Clean the spill area with soap and water.[12]

  • Large Spill (>100 mL or uncontained):

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if there is a risk of fire or significant vapor exposure.

    • Call your institution's emergency number and the EHS department to report the spill.[7][12]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so as part of an emergency response team.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generation: Contains this compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is the waste aqueous? ppe->characterize ph_test Measure pH of Aqueous Solution characterize->ph_test Yes neat_waste Treat as Hazardous Waste (Irritant/Corrosive Potential) characterize->neat_waste No (Neat/Organic) decision_ph Is pH <= 2? ph_test->decision_ph is_hazardous Manage as Corrosive Hazardous Waste (D002) decision_ph->is_hazardous Yes not_hazardous Best Practice: Manage as Hazardous Waste (Irritant) decision_ph->not_hazardous No collect Step 3 & 4: Collect in a Labeled, Compatible Container in an SAA neat_waste->collect is_hazardous->collect not_hazardous->collect ehs_pickup Step 5: Container Full? Request Pickup from EHS collect->ehs_pickup end Final Disposal at Approved TSDF ehs_pickup->end

Caption: Decision workflow for this compound waste management.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

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  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • This compound Summary. PubChem, National Center for Biotechnology Information. [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling 2-(Cyclopropylamino)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-(Cyclopropylamino)acetic acid. The information herein is designed to establish a comprehensive safety framework, covering personal protective equipment (PPE), operational handling, and disposal. Our goal is to empower you with the knowledge to manage this chemical safely, ensuring both personal safety and experimental integrity.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is a bifunctional molecule, containing both a carboxylic acid group and a secondary amine (cyclopropylamine). While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can infer its potential hazards from these functional groups and structurally similar molecules.

  • Corrosive Potential : The carboxylic acid moiety suggests acidic properties. Corrosive substances can cause severe damage to skin, eyes, and the respiratory tract upon contact.[1][2] A related compound, [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, is classified as causing serious skin and eye irritation.[3][4] Therefore, it is prudent to treat this compound as a corrosive and irritant.

  • Respiratory Irritation : As a solid, this compound can form dust during handling (e.g., weighing, transferring). Inhaling this dust can lead to respiratory tract irritation.[3][5] Corrosive dusts are particularly dangerous as they can damage sensitive lung tissue.[5]

  • Reactivity : The cyclopropylamine portion of the molecule introduces reactivity. Amines can be incompatible with strong oxidizing agents and acids.[6]

This assessment dictates a cautious approach, mandating the use of specific PPE to create effective barriers against potential exposure routes: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Protocol: PPE Selection and Use

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure, such as dust generation or splashes.[7]

Data Presentation: Recommended PPE by Task

The following table summarizes the minimum and recommended PPE for common laboratory operations involving this compound.

TaskMinimum PPE RequirementRecommended Additional PPE
Weighing Solid Double Nitrile Gloves, Lab Coat, Chemical GogglesChemical Fume Hood (Strongly Recommended)
Preparing Solution Double Nitrile Gloves, Lab Coat, Chemical GogglesChemical Fume Hood, Face Shield, Chemical-Resistant Apron
Conducting Reaction Nitrile or Neoprene Gloves, Lab Coat, Chemical GogglesChemical Fume Hood, Face Shield, Chemical-Resistant Apron
Primary Barriers: Protection Against Direct Contact

Hand Protection: Chemical-resistant gloves are the first line of defense for your skin.[7]

  • Selection : For incidental contact, such as handling solids or dilute solutions, double-gloving with standard nitrile gloves is a robust practice.[1] For extended contact or when working with concentrated solutions where the risk of a breach is higher, consider more durable gloves made of neoprene or butyl rubber.[8] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.[1]

  • Causality : Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you remove the damaged pair and don a new one.

Eye and Face Protection: Ocular exposure to corrosive chemicals can cause severe, irreversible damage.[8]

  • Selection : At a minimum, chemical safety goggles that provide a complete seal around the eyes must be worn at all times.[7][9] When there is a significant risk of splashing—for example, when pouring solutions or during a reaction—a full-face shield must be worn over the safety goggles.[1][2][10]

  • Causality : Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles. Goggles provide a seal, and the face shield adds a crucial layer of protection for the entire face.

Secondary Barriers: Body and Respiratory Protection

Body Protection:

  • Selection : A buttoned lab coat is the minimum requirement to protect skin and clothing from minor spills and dust.[9] For procedures with a higher splash potential, a chemical-resistant apron, worn over the lab coat, is necessary.[1][7]

  • Causality : Corrosive chemicals can quickly saturate standard cotton lab coats. A rubberized or plastic apron provides an impervious barrier, preventing the chemical from reaching your personal clothing and skin.

Respiratory Protection:

  • Selection : All handling of solid this compound that could generate dust, and any work with its solutions that could produce vapors, must be conducted within a properly functioning chemical fume hood.[2][5][9]

  • Causality : A fume hood is an engineering control that captures and exhausts contaminants at the source, providing the most effective protection against inhalation hazards. If a fume hood is not available, a respirator with a cartridge appropriate for organic acid vapors and dust may be required, but this is a less preferable alternative that requires formal training and fit-testing.[7]

Operational and Disposal Plans

Proper PPE is only effective when combined with safe work practices and disposal procedures.

Experimental Protocol: Step-by-Step Safe Handling
  • Preparation :

    • Ensure a chemical spill kit appropriate for corrosive acids is readily available.[9]

    • Confirm the location of the nearest eyewash station and safety shower and ensure the path is unobstructed.[1][2][10]

    • Don all required PPE as outlined in the table above before beginning work.

  • Handling the Solid :

    • Perform all weighing and transfers inside a chemical fume hood to contain any dust.

    • Use a spatula for transfers and gently tap to release the powder, avoiding dropping it from a height which can create airborne dust.

  • Preparing Solutions :

    • When diluting, always add the acid (solid or solution) to the solvent slowly and in small increments.[1][5] Never add solvent to the acid, as this can cause a rapid, exothermic reaction leading to boiling and splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature of the vessel.[5]

  • Spill Response :

    • For small spills, use the absorbent pads from a designated acid spill kit.[9] Do not use combustible materials like paper towels on concentrated solutions.

    • Place all used absorbent materials and contaminated gloves in a sealed bag for hazardous waste disposal.[9]

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] For eye contact, use an eyewash station for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]

Waste Disposal
  • All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container. Follow all institutional and local environmental regulations for chemical waste disposal.[5]

Visualization: PPE Selection Workflow

To ensure procedural consistency, the following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound task What is the physical form? start->task solid Weighing or Transferring Solid (Dust Hazard) task->solid Solid liquid Handling Solution (Splash Hazard) task->liquid Liquid ppe_solid REQUIRED: Work in Fume Hood + Chemical Goggles + Double Nitrile Gloves + Lab Coat solid->ppe_solid spill Significant Splash Risk? liquid->spill ppe_liquid_low REQUIRED: Work in Fume Hood + Chemical Goggles + Double Nitrile Gloves + Lab Coat spill->ppe_liquid_low No ppe_liquid_high REQUIRED: Work in Fume Hood + Goggles & Face Shield + Double Nitrile/Neoprene Gloves + Lab Coat & Chemical Apron spill->ppe_liquid_high Yes

PPE selection workflow for this compound.

By adhering to these rigorous safety standards, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • Seton UK. (2022, August 17). Working safely with corrosive substances. [Link]

  • CoAction Specialty. How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. [Link]

  • DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. [Link]

  • Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Doctor 2018. Amino acid metabolism: Disposal of Nitrogen. [Link]

  • Amino Acids Metabolism. Disposal of Nitrogen.
  • Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. [Link]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link]

  • Duke University Safety. Corrosives Fact Sheet. [Link]

  • Biochemistry - Pharmacy 180. Removal of Nitrogen From Amino Acids. [Link]

  • Agilent. Amino Acid Analysis: “How-To” Guide. [Link]

  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]

  • ESSR. Corrosives Fact Sheet. [Link]

  • Separation and Refining of Amino acids. [Link]

  • Chemistry For Everyone. (2025, March 14). How To Make Amino Acid Solution For Chromatography?[Link]

  • Cole-Parmer. Material Safety Data Sheet: Cyclopropylamine. [Link]

  • Slideshare. Disposal of Nitrogen, Degradation and Synthesis of AminoAcids (2).pptx. [Link]

  • Ninja Nerd. (2017, May 29). Amino Acid Metabolism. [Link]

  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial. [Link]

  • Fisher Scientific. (2023, October 13). Safety Data Sheet: Cyclopropylacetic Acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.